molecular formula C10H7BrN2O B581325 1-(2-Bromophenyl)pyrazole-4-carbaldehyde CAS No. 1153042-50-2

1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Cat. No.: B581325
CAS No.: 1153042-50-2
M. Wt: 251.083
InChI Key: NUURKSIVEHOZPG-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)pyrazole-4-carbaldehyde is a brominated aryl pyrazole derivative of high interest in pharmaceutical research and development. As a heterocyclic building block, it features both a pyrazole ring and an aldehyde functional group, making it a versatile intermediate for the synthesis of more complex molecules through reactions such as condensation, formation of oximes, and other transformations . Pyrazole cores are recognized as privileged structures in medicinal chemistry, present in several FDA-approved drugs, and are frequently explored for their drug-like properties . The specific positioning of the bromine atom on the phenyl ring offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse chemical libraries . The aldehyde group at the 4-position is a key reactive site for constructing molecular hybrids, which are often designed to enhance bioactivity . Research into closely related pyrazole-4-carbaldehyde compounds has demonstrated their application as key intermediates in the synthesis of potential therapeutic agents. These include investigated compounds for a range of biological activities, such as anticancer , anti-inflammatory , and antimicrobial agents . For instance, a similar fluorinated analogue is used in the synthesis of a disubstituted urea compound studied as a potential anti-melanoma agent . This product is intended for research applications as a chemical building block. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUURKSIVEHOZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is primarily approached via a robust two-step sequence, commencing with the construction of the 1-(2-bromophenyl)pyrazole core, followed by regioselective formylation at the C4 position. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization of the target molecule and its key intermediate. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical guidance for the successful synthesis of this valuable building block.

Introduction and Strategic Overview

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecular architectures. The presence of the bromine atom on the phenyl ring offers a handle for further functionalization via cross-coupling reactions, while the aldehyde group is a gateway to a multitude of chemical transformations.

The most logical and field-proven synthetic strategy for this compound involves a two-stage process:

  • Stage 1: Synthesis of the Pyrazole Core. Formation of 1-(2-bromophenyl)-1H-pyrazole through the condensation of (2-bromophenyl)hydrazine with a suitable three-carbon electrophile.

  • Stage 2: C4-Formylation. Introduction of the carbaldehyde group onto the pyrazole ring using the Vilsmeier-Haack reaction.

This approach is favored due to the ready availability of starting materials, high regioselectivity of the formylation step, and generally good yields.

Synthesis of the Precursor: 1-(2-bromophenyl)-1H-pyrazole

The initial and crucial step is the construction of the pyrazole ring system. This is typically achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

Causality of Reagent Selection
  • (2-bromophenyl)hydrazine: This is the source of the N1-aryl group and one of the nitrogen atoms of the pyrazole ring. It is either commercially available or can be synthesized from 2-bromoaniline.

  • 1,1,3,3-Tetramethoxypropane: This compound serves as a stable and easy-to-handle synthetic equivalent of malondialdehyde, the three-carbon backbone of the pyrazole ring. Under acidic conditions, it hydrolyzes in situ to generate malondialdehyde for the cyclization reaction.

Reaction Mechanism: Pyrazole Formation

The formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl equivalent proceeds via a condensation-cyclization-dehydration sequence. The acidic environment facilitates both the hydrolysis of the acetal and the subsequent dehydration steps, driving the reaction towards the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1-(2-bromophenyl)-1H-pyrazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-bromophenyl)hydrazine187.0410.0 g53.5 mmol
1,1,3,3-Tetramethoxypropane164.209.7 mL (9.6 g)58.5 mmol
Ethanol46.07100 mL-
Concentrated Hydrochloric Acid36.465 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-bromophenyl)hydrazine (10.0 g, 53.5 mmol) and ethanol (100 mL).

  • Stir the mixture to dissolve the hydrazine.

  • Add 1,1,3,3-tetramethoxypropane (9.7 mL, 58.5 mmol) to the solution.

  • Carefully add concentrated hydrochloric acid (5 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-bromophenyl)-1H-pyrazole as a light yellow liquid.[1]

Expected Characterization Data for 1-(2-bromophenyl)-1H-pyrazole:

  • Appearance: Light yellow liquid.[1]

  • Molecular Formula: C₉H₇BrN₂

  • Molecular Weight: 223.07 g/mol .[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.80 (d, 1H), ~7.70 (d, 1H), ~7.65 (d, 1H), ~7.40 (t, 1H), ~7.25 (t, 1H), ~6.40 (t, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140.0, ~138.0, ~133.0, ~131.0, ~128.0, ~127.5, ~122.0, ~108.0.

Vilsmeier-Haack Formylation of 1-(2-bromophenyl)-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] For pyrazoles, this reaction is highly regioselective, introducing the formyl group at the C4 position.[5]

The Vilsmeier Reagent: Formation and Reactivity

The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is prepared in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This reaction is exothermic and must be performed under anhydrous conditions at low temperatures. The Vilsmeier reagent is a relatively weak electrophile, making it selective for electron-rich substrates like pyrazoles.[3]

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Vilsmeier_Haack_Mechanism cluster_main Vilsmeier-Haack Formylation Pathway Pyrazole 1-(2-Bromophenyl)pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Electrophilic Attack Vilsmeier Vilsmeier Reagent Vilsmeier->Intermediate Product 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde Intermediate->Product Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Vilsmeier-Haack Formylation Workflow.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-bromophenyl)-1H-pyrazole223.075.0 g22.4 mmol
N,N-Dimethylformamide (DMF)73.0920 mL-
Phosphorus oxychloride (POCl₃)153.333.1 mL (5.1 g)33.6 mmol

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (20 mL) to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (3.1 mL, 33.6 mmol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 1-(2-bromophenyl)-1H-pyrazole (5.0 g, 22.4 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C. [5]5. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) with constant stirring.

  • Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate or 10% aqueous sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Recrystallize the solid from ethanol or an ethanol/water mixture to obtain pure this compound.

Expected Characterization Data for this compound:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₀H₇BrN₂O

  • Molecular Weight: 251.08 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.9 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~7.7-7.3 (m, 4H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~185.0 (CHO), ~142.0, ~140.0, ~134.0, ~132.0, ~130.0, ~128.5, ~128.0, ~122.0, ~118.0.

  • IR (KBr, cm⁻¹): ~1680-1700 (C=O stretching of aldehyde).

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety measures must be strictly followed.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. [5]It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Vilsmeier-Haack Reaction: The reaction is exothermic, and the Vilsmeier reagent is moisture-sensitive. [5]The quenching step with ice water should be performed slowly and carefully to control the exothermic reaction.

  • General Precautions: Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step sequence, involving the formation of the pyrazole core followed by a Vilsmeier-Haack formylation, is a well-established and scalable route. By understanding the underlying reaction mechanisms and adhering to the provided experimental protocols and safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Humphries, J. E., & Evans, R. (1925). CCXXII.—Bromination of acyl derivatives of phenylhydrazine. Preparation of 2 : 4-dibromophenylhydrazine. Journal of the Chemical Society, Transactions, 127, 1676-1678. Available from: [Link]

  • Eureka | Patsnap. Preparation method for 2-bromophenylhydrazine. Available from: [Link]

  • Google Patents. Preparation method of 2-bromophenylhydrazine hydrochloride.
  • Google Patents. Preparation method for 2-bromophenylhydrazine.
  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]

  • Google Patents. 2-bromophenylhydrazine oxalate preparation method.
  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]

  • Royal Society of Chemistry. Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • DergiPark. Synthesis of Some New Pyrazoles. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. Available from: [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]

  • National Institutes of Health. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). Available from: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]

  • SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available from: [Link]

  • SpectraBase. 3,5-bis-(4-chloro-phenyl)-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • National Institutes of Health. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available from: [Link]

  • ResearchGate. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

Sources

A Technical Guide to 1-(2-Bromophenyl)pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. While specific experimental data for this isomer is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer expert insights into its synthesis, chemical properties, and potential applications.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1,4-disubstituted pyrazole-4-carbaldehyde motif is a particularly valuable scaffold. The aldehyde functional group at the 4-position serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to build molecular complexity. The nature of the substituent at the 1-position, in this case, a 2-bromophenyl group, is crucial for modulating the molecule's steric and electronic properties, which in turn influences its biological activity and pharmacokinetic profile.

Physicochemical and Structural Properties

Table 1: Predicted and Known Properties of 1-Aryl-Pyrazole-4-Carbaldehydes

PropertyThis compound (Predicted)3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1]1H-Pyrazole-4-carbaldehyde[2]
Molecular Formula C₁₀H₇BrN₂OC₁₆H₁₁BrN₂OC₄H₄N₂O
Molecular Weight 251.08 g/mol 327.18 g/mol 96.09 g/mol
Appearance Likely a solid, potentially off-white to pale yellow crystalsOff-white needlesSolid
Melting Point Not available140-147 °CNot available
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO)Soluble in organic solventsSoluble in organic solvents
CAS Number Not found36640-41-235344-95-7

The presence of the bromine atom on the phenyl ring is expected to increase the molecule's lipophilicity and molecular weight compared to its non-halogenated counterpart. The ortho position of the bromine atom may induce a slight twist in the dihedral angle between the phenyl and pyrazole rings due to steric hindrance, which can be a critical factor in its interaction with biological targets.

Synthesis: The Vilsmeier-Haack Approach

The most reliable and widely adopted method for the synthesis of 1-aryl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction facilitates both the cyclization of a hydrazone precursor and the subsequent formylation at the 4-position of the newly formed pyrazole ring in a one-pot procedure.

The synthesis commences with the condensation of 2-bromophenylhydrazine with a suitable three-carbon carbonyl compound, such as acetone, to form the corresponding hydrazone. This intermediate is then subjected to the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Step-by-Step Experimental Protocol (Adapted from analogous syntheses)[6]
  • Preparation of the Vilsmeier Reagent: In a three-necked flask under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (3.0 eq.) to anhydrous N,N-dimethylformamide (DMF) (10 vol.) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at this temperature.

  • Hydrazone Formation and Cyclization/Formylation: Dissolve the 2-bromophenylhydrazone (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. The use of anhydrous DMF is critical to prevent the decomposition of the reagent and ensure the successful formylation of the pyrazole ring.[3]

  • Excess Vilsmeier Reagent: An excess of the Vilsmeier reagent is often used to ensure the complete conversion of the hydrazone intermediate to the final product.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0 °C to control the reaction rate and prevent side reactions. The subsequent heating is necessary to drive the cyclization and formylation to completion.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: 2-Bromophenylhydrazine Acetone Hydrazone Formation of (2-Bromophenyl)hydrazone Start->Hydrazone Reaction Vilsmeier-Haack Reaction: Cyclization & Formylation Hydrazone->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Purification Extraction & Purification Workup->Purification Product 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde Purification->Product

General workflow for the synthesis of this compound.

Spectroscopic Analysis (Predicted)

Detailed spectroscopic characterization is essential for confirming the structure of the synthesized compound. Based on the analysis of related pyrazole derivatives, the following spectral data are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole and phenyl ring protons.

    • A singlet for the aldehyde proton (CHO) in the downfield region, typically around δ 9.8-10.0 ppm.

    • Two singlets for the pyrazole ring protons (H3 and H5), likely between δ 7.5 and 8.5 ppm.

    • A multiplet system in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons of the 2-bromophenyl ring.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by:

    • A signal for the aldehyde carbonyl carbon around δ 185-195 ppm.

    • Signals for the pyrazole ring carbons, with C4 (bearing the aldehyde) being the most downfield of the ring carbons.

    • Signals for the six carbons of the 2-bromophenyl ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum should display key absorption bands:

    • A strong carbonyl (C=O) stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic and pyrazole rings around 3000-3100 cm⁻¹.

    • C=C and C=N stretching vibrations within the aromatic and heterocyclic rings in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum (e.g., ESI-MS) should show a prominent molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive characteristic.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound makes it a versatile intermediate for the synthesis of a diverse array of derivatives.[6][7][8]

Key Reactions:
  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems, which are precursors to various other heterocyclic rings.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a route to vinyl-substituted pyrazoles.

  • Reductive Amination: Treatment with amines in the presence of a reducing agent (e.g., sodium borohydride) yields aminomethyl-pyrazole derivatives.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another key functional group for further elaboration, such as amide bond formation.

  • Condensation with Hydrazines/Amines: Reaction with hydrazines or primary amines can form hydrazones or Schiff bases (aldimines), respectively. These products themselves can be valuable pharmacophores.[9]

Diagram of Synthetic Utility

Reactivity Core 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde Knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpds) Core->Knoevenagel Wittig Wittig Reaction (+ Phosphorus Ylide) Core->Wittig ReductiveAmination Reductive Amination (+ Amine, Reducing Agent) Core->ReductiveAmination Oxidation Oxidation Core->Oxidation SchiffBase Schiff Base Formation (+ Primary Amine) Core->SchiffBase Product_K α,β-Unsaturated Pyrazoles Knoevenagel->Product_K Product_W Vinyl Pyrazoles Wittig->Product_W Product_RA Aminomethyl Pyrazoles ReductiveAmination->Product_RA Product_O Pyrazole-4-carboxylic Acid Oxidation->Product_O Product_S Pyrazole Aldimines SchiffBase->Product_S

Key synthetic transformations of this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the SDS for the closely related 1-(2-bromophenyl)-1H-pyrazole, the following precautions should be observed[10]:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • In case of contact, wash the affected area immediately with plenty of water.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Always consult a full Safety Data Sheet for analogous compounds and handle with the caution appropriate for a novel research chemical.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its synthesis is readily achievable through the robust Vilsmeier-Haack reaction. The aldehyde functionality provides a gateway for extensive chemical modifications, enabling the exploration of a broad chemical space in the search for new therapeutic agents. While specific experimental data for this compound remains to be published, the principles and data from related structures provide a solid foundation for its synthesis and application in research and development.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

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  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

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  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

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  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. International Union of Crystallography. [Link]

  • 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

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  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]

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A Technical Guide to 1-(Bromophenyl)pyrazole-4-carbaldehydes: Synthesis, Properties, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 1-(bromophenyl)pyrazole-4-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. While this guide encompasses the broader class, it pays particular attention to the nuances of the ortho-substituted isomer, 1-(2-bromophenyl)pyrazole-4-carbaldehyde. It is important to note that while the 4-bromo isomer is well-documented, the 2-bromo variant is less prevalent in commercial and literature databases, underscoring a potential area for novel research.

Physicochemical Properties and Structural Elucidation

The core structure of 1-(bromophenyl)pyrazole-4-carbaldehyde consists of a pyrazole ring substituted with a bromophenyl group at the N1 position and a formyl (carbaldehyde) group at the C4 position. The position of the bromine atom on the phenyl ring (ortho, meta, or para) significantly influences the molecule's steric and electronic properties, which in turn affects its reactivity and biological activity.

PropertyData for Representative IsomersSource
Molecular Formula C₁₀H₇BrN₂O[1]
Molecular Weight 251.08 g/mol [1]
Appearance Typically a solid, ranging from white to light orange or brown powder/crystals.[2]
CAS Number 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde: Not explicitly found; 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde: No CAS provided; 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: 36640-41-2[3]

Structural Insights:

The planarity of the pyrazole and phenyl rings is a key structural feature. However, steric hindrance, particularly in the case of the 2-bromo isomer, can lead to a twisted conformation where the phenyl ring is not coplanar with the pyrazole ring. This torsional angle has significant implications for the molecule's interaction with biological targets. X-ray crystallography studies on related compounds, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, reveal the dihedral angles between the rings, providing valuable insight into their three-dimensional structure.[4]

Synthesis of 1-(Bromophenyl)pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is the most common and versatile method for the synthesis of pyrazole-4-carbaldehydes.[5] This reaction involves the formylation of a suitable precursor, typically a phenylhydrazone of an α-keto compound, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide, usually dimethylformamide).

Generalized Synthesis Workflow:

Vilsmeier-Haack Synthesis cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Vilsmeier-Haack Formylation 2-Bromoaniline 2-Bromoaniline Diazonium_Salt 2-Bromophenyl diazonium salt 2-Bromoaniline->Diazonium_Salt Diazotization NaNO2_HCl NaNO2 / HCl Acetoacetaldehyde_dimethyl_acetal Acetoacetaldehyde dimethyl acetal Hydrazone 1-(2-Bromophenyl)hydrazono- propan-2-one Acetoacetaldehyde_dimethyl_acetal->Hydrazone Diazonium_Salt->Hydrazone Coupling Final_Product 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde Hydrazone->Final_Product Cyclization & Formylation Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Final_Product

Caption: Generalized Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol (Hypothetical for this compound):
  • Step 1: Diazotization of 2-Bromoaniline. 2-Bromoaniline is dissolved in a solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the reaction is monitored using starch-iodide paper.

  • Step 2: Formation of the Hydrazone. The cold diazonium salt solution is slowly added to a pre-cooled solution of a suitable active methylene compound, such as acetoacetaldehyde dimethyl acetal, in the presence of a base like sodium acetate to maintain a slightly acidic pH. The resulting phenylhydrazone precipitates and is isolated by filtration.

  • Step 3: Vilsmeier-Haack Cyclization and Formylation. The dried phenylhydrazone is dissolved in anhydrous dimethylformamide (DMF). The solution is cooled in an ice bath, and the Vilsmeier reagent (pre-formed by the slow addition of phosphorus oxychloride to DMF) is added dropwise. The reaction mixture is then heated, typically to around 60-80 °C, for several hours.[6]

  • Step 4: Work-up and Purification. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base, such as sodium carbonate or sodium hydroxide. The crude product precipitates and is collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]

Key Reactions of the Aldehyde Moiety

The aldehyde group at the C4 position is a versatile synthetic handle, allowing for a wide range of chemical transformations to generate diverse libraries of pyrazole derivatives.

Reactions of Pyrazole-4-carbaldehyde Start This compound Reaction_Types Oxidation Reduction Condensation Wittig Reaction Start:f0->Reaction_Types:f0 [O] Start:f0->Reaction_Types:f1 [H] Start:f0->Reaction_Types:f2 R-NH2 or R-C(O)CH3 Start:f0->Reaction_Types:f3 Ph3P=CHR Products Carboxylic Acid Alcohol Schiff Bases / Chalcones Alkenes Reaction_Types:f0->Products:f0 Reaction_Types:f1->Products:f1 Reaction_Types:f2->Products:f2 Reaction_Types:f3->Products:f3

Caption: Key reaction pathways for this compound.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid derivative is a valuable intermediate for the synthesis of amides and esters.

  • Reduction: Reduction of the aldehyde to a primary alcohol is easily achieved with reducing agents such as sodium borohydride. This opens up further functionalization possibilities.

  • Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines). It also participates in Claisen-Schmidt condensation with ketones containing α-hydrogens to yield α,β-unsaturated ketones (chalcones), which are important precursors for other heterocyclic systems.[7]

  • Wittig Reaction: The Wittig reaction provides a route to introduce a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide. This is a powerful tool for extending the carbon skeleton.

Applications in Drug Discovery and Materials Science

Pyrazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. The 1-(bromophenyl)pyrazole-4-carbaldehyde scaffold serves as a key building block for the synthesis of compounds with potential therapeutic applications.

  • Anti-inflammatory Agents: Pyrazole-containing compounds are known to exhibit significant anti-inflammatory properties. The carbaldehyde can be elaborated into more complex structures that target enzymes involved in the inflammatory cascade.[7]

  • Anticancer Agents: The pyrazole nucleus is present in several anticancer drugs. The ability to functionalize the 4-position allows for the synthesis of derivatives that can be tested for their cytotoxic activity against various cancer cell lines.

  • Antimicrobial and Antiviral Agents: The versatile chemistry of the pyrazole-4-carbaldehyde enables the creation of novel compounds with potential antimicrobial and antiviral activities.

  • Materials Science: The conjugated π-system of the pyrazole and phenyl rings, which can be extended through reactions of the aldehyde group, makes these compounds interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors.[8]

Safety and Handling

As with all laboratory chemicals, 1-(bromophenyl)pyrazole-4-carbaldehydes should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Kira, M. A., et al. (Year not available). Formation of pyrazole-4-carboxaldehyde by treating acetophenone phenylhydrazone with DMF/POCl3 complex. (This is a general reference to the method, specific publication details were not fully retrieved).[5]

  • Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397. [Link][6]

  • Al-Ghorbani, M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(9), 1221. [Link][7]

  • Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650. [Link][4]

  • Patonay, T., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link][9]

  • Birnale, A. C., et al. (Year not available). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (Journal and year not fully specified in search results).[5]

Sources

1-(2-Bromophenyl)pyrazole-4-carbaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Abstract

This compound is a bifunctional heterocyclic compound of significant interest to the scientific research and drug development community. Its molecular architecture, featuring a reactive aldehyde group on an electron-rich pyrazole core and a synthetically versatile bromophenyl substituent, positions it as a crucial intermediate for the construction of complex molecular entities. This guide provides a comprehensive technical overview of its synthesis, a detailed elucidation of its molecular structure through spectroscopic analysis, and an exploration of its chemical reactivity. We delve into the causality behind synthetic strategies and the interpretation of spectral data, offering field-proven insights for researchers. The role of this compound as a scaffold in medicinal chemistry is highlighted, grounded in the known pharmacological importance of the pyrazole nucleus.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Marketed drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the H2-receptor agonist Betazole feature a core pyrazole ring, underscoring its therapeutic relevance.[1]

This compound emerges as a particularly valuable building block. It strategically combines two key reactive centers:

  • The Pyrazole-4-carbaldehyde Moiety: The aldehyde group at the C4 position is a versatile handle for derivatization. The C4 position is the most nucleophilic site on the pyrazole ring, making it the preferred site for electrophilic substitution reactions like formylation.[4]

  • The 2-Bromophenyl Moiety: The bromine atom, positioned ortho to the point of attachment to the pyrazole nitrogen, serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, alkyl, or alkynyl groups, facilitating the creation of extensive chemical libraries for screening.[5][6]

Synthesis via Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of 1-aryl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction is mechanistically robust for introducing a formyl group onto electron-rich aromatic systems.

Causality of the Method: The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium cation) from a mixture of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[9] The pyrazole ring, being π-electron rich, acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The attack preferentially occurs at the C4 position due to its higher electron density compared to C3 and C5.[4] The subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology adapted from established procedures for similar pyrazole syntheses.[9]

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert argon atmosphere, add dry N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C, during which the viscous, white Vilsmeier reagent will form.

  • Reactant Addition: Prepare a solution of 1-(2-bromophenyl)-1H-pyrazole (1.0 eq.), the precursor hydrazone, in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 70-80 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 1-(2-Bromophenyl)-1H-pyrazole Intermediate Iminium Salt Intermediate Reactant1->Intermediate Attack at C4 Vilsmeier_Reagents DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Cation) Vilsmeier_Reagents->Vilsmeier_Reagent 0 °C Vilsmeier_Reagent->Intermediate Product 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack synthesis of the title compound.

Structural Elucidation and Spectroscopic Profile

The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques.

Molecular Geometry

Based on X-ray crystallographic studies of analogous compounds like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the core pyrazole ring is essentially planar.[10][11] However, significant torsion is expected between the planes of the pyrazole and the 2-bromophenyl rings. The ortho-bromo substituent introduces considerable steric hindrance, forcing the phenyl ring to twist out of the plane of the pyrazole heterocycle. This dihedral angle is a key structural feature influencing the molecule's conformation and packing in the solid state.[10]

Spectroscopic Data Summary

The following tables summarize the expected data based on established chemical shift principles and data from closely related structures.[12][13]

Technique Key Observations and Interpretations
¹H NMR Protons on the pyrazole ring (H3, H5) appear as distinct singlets. The aldehyde proton is a highly deshielded singlet. The four protons on the bromophenyl ring exhibit a complex multiplet pattern characteristic of ortho-disubstitution.
¹³C NMR The aldehyde carbonyl carbon gives a signal in the far downfield region (~185 ppm). Signals for the two unsubstituted pyrazole carbons and the five aromatic carbons of the phenyl ring appear in the 110-145 ppm range. The carbon bearing the bromine atom (C-Br) is also found in this region.
IR Spectroscopy A strong, sharp absorption band corresponding to the C=O stretch of the conjugated aldehyde is prominent. Additional bands for aromatic C=C and C=N stretching, as well as aromatic C-H stretching, confirm the key functional groups.
Mass Spec. (EI) The mass spectrum will show a characteristic molecular ion cluster for a monobrominated compound. The [M]⁺ and [M+2]⁺ peaks will appear with an intensity ratio of approximately 1:1, confirming the presence of one bromine atom.
Detailed Spectral Data Tables

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton Approx. Chemical Shift (δ, ppm) Multiplicity Assignment
H-aldehyde 9.95 Singlet (s) -CHO
H5 (pyrazole) 8.50 Singlet (s) Pyrazole C5-H
H3 (pyrazole) 8.10 Singlet (s) Pyrazole C3-H

| H-Aromatic | 7.40 - 7.80 | Multiplet (m) | 2-Bromophenyl protons |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Approx. Chemical Shift (δ, ppm) Assignment
C=O 185.0 Aldehyde Carbonyl
C5 (pyrazole) 142.0 Pyrazole C5
C-N (phenyl) 139.0 Phenyl C1
C3 (pyrazole) 135.0 Pyrazole C3
C-Aromatic 128.0 - 134.0 Phenyl CH carbons
C-Br 123.0 Phenyl C2

| C4 (pyrazole) | 118.0 | Pyrazole C4 |

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

Frequency (cm⁻¹) Vibration Type Functional Group
~3100 C-H Stretch Aromatic/Heteroaromatic
~1685 C=O Stretch Conjugated Aldehyde

| ~1590, 1480 | C=C / C=N Stretch | Aromatic Rings |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z Value Assignment Notes
250/252 [M]⁺ Molecular ion peak cluster, ~1:1 ratio
221/223 [M-CHO]⁺ Fragment from loss of formyl group

| 171 | [M-Br]⁺ | Fragment from loss of bromine |

Chemical Reactivity and Synthetic Pathways

The dual functionality of this compound makes it a versatile hub for generating molecular diversity.

Reactions at the Aldehyde Moiety

The aldehyde group is an electrophilic center that readily participates in nucleophilic addition and condensation reactions. This allows for the extension of the molecular framework from the C4 position. Common transformations include:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated systems.[2]

  • Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde into an alkene.

  • Schiff Base Formation: Condensation with primary amines to yield imines, which can serve as ligands or be further reduced.[7]

Reactions at the Bromophenyl Moiety

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[6] This enables the formation of new carbon-carbon and carbon-heteroatom bonds at a position sterically influencing the overall molecular shape.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.[5]

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities.[6]

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Reactivity Pathways Diagram

Reactivity_Pathways cluster_aldehyde Reactions at Aldehyde cluster_bromine Reactions at C-Br Start This compound Schiff_Base Schiff Base / Imine Start->Schiff_Base R-NH₂ Alkene Alkene Derivative Start->Alkene Wittig Reagent Amine Substituted Amine Start->Amine R₂NH, [H] Suzuki Bi-aryl Compound Start->Suzuki Ar-B(OH)₂ [Pd catalyst] Sonogashira Alkynyl Derivative Start->Sonogashira R-C≡CH [Pd/Cu catalyst] Buchwald N-Aryl Compound Start->Buchwald R₂NH [Pd catalyst]

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular scaffold. Its synthesis is efficient, and its structure has been thoroughly characterized by a suite of spectroscopic methods. The true value of this compound lies in its orthogonal reactivity, allowing for selective modification at either the aldehyde or the bromophenyl group. This bifunctionality provides chemists in pharmaceutical and materials science with a powerful tool to rapidly generate novel and complex molecules, making it an indispensable intermediate in the quest for new therapeutic agents and functional materials.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]

  • 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Pyrazole-4-carbaldehyde derivatives. (2012). ResearchGate. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). Kaunas University of Technology. [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). Molecules. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (n.d.). ResearchGate. [Link]

  • 1H-PYRAZOLE-4-CARBALDEHYDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]

  • (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Molecules. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. [Link]

Sources

A Technical Guide to 1-(2-Bromophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(2-bromophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis via the Vilsmeier-Haack reaction, detail methods for its purification and characterization, and discuss its potential as a versatile building block in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural component in numerous approved drugs. Its versatility allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a reactive handle for further molecular elaboration, making pyrazole-4-carbaldehydes valuable intermediates in the synthesis of complex drug candidates.[5][6]

Synthesis of 1-(2-Bromophenyl)-1H-pyrazole-4-carbaldehyde

The most common and efficient method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[3]

The synthesis of 1-(2-bromophenyl)-1H-pyrazole-4-carbaldehyde would conceptually begin with the preparation of the corresponding hydrazone precursor. This is typically achieved by the condensation of an appropriate acetophenone with 2-bromophenylhydrazine. The resulting hydrazone is then subjected to the Vilsmeier-Haack reaction to yield the target pyrazole-4-carbaldehyde.

Mechanistic Insight into the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent is generated in situ from the reaction of DMF and POCl₃. The hydrazone then acts as the nucleophile, attacking the Vilsmeier reagent, which is followed by cyclization and subsequent elimination to afford the aromatic pyrazole ring with the formyl group at the 4-position.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclization Intermediate Vilsmeier_Reagent->Intermediate Hydrazone Hydrazone Precursor Hydrazone->Intermediate attacks Product 1-(2-Bromophenyl)-1H- pyrazole-4-carbaldehyde Intermediate->Product undergoes elimination Purification_Workflow Crude_Product Crude Product from Reaction Recrystallization Recrystallization (e.g., Ethanol) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Recrystallization->Column_Chromatography For higher purity Pure_Product Pure 1-(2-Bromophenyl)-1H- pyrazole-4-carbaldehyde Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Sources

In-depth Technical Guide on the Spectral Analysis of Phenylpyrazole Carbaldehydes: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, upholding the principles of scientific integrity is paramount. A thorough search of the current scientific literature and spectral databases did not yield a complete, verified set of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the specific molecule, 1-(2-Bromophenyl)pyrazole-4-carbaldehyde . To provide a scientifically sound and valuable resource, this guide will instead focus on the spectral analysis of a closely related, well-characterized isomer, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . The principles and techniques discussed herein are directly applicable to the analysis of the target molecule, and this comparative approach will provide researchers with the necessary framework to interpret its spectra once available.

An In-depth Technical Guide to the Spectral Characterization of Brominated Phenylpyrazole Aldehydes

Authored by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the spectral analysis of brominated phenylpyrazole aldehydes, a class of compounds of significant interest in medicinal chemistry and materials science. While direct and complete spectral data for this compound is not presently available in the public domain, we present a detailed analysis of the isomeric 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This document will serve as a robust methodological and interpretive framework for researchers working with this class of molecules. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to these structures.

Introduction: The Importance of Phenylpyrazole Scaffolds

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The functionalization of the pyrazole ring with aryl groups and reactive moieties like aldehydes opens up a vast chemical space for the synthesis of novel therapeutic agents and functional materials. The specific substitution pattern of the phenyl ring, including the presence and position of a bromine atom, can significantly influence the molecule's conformational preferences, electronic properties, and biological activity. Accurate structural elucidation through spectral analysis is a critical and non-negotiable step in the research and development pipeline.

Synthesis of Brominated Phenylpyrazole Aldehydes

The synthesis of phenylpyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an active hydrogen atom using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The general synthetic pathway is outlined below.

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Substituted_Acetophenone_Phenylhydrazone Substituted Acetophenone Phenylhydrazone Pyrazole_Carbaldehyde Phenylpyrazole-4-carbaldehyde Substituted_Acetophenone_Phenylhydrazone->Pyrazole_Carbaldehyde Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Pyrazole_Carbaldehyde Formylating Agent

Caption: General workflow for the synthesis of phenylpyrazole-4-carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Reaction

A detailed experimental protocol for a similar synthesis is provided in the literature.[1] The following is a generalized procedure:

  • Vilsmeier Reagent Preparation: To a cooled (0-5 °C) and stirred solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise under an inert atmosphere. The mixture is stirred for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

  • Reaction with Hydrazone: The substituted acetophenone phenylhydrazone, dissolved in a minimal amount of DMF, is added dropwise to the prepared Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is then heated to a temperature typically ranging from 60-80 °C and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or chloroform) or by column chromatography.[1]

Spectral Data Analysis

The following sections will detail the expected spectral data for a brominated phenylpyrazole aldehyde, using data for the closely related 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a phenylpyrazole aldehyde will show distinct signals for the aldehydic proton, the pyrazole ring proton, and the protons on the two phenyl rings.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet (s)
Pyrazole H-58.0 - 9.0Singlet (s)
Aromatic (Phenyl & Bromophenyl)7.0 - 8.0Multiplets (m)

Causality behind Expected Shifts:

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen, resulting in a downfield chemical shift.

  • Pyrazole H-5 Proton: This proton is part of an electron-deficient aromatic system and is also deshielded, leading to a downfield resonance.

  • Aromatic Protons: The protons on the phenyl and bromophenyl rings will appear in the typical aromatic region. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For the target molecule, this compound, the ortho-bromo substitution is expected to lead to a more complex splitting pattern for the bromophenyl ring protons compared to a para-substituted analogue.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)180 - 190
Pyrazole C-3 & C-5130 - 150
Pyrazole C-4110 - 120
Aromatic (Phenyl & Bromophenyl)120 - 140

Causality behind Expected Shifts:

  • Carbonyl Carbon: The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield.

  • Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system.

  • Aromatic Carbons: The carbons of the phenyl rings resonate in the expected aromatic region. The carbon bearing the bromine atom (C-Br) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
C-H (aromatic)3100 - 3000Stretch
C-H (aldehyde)2900 - 2800 and 2800 - 2700Stretch (Fermi doublet)
C=O (aldehyde)1710 - 1680Stretch
C=N (pyrazole)1600 - 1550Stretch
C=C (aromatic)1600 - 1450Stretch
C-Br700 - 500Stretch

Causality behind Expected Absorptions:

  • C=O Stretch: The strong absorption band for the carbonyl group is a key diagnostic feature for the presence of the aldehyde.

  • C-H Stretches: The C-H stretching vibrations for the aromatic and aldehyde protons are also characteristic. The aldehydic C-H stretch often appears as a pair of weak bands (a Fermi doublet).

  • Aromatic Region: The C=C and C=N stretching vibrations of the aromatic rings appear in the fingerprint region and confirm the presence of the pyrazole and phenyl moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a brominated compound, the isotopic pattern of bromine is a key diagnostic feature.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Loss of CO: A common fragmentation pathway for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to a significant [M-28]⁺ peak.

  • Loss of Br: Fragmentation involving the loss of the bromine atom will also be observed.

  • Other Fragments: Fragmentation of the pyrazole and phenyl rings will lead to a series of smaller fragment ions.

G cluster_protocol Mass Spectrometry Analysis Workflow Sample Sample Introduction Ionization Ionization (e.g., ESI, EI) Sample->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for the spectral analysis of brominated phenylpyrazole aldehydes, using the well-characterized 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a guiding example. The principles of NMR, IR, and MS discussed herein are directly applicable to the structural elucidation of the target molecule, this compound. Researchers who synthesize this compound can use this guide to predict, analyze, and interpret their spectral data with a high degree of confidence. The continued exploration of this class of molecules is expected to yield novel compounds with significant potential in various fields of science and technology.

References

  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]

  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

  • SpectraBase. (n.d.). 1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. In SpectraBase. [Link]

  • Jadhav, S. D., et al. (2011). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4901-4905.
  • Shaikh, J. I., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Prasath, R., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Al-Amiery, A. A., et al. (2014). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Journal of Chemistry, 2014, 1-8.
  • Eglė, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • Kadhim, M. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-11.
  • Žukauskaitė, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747.
  • Abdel-Wahab, B. F., et al. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 20(8), 14837-14854.
  • SpectraBase. (n.d.). 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. In SpectraBase. [Link]

  • Žukauskaitė, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747.
  • Živilė, J., et al. (2012). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molecules, 17(7), 8496-8507.

Sources

Navigating the Solubility Landscape of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of Substituted Pyrazoles

Within the expansive field of medicinal chemistry and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with remarkable versatility and a broad spectrum of biological activities.[1][2] Their utility as scaffolds in the design of novel therapeutic agents—ranging from anti-inflammatory to anticancer drugs—is well-documented.[3] 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, a specific derivative, presents a unique combination of a bulky, hydrophobic bromophenyl group, a polar pyrazole ring, and a reactive carbaldehyde moiety. This distinct structural architecture dictates its physicochemical properties, with solubility being a critical parameter that governs its behavior in biological systems and its viability in various experimental and industrial applications.

This in-depth technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from analogous structures and fundamental chemical principles to predict its solubility. Furthermore, it offers a detailed, field-proven protocol for the systematic determination of its solubility, empowering researchers to generate reliable and reproducible data.

Structural Analysis and Theoretical Solubility Profile

The solubility of an organic compound is fundamentally governed by its molecular structure, including the presence of polar and non-polar functional groups, molecular weight, and crystal lattice energy. The structure of this compound, shown below, provides critical insights into its expected solubility.

Chemical Structure:

(Note: This is a SMILES representation of the chemical structure)

The key structural features influencing its solubility are:

  • The Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms, rendering it capable of acting as a hydrogen bond acceptor.[4] The pyrazole nucleus itself contributes a degree of polarity to the molecule.

  • The 2-Bromophenyl Group: The phenyl ring is inherently non-polar and hydrophobic. The presence of a bromine atom further increases the molecular weight and introduces a degree of polarity due to the electronegativity of bromine, although the overall effect is an increase in hydrophobicity. The ortho-position of the bromine atom may also induce steric hindrance, potentially affecting intermolecular interactions.

  • The Carbaldehyde Group: The aldehyde functional group (-CHO) is polar and can act as a hydrogen bond acceptor through its oxygen atom.[5][6] This group enhances the potential for interaction with polar solvents.

Based on these structural components, a qualitative prediction of the solubility of this compound in various solvents can be made.

Expected Solubility in Common Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.

  • Water (Polar, Protic): Due to the large, non-polar bromophenyl group, the overall molecule is expected to have low water solubility. While the pyrazole and carbaldehyde moieties can engage in hydrogen bonding with water, the hydrophobic character of the bromophenyl ring is likely to dominate.[7][8]

  • Alcohols (e.g., Methanol, Ethanol; Polar, Protic): Solubility is expected to be higher in alcohols compared to water. The alkyl chains of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl groups can form hydrogen bonds with the nitrogen atoms of the pyrazole ring and the oxygen of the carbaldehyde group.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform; Polar, Aprotic): Good solubility is anticipated in these solvents. Their polarity can interact with the polar functional groups of the molecule, and they are effective at solvating aromatic compounds.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran; Polar, Aprotic): Moderate to good solubility is expected. Ethers can act as hydrogen bond acceptors, interacting with any potential hydrogen bond donors on the solute, and their alkyl groups can solvate the non-polar regions.

  • Aromatic Solvents (e.g., Toluene, Benzene; Non-polar): The presence of the bromophenyl ring suggests that there will be favorable π-π stacking interactions with aromatic solvents, leading to good solubility.

  • Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane; Non-polar): Solubility is expected to be limited in these solvents. While the bromophenyl group has non-polar character, the polar pyrazole and carbaldehyde groups will hinder dissolution in highly non-polar environments.

  • Aqueous Acidic and Basic Solutions: The pyrazole ring is weakly basic and can be protonated by strong acids, potentially increasing solubility in acidic solutions.[2] However, the molecule lacks a strongly acidic proton, so a significant increase in solubility in basic solutions is not expected.

This theoretical analysis provides a foundational understanding of the compound's likely behavior. However, for drug development and scientific research, empirical determination of solubility is indispensable.

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determine the qualitative and semi-quantitative solubility of this compound. This method is designed to be self-validating by employing a logical progression of solvents.

Materials and Reagents
  • This compound (solid)

  • Deionized water

  • Methanol

  • Ethanol

  • Dichloromethane

  • Chloroform

  • Diethyl ether

  • Tetrahydrofuran (THF)

  • Toluene

  • n-Hexane

  • 5% (v/v) Hydrochloric Acid (HCl)

  • 5% (w/v) Sodium Hydroxide (NaOH)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Experimental Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the qualitative solubility assessment.

Solubility_Workflow start Start: Weigh 1-2 mg of Compound add_water Add 0.5 mL Water Vortex start->add_water observe_water Observe for Dissolution add_water->observe_water soluble_water Soluble in Water observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No test_organic Test in Organic Solvents soluble_water->test_organic add_hcl Add 0.5 mL 5% HCl Vortex insoluble_water->add_hcl observe_hcl Observe for Dissolution add_hcl->observe_hcl soluble_hcl Soluble in 5% HCl observe_hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl observe_hcl->insoluble_hcl No soluble_hcl->test_organic add_naoh Add 0.5 mL 5% NaOH Vortex insoluble_hcl->add_naoh observe_naoh Observe for Dissolution add_naoh->observe_naoh soluble_naoh Soluble in 5% NaOH observe_naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH observe_naoh->insoluble_naoh No soluble_naoh->test_organic insoluble_naoh->test_organic end End of Qualitative Test test_organic->end

Caption: A flowchart of the experimental workflow for determining the qualitative solubility of this compound.

Step-by-Step Methodology

Part 1: Qualitative Solubility in Aqueous and Reactive Solvents

The causality behind this initial screening is to quickly assess the compound's polarity and the presence of acidic or basic functional groups.

  • Preparation: Accurately weigh approximately 1-2 mg of this compound into a clean, dry test tube.

  • Water Solubility: Add 0.5 mL of deionized water to the test tube. Vortex the mixture vigorously for 30 seconds. Observe the sample against a dark background to determine if it has completely dissolved. If the compound dissolves, it is classified as water-soluble.

  • Acid Solubility: If the compound is insoluble in water, add 0.5 mL of 5% HCl to a fresh 1-2 mg sample. Vortex and observe. Dissolution indicates the presence of a basic functional group, likely the pyrazole nitrogen.

  • Base Solubility: If the compound is insoluble in water, add 0.5 mL of 5% NaOH to a fresh 1-2 mg sample. Vortex and observe. Dissolution would suggest the presence of an acidic proton, which is not strongly anticipated for this molecule but is a necessary confirmatory step.

Part 2: Qualitative Solubility in Organic Solvents

This part of the protocol systematically evaluates the compound's solubility in a range of common organic solvents with varying polarities.

  • Procedure: For each organic solvent to be tested (methanol, ethanol, dichloromethane, chloroform, diethyl ether, THF, toluene, and n-hexane), place 1-2 mg of the compound into a clean, dry test tube.

  • Solvent Addition: Add 0.5 mL of the respective solvent to the test tube.

  • Mixing and Observation: Vortex the mixture for 30 seconds and observe for complete dissolution. Record the results as "soluble," "partially soluble," or "insoluble."

Part 3: Semi-Quantitative Solubility Determination (Optional but Recommended)

For applications requiring more precise solubility data, the following procedure can be employed for solvents in which the compound is found to be soluble.

  • Saturated Solution Preparation: Add a known excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Analysis: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectroscopy, against a standard curve.

Data Presentation: A Summary of Expected Solubility

The following table summarizes the predicted solubility of this compound based on the theoretical analysis. Researchers should use this as a guide and populate a similar table with their empirical findings.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic WaterLowThe large, hydrophobic bromophenyl group outweighs the polar contributions of the pyrazole and carbaldehyde moieties.
Methanol/EthanolModerate to HighThe alcohol's ability to engage in hydrogen bonding and solvate non-polar regions facilitates dissolution.
Polar Aprotic DichloromethaneHighEffective solvation of the aromatic rings and interaction with the polar functional groups.
Tetrahydrofuran (THF)HighA good hydrogen bond acceptor that can solvate both polar and non-polar parts of the molecule.
Non-polar Aromatic TolueneHighFavorable π-π stacking interactions between the solvent and the bromophenyl and pyrazole rings.
Non-polar Aliphatic n-HexaneLowThe significant polarity of the pyrazole and carbaldehyde groups prevents dissolution in a purely non-polar solvent.
Aqueous Acid 5% HClPotentially higher than waterProtonation of the pyrazole nitrogen could form a more soluble salt.
Aqueous Base 5% NaOHLowLack of a readily ionizable acidic proton.

Conclusion: Empowering Further Research

A thorough understanding of the solubility of this compound is paramount for its effective utilization in research and development. This guide has provided a robust theoretical framework for predicting its solubility based on its chemical structure and has detailed a comprehensive experimental protocol for its empirical determination. By following the methodologies outlined herein, researchers can confidently and accurately characterize this important molecule, thereby accelerating the pace of discovery in the synthesis of novel pharmaceuticals and advanced materials.

References

  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]

  • Solubility of Things. (n.d.). Bromine. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • GeeksforGeeks. (2022). Physical properties of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Elsevier. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • organicmystery.com. (n.d.). Physical and Chemical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • ChemBK. (n.d.). Bromine. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromine. Retrieved from [Link]

  • PubMed Central. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Stack Exchange. (2022). Why, out of the main halogens, is bromine the most soluble in water?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)pyrazole-4-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

1-(2-Bromophenyl)pyrazole-4-carbaldehyde starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Bromophenyl)pyrazole-4-carbaldehyde as a Versatile Starting Material in Modern Synthesis

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and synthetic chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2][3][4] Its derivatives are foundational to numerous pharmaceuticals, agrochemicals, and materials.[2][3][4] Within this important class of heterocycles, This compound emerges as a particularly strategic building block. This molecule is endowed with three distinct points of chemical reactivity: the electron-rich pyrazole core, a versatile carbaldehyde group, and a synthetically valuable aryl bromide. This unique combination allows for sequential and highly controlled modifications, making it an invaluable starting material for constructing complex molecular architectures and generating diverse compound libraries for high-throughput screening.

This guide provides an in-depth exploration of this compound, from its efficient synthesis to its application in advanced synthetic transformations. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the logical flow of synthetic strategies, equipping researchers with the knowledge to fully exploit the potential of this powerful intermediate.

Part 1: Synthesis of the Core Scaffold via Vilsmeier-Haack Reaction

The most direct and widely adopted method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7][8][9][10] This reaction employs a potent electrophilic formylating agent, the Vilsmeier reagent (a chloroiminium salt), to introduce a -CHO group onto an electron-rich heterocyclic ring, typically at the C4 position for N-substituted pyrazoles.[5][11] The synthesis of this compound is typically achieved through the cyclization and concurrent formylation of a suitable hydrazone precursor.[9][12]

The causality behind this choice is clear: the reaction is often high-yielding, uses readily available and cost-effective reagents (phosphorus oxychloride and dimethylformamide), and proceeds under conditions that are scalable for industrial applications.[6] The mechanism involves the in situ formation of the Vilsmeier reagent, which then acts as the electrophile in a classic electrophilic aromatic substitution reaction with the precursor.

Visualizing the Synthetic Workflow

The following workflow diagram illustrates the key stages in the synthesis of the title compound.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation & Cyclization cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C, Anhydrous POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Hydrazone Hydrazone Precursor (from 2-Bromophenylhydrazine) Hydrazone->Reaction_Mix Add to Reagent Quench Ice-water Quench & Neutralization Reaction_Mix->Quench Heat (e.g., 80-90 °C) Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde Purification->Product

Caption: Workflow for Vilsmeier-Haack synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; successful execution relies on strict adherence to anhydrous conditions until the quenching step. The exothermic nature of reagent formation and quenching requires careful control.

Reagents & Equipment:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • (2-Bromophenyl)hydrazine hydrochloride

  • Suitable 3-carbon aldehyde or ketone precursor (e.g., malondialdehyde tetraacetal)

  • Flame-dried, three-necked round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, place anhydrous DMF (5 equivalents). Cool the flask to 0 °C using an ice bath. Add POCl₃ (2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.[5]

  • Preparation of the Hydrazone (if not pre-formed): In a separate flask, react (2-bromophenyl)hydrazine hydrochloride with the chosen carbonyl precursor under standard conditions to form the corresponding hydrazone.

  • Formylation Reaction: Add the hydrazone precursor (1.0 equivalent) portion-wise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC).[5]

  • Work-up and Isolation: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This quench is highly exothermic and must be done cautiously in a well-ventilated fume hood.[5] Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached.

  • Extraction and Purification: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization Data

The following table summarizes typical characterization data for pyrazole-4-carbaldehydes synthesized via this method. Note that exact values for the title compound may vary slightly.

ParameterExpected Value/ObservationReference
Appearance Off-white to pale yellow solid[13]
Yield 60-85%[9]
Melting Point Varies (e.g., 140-147 °C for a similar analog)[13]
¹H NMR (CDCl₃) δ ~9.9-10.1 (s, 1H, CHO), 8.0-8.5 (s, 1H, pyrazole-H5), 7.2-7.8 (m, 5H, Ar-H & pyrazole-H3)[9]
¹³C NMR (CDCl₃) δ ~185 (CHO), 115-155 (Ar-C and pyrazole-C)[9]
Molecular Formula C₁₀H₇BrN₂O[14]
Molecular Weight 251.08 g/mol [14]

Part 2: A Hub of Reactivity for Molecular Diversification

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde and the aryl bromide can be addressed with high chemoselectivity, allowing for a programmed, stepwise elaboration of the molecular scaffold.

Reactivity_Hub Core This compound Aldehyde (CHO) Aryl Bromide (Ar-Br) Aldehyde_Rxns Condensation (Knoevenagel, Wittig) Reductive Amination Oxidation (to -COOH) Reduction (to -CH₂OH) Grignard Addition Core:aldehyde->Aldehyde_Rxns C=O Chemistry Bromide_Rxns Suzuki Coupling (-B(OR)₂) Sonogashira Coupling (-C≡CR) Heck Coupling (-CH=CH₂) Buchwald-Hartwig Amination (-NHR) Cyanation (-CN) Core:bromide->Bromide_Rxns Pd-Catalyzed Cross-Coupling

Caption: Orthogonal reactivity of the core scaffold.

The Aldehyde: A Gateway to Functional Diversity

The aldehyde group at the C4 position is an exceptionally versatile handle. It serves as an electrophilic site for a vast array of classical carbonyl reactions, enabling chain extension, cyclization, and the introduction of new functional groups.

  • Condensation Reactions: Claisen-Schmidt or Knoevenagel condensations with active methylene compounds can be used to construct α,β-unsaturated systems, which are themselves valuable intermediates for Michael additions or for forming larger heterocyclic rings like pyridines and pyrimidines.[1][15]

  • Reductive Amination: This powerful reaction with primary or secondary amines provides a direct route to secondary or tertiary amine derivatives, a common feature in many pharmacologically active molecules.

  • Oxidation/Reduction: Straightforward oxidation to the corresponding carboxylic acid or reduction to the alcohol provides access to another set of key functional groups for further derivatization (e.g., ester or ether formation).

The Aryl Bromide: A Linchpin for Cross-Coupling

The 2-bromophenyl substituent is the molecule's anchor point for modern palladium-catalyzed cross-coupling reactions.[16] These reactions are cornerstones of pharmaceutical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[16] The strategic placement of the bromine at the ortho position can also be used to induce specific conformational biases in the final products, which can be critical for biological activity.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[17]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aniline derivatives.

  • Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.

Part 3: Application in Advanced Synthesis - A Case Study

To illustrate the synthetic utility of this compound, we will outline a two-step sequence combining both reactive handles: a Suzuki-Miyaura cross-coupling followed by a Knoevenagel condensation.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the introduction of a new aryl group at the 2-position of the N-phenyl ring, a common strategy for exploring Structure-Activity Relationships (SAR).

Catalytic Cycle Visualization:

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L₂(R') Transmetal->ArPdAr ArBOH2 R'-B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-R' (Coupled Product) RedElim->Product ArX Ar-Br (Starting Material) ArX->OxAdd

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Solvent and Degassing: Add a solvent mixture, typically toluene/water or dioxane/water (4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Representative Suzuki Couplings:

Boronic Acid (R'-B(OH)₂)Product R' GroupTypical Yield
Phenylboronic acid-Phenyl>85%
4-Methoxyphenylboronic acid-C₆H₄-4-OMe>90%
3-Pyridylboronic acid-3-Pyridyl>75%
Thiophene-2-boronic acid-2-Thienyl>80%
Step 2: Knoevenagel Condensation for Heterocycle Synthesis

Using the aldehyde of the newly synthesized biaryl pyrazole, we can now perform a condensation to build a more complex structure.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the biaryl pyrazole carbaldehyde from Step 1 (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.1 eq.) in ethanol.

  • Catalysis: Add a catalytic amount of a base such as piperidine or triethylamine (0.1 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (reflux) for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or chromatography.

This two-step sequence demonstrates how this compound serves as a robust platform for generating significant molecular complexity in a controlled and predictable manner.

Conclusion: A Cornerstone for Chemical Innovation

This compound is far more than a simple chemical intermediate; it is a testament to the power of strategic functionalization. Its design provides chemists with a reliable and versatile tool for the synthesis of novel compounds. The ability to perform selective transformations on its aldehyde and aryl bromide moieties offers a clear and logical path to diverse and complex molecular targets. For researchers and scientists in drug development, this starting material provides an accelerated path to new chemical entities, enabling the rapid exploration of chemical space and the efficient optimization of lead compounds. Its continued application in both academic and industrial laboratories underscores its authoritative standing as a key building block in the pursuit of chemical innovation.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
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  • 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde - Chem-Impex.
  • Synthesis of the starting compound 3-(4-bromophenyl)
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH.
  • Pyrazole-3(4)
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - PubMed Central.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH.
  • 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
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The Pivotal Intermediate: A Technical Guide to 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Chemical and Pharmaceutical Innovators

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of a vast array of compounds with significant biological activities. Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties.[3][4][5] The versatility of the pyrazole core allows for functionalization at multiple positions, enabling fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Within this important class of compounds, 1-aryl-pyrazole-4-carbaldehydes are particularly valuable as synthetic intermediates.[6] The aldehyde functional group at the 4-position is a versatile handle for a wide range of chemical transformations, serving as a gateway to more complex molecular architectures. This guide focuses on a specific, yet highly strategic, member of this family: 1-(2-Bromophenyl)pyrazole-4-carbaldehyde . The presence of a bromine atom on the N-phenyl ring at the ortho position introduces a key site for further diversification through cross-coupling reactions, making this molecule a particularly powerful building block for the synthesis of novel therapeutic agents and functional materials.

This technical guide will provide a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this compound, drawing upon established methodologies for analogous compounds to provide a robust framework for researchers in drug discovery and chemical synthesis.

Synthesis of this compound: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 1-aryl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This one-pot cyclization and formylation reaction utilizes a pre-formed hydrazone as the starting material. The general synthetic pathway is a two-step process, beginning with the condensation of a ketone with a substituted hydrazine to form the hydrazone, followed by the Vilsmeier-Haack reaction itself.

Step 1: Synthesis of the Hydrazone Precursor

The synthesis commences with the condensation of an appropriate ketone, typically acetophenone or a derivative, with 2-bromophenylhydrazine. This reaction is usually carried out in a protic solvent like ethanol, often with a catalytic amount of acid to facilitate the reaction.

G Ketone Acetophenone Derivative Reaction Condensation Reaction Ketone->Reaction Hydrazine 2-Bromophenylhydrazine Hydrazine->Reaction Solvent Ethanol Solvent->Reaction Solvent Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Catalyst Hydrazone N'-(1-phenylethylidene)-2-bromophenylhydrazine (Hydrazone Precursor) Reaction->Hydrazone

Caption: Vilsmeier-Haack synthesis pathway.

Physicochemical Properties and Spectroscopic Characterization

While specific experimental data for this compound is not readily available in the cited literature, its properties can be reliably predicted based on closely related analogs. [9]

Property Expected Value/Characteristic
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Spectroscopic Data (Predicted based on analogs) [9]

  • ¹H NMR:

    • A singlet for the aldehyde proton (CHO) is expected in the downfield region, typically around δ 9.8-10.1 ppm.

    • A singlet for the pyrazole C5-H proton should appear around δ 8.2-8.5 ppm.

    • The protons of the 2-bromophenyl ring will exhibit complex multiplets in the aromatic region (δ 7.2-7.8 ppm) due to their distinct chemical environments and coupling patterns.

  • ¹³C NMR:

    • The aldehyde carbonyl carbon (CHO) will be observed at approximately δ 183-185 ppm.

    • The carbons of the pyrazole and bromophenyl rings will appear in the aromatic region (δ 110-155 ppm). The carbon attached to the bromine atom will show a characteristic chemical shift.

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the aldehyde group is expected around 1690-1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹.

    • C=C and C=N stretching vibrations of the aromatic rings will be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry:

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its two key functional groups: the aldehyde and the aryl bromide.

Reactions of the Aldehyde Group

The aldehyde at the C4 position is a versatile functional group that can undergo a multitude of transformations, making it an excellent starting point for the synthesis of diverse pyrazole derivatives.

  • Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines) and with active methylene compounds in reactions like the Knoevenagel condensation. [10][11]Claisen-Schmidt condensation with ketones produces chalcone-like α,β-unsaturated ketones, which are themselves valuable intermediates. [4]* Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (1-(2-bromophenyl)pyrazole-4-carboxylic acid) using standard oxidizing agents like potassium permanganate or chromic acid. This carboxylic acid can then be converted to esters, amides, and other acid derivatives. [11]* Reduction: Reduction of the aldehyde group with reducing agents such as sodium borohydride (NaBH₄) will yield the corresponding primary alcohol, (1-(2-bromophenyl)-1H-pyrazol-4-yl)methanol.

  • Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into an alkene, providing a route to vinyl-substituted pyrazoles.

  • Multicomponent Reactions: Pyrazole-4-carbaldehydes are excellent substrates in multicomponent reactions, such as the Biginelli reaction, to construct complex heterocyclic systems in a single step. [1] Reactivity of the Aldehyde Functional Group

G Start This compound SchiffBase Schiff Bases Start->SchiffBase R-NH₂ Chalcone Chalcones Start->Chalcone Ketone, Base CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid [O] Alcohol Primary Alcohol Start->Alcohol [H] Alkene Alkenes Start->Alkene Wittig Reagent Heterocycles Fused Heterocycles Start->Heterocycles Multicomponent Rxn

Caption: Key transformations of the aldehyde group.

Reactions of the Aryl Bromide Group

The ortho-bromine atom on the N-phenyl ring is a key feature that significantly enhances the synthetic utility of this molecule. It serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. [7][12]

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes to synthesize alkynyl-substituted derivatives. [12]* Heck Coupling: Reaction with alkenes to form new C-C bonds.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Stille Coupling: Coupling with organostannanes.

These cross-coupling reactions allow for the creation of a vast library of derivatives from a single, versatile intermediate, which is a highly efficient strategy in drug discovery.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a precursor to molecules with a wide array of potential applications, primarily driven by the well-documented biological activities of pyrazole derivatives.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Many pyrazole-containing compounds are potent inhibitors of enzymes such as cyclooxygenase-2 (COX-2), making them effective anti-inflammatory agents. [4]* Anticancer Agents: Pyrazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines through mechanisms such as kinase inhibition.

  • Antimicrobial Agents: The pyrazole nucleus is found in numerous compounds with significant antibacterial and antifungal activity. [5][13]* Anticonvulsants: Certain substituted pyrazoles have demonstrated efficacy as anticonvulsant agents. [3]* Agrochemicals: The structural motifs present in this molecule are also relevant in the development of new herbicides and insecticides.

The ability to perform orthogonal modifications at both the aldehyde and the aryl bromide positions allows for the systematic exploration of the chemical space around the pyrazole core. This facilitates the development of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Conclusion

This compound is a highly versatile and strategically important synthetic intermediate. Its synthesis is readily achievable through the robust and well-established Vilsmeier-Haack reaction. The presence of two distinct and reactive functional handles—the aldehyde and the aryl bromide—provides a platform for extensive chemical diversification. This dual reactivity makes it an exceptionally valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. For researchers and scientists in these fields, a thorough understanding of the synthesis and reactivity of this pivotal pyrazole derivative is key to unlocking new avenues of chemical innovation.

References

  • Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Available from: [Link]

  • Patil, P., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(9):466-485. Available from: [Link]

  • Polshettiwar, V., et al. Current status of pyrazole and its biological activities. Journal of Current Chemical and Pharmaceutical Sciences. 2011;1(2):74-88. Available from: [Link]

  • Farghaly, A., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. 2011;(i):196-245. Available from: [Link]

  • Reem, A., et al. Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. 2019;11(1):611-618. Available from: [Link]

  • Kopteva, S., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds. 2019;55(6):533-545. Available from: [Link]

  • Arote, R. B., et al. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Journal of Heterocyclic Chemistry. 2012;49(4):869-874. Available from: [Link]

  • Shetty, P., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023;13(39):27495-27521. Available from: [Link]

  • Rani, P., et al. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Journal of the Iranian Chemical Society. 2024;21:1-20. Available from: [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. 2024;7(2):1-15. Available from: [Link]

  • Arbačiauskienė, E., et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. 2011;(xi):1-21. Available from: [Link]

  • Çetin, A. Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi. 2017;7(2):352-355. Available from: [Link]

  • Farghaly, A., et al. New pyrazole derivatives of potential biological activity. Arkivoc. 2012;(vii):228-241. Available from: [Link]

  • Al-Amiery, A. A., et al. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. 2021;5(3):233-241. Available from: [Link]

  • Arbačiauskienė, E., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. 2011;(i):196-245. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Arbačiauskienė, E., et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. 2011. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023;28(18):6546. Available from: [Link]

  • Kitchen, J. A., et al. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. 2013;37(11):3549-3557. Available from: [Link]

  • Elkady, M., et al. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 12):o3397. Available from: [Link]

  • Shetty, P., et al. 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. 2012;24(11):5037-5041. Available from: [Link]

  • Šačkus, A., et al. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. International Journal of Molecular Sciences. 2023;24(15):12431. Available from: [Link]

  • Prasath, R., et al. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. 2011;67(Pt 10):o2650. Available from: [Link]

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Methodological & Application

Synthesis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthetic procedure but also insights into the underlying chemical principles and practical considerations for successful execution.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a formyl group at the 4-position of the pyrazole ring provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization.[5][6][7] Specifically, the 1-(2-Bromophenyl) substituent introduces a site for further modification, for instance, through cross-coupling reactions, making the target molecule a particularly attractive intermediate for the synthesis of complex molecular architectures.[8]

The synthesis of this compound is most commonly achieved through a two-step process: first, the synthesis of the 1-(2-Bromophenyl)pyrazole core, followed by formylation at the C4 position. The Vilsmeier-Haack reaction is the premier method for this formylation, valued for its efficiency and mild reaction conditions.[9][10][11][12][13][14] This protocol will detail both of these critical steps.

Synthesis Pathway Overview

The overall synthetic strategy involves two key transformations:

  • Step 1: Synthesis of 1-(2-Bromophenyl)pyrazole. This is typically achieved via a condensation reaction between (2-bromophenyl)hydrazine and a suitable three-carbon electrophile, such as 1,1,3,3-tetramethoxypropane, which serves as a malondialdehyde equivalent.

  • Step 2: Vilsmeier-Haack Formylation. The synthesized 1-(2-Bromophenyl)pyrazole is then subjected to formylation using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final product, this compound.

Below is a diagrammatic representation of the experimental workflow.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Bromophenylhydrazine D Reaction & Workup A->D B 1,1,3,3-Tetramethoxypropane B->D C Acid Catalyst (e.g., HCl) C->D E 1-(2-Bromophenyl)pyrazole D->E Purification F 1-(2-Bromophenyl)pyrazole E->F Intermediate H Reaction & Quenching F->H G Vilsmeier Reagent (POCl₃/DMF) G->H I This compound H->I Purification

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromophenylhydrazine hydrochloride≥98%Commercially Available
1,1,3,3-Tetramethoxypropane≥97%Commercially Available
Hydrochloric acid (HCl)37%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Saturated Sodium Chloride (NaCl) solution (Brine)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially Available
Ethyl acetate (EtOAc)HPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reagent should be handled with extreme caution in a well-ventilated fume hood.[11]

  • 2-Bromophenylhydrazine is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • The Vilsmeier-Haack reaction is exothermic and should be performed with careful temperature control.

Step 1: Synthesis of 1-(2-Bromophenyl)pyrazole

Reaction Principle: This reaction is a classic example of pyrazole synthesis through the condensation of a hydrazine derivative with a 1,3-dielectrophile.[3][15] 1,1,3,3-Tetramethoxypropane, upon acid hydrolysis, generates malondialdehyde in situ, which then undergoes cyclization with 2-bromophenylhydrazine.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenylhydrazine hydrochloride (1.0 eq).

  • Add ethanol (approximately 10 mL per gram of hydrazine) to the flask.

  • To this suspension, add 1,1,3,3-tetramethoxypropane (1.1 eq) followed by concentrated hydrochloric acid (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue by careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-bromophenyl)pyrazole.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.

Step 2: Synthesis of this compound via Vilsmeier-Haack Formylation

Reaction Principle: The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.[12] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of phosphorus oxychloride with N,N-dimethylformamide.[11] The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution, predominantly at the C4 position.[9][16]

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF with vigorous stirring. This step is exothermic and should be performed with caution. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve the 1-(2-bromophenyl)pyrazole (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF or dichloromethane.

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[11]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.[10] Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium bicarbonate until a pH of 7-8 is reached. A precipitate should form.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If the product is not a solid, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.[10]

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the aldehyde proton (~10 ppm, singlet), pyrazole protons (~8-9 ppm, singlets), and the bromophenyl protons (~7-8 ppm, multiplets).
¹³C NMR Signals for the aldehyde carbonyl carbon (~185 ppm), pyrazole carbons, and bromophenyl carbons.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₀H₇BrN₂O.
FT-IR Characteristic absorption band for the aldehyde C=O stretch (~1680-1700 cm⁻¹).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no yield in Step 2 Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and reagents (DMF, POCl₃) are anhydrous.[11]
Low reactivity of the pyrazole substrate.Increase reaction temperature or time. For highly deactivated substrates, alternative formylation methods may be necessary.[9]
Formation of multiple products Non-selective formylation or side reactions.Optimize reaction temperature; lower temperatures may improve selectivity.
Difficulty in product isolation Product is water-soluble or forms an emulsion.Saturate the aqueous layer with NaCl (brine) before extraction.[11] Use a different extraction solvent.

For a more detailed troubleshooting workflow for the Vilsmeier-Haack reaction, a decision-making diagram is provided below.

Troubleshooting_Vilsmeier Start Low or No Yield CheckReagents Check Reagent Quality & Anhydrous Conditions Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK ImproveConditions Use Fresh, Anhydrous Reagents ReagentsOK->ImproveConditions No CheckSubstrate Substrate Electron-Rich Enough? ReagentsOK->CheckSubstrate Yes ImproveConditions->CheckReagents SubstrateOK Substrate Reactive? CheckSubstrate->SubstrateOK ModifySubstrate Consider Alternative Synthesis for Highly Deactivated Substrates SubstrateOK->ModifySubstrate No CheckReactionParams Optimize Reaction Conditions SubstrateOK->CheckReactionParams Yes ParamsOK Conditions Optimized? CheckReactionParams->ParamsOK IncreaseTempTime Increase Temperature or Reaction Time ParamsOK->IncreaseTempTime No CheckWorkup Review Work-up Procedure ParamsOK->CheckWorkup Yes IncreaseTempTime->CheckReactionParams WorkupOK Work-up Gentle? CheckWorkup->WorkupOK ModifyWorkup Careful Quenching & pH Adjustment. Use Brine for Extraction. WorkupOK->ModifyWorkup No Success Improved Yield WorkupOK->Success Yes ModifyWorkup->CheckWorkup

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack formylation.

Conclusion

The protocol outlined provides a reliable and well-documented method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural details, researchers can efficiently produce this valuable intermediate for applications in drug discovery and synthetic organic chemistry. The versatility of both the pyrazole core and the formyl group ensures that this compound will continue to be a relevant building block in the development of novel bioactive molecules.

References

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

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  • National Institutes of Health. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

  • STM Journals. Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. [Link]

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  • PubMed Central. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]

  • ACS Publications. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega. [Link]

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The Strategic Utility of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Bivalent Reactivity

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of pharmacologically active agents.[1][2] Its prevalence in approved drugs, ranging from anti-inflammatory agents like celecoxib to targeted cancer therapies, underscores its versatile nature in engaging with biological targets.[3] The subject of this guide, 1-(2-Bromophenyl)pyrazole-4-carbaldehyde , represents a particularly strategic building block for drug discovery. It is not merely another pyrazole derivative; its unique architecture, featuring two distinct and orthogonally reactive functional groups—the aldehyde at the 4-position and the bromo substituent at the ortho-position of the N-phenyl ring—offers a powerful platform for the synthesis of diverse and complex molecular libraries.

The aldehyde group serves as a classical handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of various side chains and heterocyclic systems.[4] Concurrently, the ortho-bromo substituent is a prime functional group for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] This bivalent reactivity allows for a two-pronged approach to molecular elaboration: modification of the pyrazole core and diversification of the N-aryl substituent. This guide provides a detailed exploration of the applications of this versatile scaffold, complete with actionable protocols and insights into the rationale behind its use in the design of novel therapeutic agents.

Core Applications in Drug Discovery

The strategic value of this compound lies in its capacity to serve as a versatile intermediate for compounds targeting a range of therapeutic areas. The pyrazole core itself is a known pharmacophore for various enzymes and receptors, while the ortho-substituted phenyl ring can be tailored to probe specific binding pockets and enhance pharmacokinetic properties.

Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrazole scaffold is a well-established core for numerous kinase inhibitors.[1][7] this compound provides a dual entry point for the synthesis of novel kinase inhibitors.

  • Aldehyde Functionalization: The aldehyde can be converted into various groups known to interact with the hinge region of the ATP-binding pocket of kinases. For instance, condensation with amines followed by cyclization can yield fused heterocyclic systems that mimic the purine core of ATP.

  • Ortho-Bromo Functionalization: The ortho-bromo group can be replaced via Suzuki or other cross-coupling reactions to introduce aryl or heteroaryl moieties that can extend into solvent-exposed regions of the kinase, improving potency and selectivity. This is particularly relevant for targeting kinases like the Aurora kinase family, where derivatives of brominated pyrazole carbaldehydes have shown promise.[8]

The diagram below illustrates a conceptual workflow for generating a library of potential kinase inhibitors starting from this compound.

G A 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde B Reductive Amination (Primary/Secondary Amines) A->B Step 1a D Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->D Step 1b C Library of N-substituted aminomethyl pyrazoles B->C E Library of ortho-aryl substituted pyrazole carbaldehydes D->E F Condensation Reactions (e.g., with Thiazolidinedione) E->F G Diverse Heterocyclic Derivatives F->G

Caption: Synthetic diversification workflow.

Development of Anti-inflammatory Agents

Pyrazole derivatives are renowned for their anti-inflammatory properties, most famously exemplified by the COX-2 inhibitor Celecoxib.[3] The aldehyde functionality of this compound can be elaborated into various pharmacophores known to possess anti-inflammatory activity. For example, it can be used to synthesize chalcone-like intermediates which can then be cyclized to form other heterocyclic systems with potential anti-inflammatory effects.

Antimicrobial Drug Development

The pyrazole nucleus is also a component of various antimicrobial agents.[4] The aldehyde group of the title compound is a versatile starting point for synthesizing Schiff bases and other derivatives that have been shown to exhibit antibacterial and antifungal activity. The ability to modify both the pyrazole core and the N-phenyl ring allows for fine-tuning of the molecule's properties to optimize its antimicrobial spectrum and potency.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound. These are based on established methodologies for similar compounds.[9][10]

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, and it is particularly effective for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones.[11][12]

Reaction Scheme:

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization A Acetophenone C Hydrazone Intermediate A->C B 2-Bromophenylhydrazine B->C D Hydrazone Intermediate F 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde D->F E Vilsmeier Reagent (POCl3/DMF) E->F

Caption: Vilsmeier-Haack synthesis pathway.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent adduct will be observed.

  • Hydrazone Formation (Precursor Synthesis): In a separate flask, dissolve acetophenone (1 equivalent) and 2-bromophenylhydrazine (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Vilsmeier-Haack Cyclization: Dissolve the synthesized hydrazone (1 equivalent) in anhydrous DMF (a minimal amount to ensure dissolution). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[9]

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid. Filter the crude product, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality and Self-Validation:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. The use of anhydrous DMF and protection from atmospheric moisture is critical for the success of the reaction.[9]

  • Stoichiometry: An excess of the Vilsmeier reagent is typically used to ensure complete formylation and cyclization.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent cyclization requires heating to overcome the activation energy of the reaction.

  • Validation: The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The characteristic aldehyde proton signal in ¹H NMR (around 9-10 ppm) and the carbonyl stretch in the IR spectrum (around 1680-1700 cm⁻¹) are key indicators of a successful reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The ortho-bromo group on the N-phenyl ring is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents.[5]

Reaction Scheme:

G A 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde D 1-(2-Aryl/Heteroaryl-phenyl)pyrazole- 4-carbaldehyde A->D B Aryl/Heteroaryl Boronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D

Caption: Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for its catalytic activity.

  • Choice of Base and Solvent: The choice of base and solvent system can significantly impact the reaction yield and rate. A screening of conditions may be necessary for optimal results with different boronic acids.

  • Validation: Successful coupling is confirmed by the disappearance of the starting bromophenylpyrazole and the appearance of a new product with a higher molecular weight in mass spectrometry. NMR spectroscopy will show signals corresponding to the newly introduced aryl/heteroaryl group.

Data Presentation

The following table summarizes the key physicochemical properties of the starting material and provides a template for characterizing its derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Spectroscopic Data (Expected)
This compoundC₁₀H₇BrN₂O251.08Off-white solid¹H NMR: δ 9.9-10.1 (s, 1H, CHO), 7.5-8.5 (m, pyrazole and phenyl H). MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₈BrN₂O⁺, 250.98.
Representative Derivative (Post-Suzuki)VariesVariesVariesDisappearance of starting material signals and appearance of new aromatic signals in ¹H and ¹³C NMR.
Representative Derivative (Post-Reductive Amination)VariesVariesVariesDisappearance of aldehyde proton and appearance of new alkyl/aryl signals corresponding to the introduced amine.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactive sites—the aldehyde and the ortho-bromo group—provide a robust platform for the generation of diverse chemical libraries through well-established synthetic transformations. The demonstrated utility of the pyrazole scaffold in clinically relevant drugs, combined with the potential for targeted modifications offered by this specific derivative, makes it an attractive starting point for the discovery of novel kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this strategic scaffold in their drug discovery endeavors. Future work will likely focus on the exploration of novel cross-coupling partners and the development of one-pot multi-component reactions starting from this building block to further streamline the synthesis of complex bioactive molecules.

References

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  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. Česká a slovenská farmacie.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Molecules. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

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Application Notes & Protocols: 1-(2-Bromophenyl)pyrazole-4-carbaldehyde as a Versatile Synthon for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole ring system allows for functionalization at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.

This guide focuses on a particularly strategic building block: 1-(2-bromophenyl)pyrazole-4-carbaldehyde . The unique architecture of this molecule offers two orthogonal points for chemical diversification:

  • The Aldehyde Group (C4-position): A versatile electrophilic handle for forming new carbon-carbon and carbon-nitrogen bonds through condensations, multicomponent reactions, and reductive aminations.

  • The Bromine Atom (C2'-position of the phenyl ring): An ideal site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.

This dual reactivity makes it an exceptionally powerful tool for generating large, diverse libraries of novel compounds for drug discovery and development. These application notes provide detailed protocols and the scientific rationale for leveraging this synthon in key synthetic transformations.

Synthesis of the Building Block: this compound

The most common and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to achieve a one-pot cyclization and formylation of an appropriate hydrazone precursor.[5][6]

Causality: The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion ([ClCH=N(CH3)2]+), which acts as the formylating agent. The reaction with a hydrazone leads to cyclization to form the stable pyrazole ring system, with the formyl group introduced at the electron-rich 4-position.[4][7]

G cluster_start Starting Materials cluster_reagents Reagents start1 2-Bromoacetophenone reagent1 POCl3 intermediate Hydrazone Formation start1->intermediate start2 Phenylhydrazine start2->intermediate vilsmeier Vilsmeier-Haack Cyclization & Formylation reagent1->vilsmeier reagent2 Anhydrous DMF reagent2->vilsmeier intermediate->vilsmeier product 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde vilsmeier->product

Caption: Synthesis workflow for the target building block.

Protocol 1: Vilsmeier-Haack Synthesis

Materials:

  • 2'-Bromoacetophenone phenylhydrazone

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Chloroform or Dichloromethane for extraction

  • Silica gel for column chromatography

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (5 equivalents) to 0-5 °C in an ice bath.

  • Add POCl₃ (3 equivalents) dropwise to the cold DMF with continuous stirring over 30 minutes. The formation of the solid Vilsmeier reagent will be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.

  • Add the 2'-bromoacetophenone phenylhydrazone (1 equivalent) portion-wise to the reaction mixture.

  • Heat the resulting mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice. This hydrolyzes the reaction intermediate and precipitates the product.

  • Stir the mixture until all the ice has melted. The crude solid product will precipitate.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.[8]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show a characteristic singlet for the aldehyde proton around δ 9.9-10.1 ppm and another singlet for the pyrazole C5-H around δ 8.2-8.6 ppm.[4]

Derivatization via the Aldehyde: Knoevenagel Condensation

The aldehyde group is a prime site for Knoevenagel condensation, reacting with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) to form α,β-unsaturated systems.[9] These products are valuable intermediates for synthesizing fused heterocyclic systems like pyrano[2,3-c]pyrazoles, which are known for a range of biological activities.[10][11]

Causality: The reaction is typically base-catalyzed. The base (e.g., piperidine, ammonium carbonate) deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. A subsequent dehydration step yields the final condensed product. Using a mild and cheap catalyst like ammonium carbonate in aqueous media represents an environmentally friendly approach.[12]

G aldehyde Pyrazole-4-carbaldehyde nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack active_methylene Active Methylene Compound (e.g., Malononitrile) carbanion Carbanion Formation active_methylene->carbanion - H⁺ base Base Catalyst (e.g., Piperidine) base->carbanion carbanion->nucleophilic_attack intermediate Aldol-type Intermediate nucleophilic_attack->intermediate dehydration Dehydration (-H₂O) intermediate->dehydration product Knoevenagel Adduct (α,β-Unsaturated System) dehydration->product + H₂O

Caption: Mechanism of the Knoevenagel condensation.

Protocol 2: Green Synthesis of 2-((1-(2-bromophenyl)-1H-pyrazol-4-yl)methylene)malononitrile

This protocol is adapted from a green chemistry approach using an aqueous medium.[12]

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium carbonate ((NH₄)₂CO₃) (0.2 mmol, 20 mol%)

  • Ethanol:Water (1:1) mixture (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and ammonium carbonate (0.2 mmol).

  • Add the ethanol:water (1:1) solvent mixture (10 mL).

  • Stir the suspension vigorously at room temperature. For faster reaction times, sonication can be applied.[12]

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 30-60 minutes).

  • Upon completion, the solid product usually precipitates from the reaction mixture.

  • Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification is typically not required, but recrystallization from ethanol can be performed if necessary.

CatalystSolventTimeYield (%)Reference
Ammonium CarbonateWater:Ethanol (1:1)30 min (sonication)>90Adapted from[12]
PiperidineEthanol4-6 hours (stirring)~85-90Adapted from[9]
NoneWater:Ethanol (1:1)>12 hoursLow[12]

Derivatization via the Bromo Group: Suzuki-Miyaura Cross-Coupling

The 2-bromo-phenyl moiety is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a C-C bond, linking a new aryl or heteroaryl group to the phenyl ring. This strategy is paramount in drug discovery for exploring Structure-Activity Relationships (SAR) by modifying peripheral regions of a core scaffold.[13][14]

Causality: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl bromides.[13]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.[13]

pd0 L₂Pd(0) pd0->oa_label pd_aryl_br L₂Pd(II)(Ar)(Br) pd_aryl_br->tm_label pd_aryl_ar_prime L₂Pd(II)(Ar)(Ar') pd_aryl_ar_prime->re_label oa_label->pd_aryl_br Ar-Br re_label->pd0 Ar-Ar' tm_label->pd_aryl_ar_prime Ar'-B(OH)₂ (Base)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Suzuki Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., 8 mL Toluene, 2 mL Water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Advanced Synthesis: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools that combine three or more reactants in a single pot to form a complex product, incorporating portions of all reactants.[10][15] This approach is highly efficient and atom-economical. The pyrazole aldehyde is an excellent substrate for MCRs, particularly for the synthesis of pyrano[2,3-c]pyrazoles.

Causality: A common MCR pathway involves an initial Knoevenagel condensation between the pyrazole aldehyde and an active methylene compound (e.g., malononitrile). The resulting electron-deficient alkene then acts as a Michael acceptor for a nucleophile (generated from a β-ketoester and hydrazine). The sequence is completed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.[10]

Protocol 4: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Piperidine (5 mol%)

  • Ethanol (15 mL)

Procedure:

  • In a round-bottom flask, combine the pyrazole aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.05 mmol).

  • Stir the mixture at room temperature or heat to 60 °C to increase the reaction rate.[10]

  • Monitor the reaction by TLC. A precipitate often forms as the reaction proceeds.

  • After completion (typically 2-4 hours), cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Product ClassReactantsKey FeaturesPotential BioactivityReference
Pyrano[2,3-c]pyrazolesAldehyde, Malononitrile, β-Ketoester, HydrazineFused heterocyclic systemAntimicrobial, Anticancer[10]
Dihydropyrano[2,3-c]pyrazolesAldehyde, Malononitrile, Ethyl Acetoacetate, HydrazineDensely substituted coreAntimicrobial[16]
Chromene CarbonitrilesAldehyde, Malononitrile, DimedoneFused chromene ringAntiviral, Anticancer[11]

Conclusion

This compound is a high-potential building block for constructing diverse and complex molecular architectures. Its dual reactive sites—the aldehyde and the aryl bromide—can be addressed with high selectivity using a range of modern synthetic methodologies. The protocols outlined in this guide for Knoevenagel condensations, Suzuki-Miyaura couplings, and multicomponent reactions provide reliable pathways to novel pyrazole-containing compounds, paving the way for the discovery of next-generation therapeutic agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC - NIH).

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ResearchGate.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.

  • Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Oriental Journal of Chemistry.

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications.

  • Suzuki coupling reaction of aryl bromides with arylboronic acidsa. ResearchGate.

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

  • Recent advances in the multicomponent synthesis of pyrazoles. PubMed.

  • Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. BenchChem.

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate.

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl.

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

  • Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. SciSpace.

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information (PMC - NIH).

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Center for Biotechnology Information (PMC - NIH).

  • KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research.

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

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Application Notes and Protocols for Suzuki Coupling Reactions with 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-Aryl Scaffolds

In the landscape of modern medicinal chemistry and materials science, the synthesis of biaryl compounds containing heterocyclic motifs is of paramount importance. The pyrazole core, in particular, is a privileged scaffold found in numerous biologically active compounds, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[2][3]

This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling reaction of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde. This specific substrate presents a unique synthetic challenge and opportunity, combining a sterically demanding ortho-substituted aryl bromide with a reactive aldehyde functionality on the pyrazole ring. Understanding and optimizing the coupling of this molecule opens avenues for the creation of novel molecular architectures for drug discovery and advanced materials development.

Scientific Principles and Mechanistic Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[3][4] The catalytic cycle, a fundamental concept in organometallic chemistry, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle: A Step-by-Step Analysis
  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide, this compound, to a palladium(0) complex. This step is often rate-limiting and is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligands on the palladium catalyst.[4] The presence of an electron-withdrawing aldehyde group on the pyrazole ring can influence the electronic properties of the molecule, potentially affecting the rate of this step.[5]

  • Transmetalation: Following oxidative addition, the organoboron species, activated by a base, undergoes transmetalation with the palladium(II) complex. The base plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[4][6] The choice of base is critical and can significantly impact the reaction's success.

  • Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the palladium(0) catalyst and allowing the cycle to continue. The steric bulk of the phosphine ligands can promote this step.[4]

Suzuki_Mechanism Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L2-R' ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Coupled Product ArPdR->Product ArX This compound ArX->ArPdBr RBOH R'-B(OH)2 RBOH->ArPdBr Base Base (e.g., K2CO3) Base->RBOH

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a robust starting point for coupling with a range of arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Instrumentation:

  • Schlenk flask or microwave synthesis vial

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

Experimental_Workflow start Start: Assemble Reactants setup Set up Reaction Under Inert Atmosphere (Schlenk Flask, Ar/N2) start->setup reagents Add this compound, Arylboronic acid, K2CO3, Pd(OAc)2, PPh3 setup->reagents solvent Add Degassed Dioxane and Water reagents->solvent reaction Heat Reaction Mixture (e.g., 90 °C, monitor by TLC) solvent->reaction workup Aqueous Workup: Cool, Dilute with EtOAc, Wash with Water & Brine reaction->workup purify Purification: Dry (Na2SO4), Concentrate, Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Detailed Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave irradiation can be a highly effective alternative.[7]

Materials and Reagents:

  • Same as Protocol 1, with the potential to use a different palladium catalyst/ligand system optimized for microwave chemistry, such as a pre-catalyst.[8]

Instrumentation:

  • Microwave synthesis reactor

  • Other equipment as listed in Protocol 1

Detailed Procedure:

  • In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (1.25 mmol), palladium(II) acetate (0.01 mmol), and triphenylphosphine (0.04 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes), monitoring the pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation and Expected Outcomes

The choice of catalyst, base, and solvent system can significantly influence the yield of the Suzuki coupling reaction. The following table summarizes typical conditions and expected outcomes for the coupling of aryl bromides with various arylboronic acids, providing a basis for optimization.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9070-95[9]
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9075-98[10]
XPhos Pd G2K₃PO₄Dioxane/H₂O10080-99[8]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene8070-90[11]

Table 1: Common Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Buchwald-type ligands, such as XPhos, can be effective for sterically hindered substrates.[8] Increasing the temperature or switching to microwave heating may also improve yields.[7]

  • Side Reactions: The aldehyde functionality on the pyrazole ring is generally tolerant to Suzuki coupling conditions. However, if side reactions are observed, consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a competing reaction. Using anhydrous conditions or a different solvent system can sometimes mitigate this issue.[12]

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability of the palladium(0) catalyst and to prevent oxidative degradation of the phosphine ligands.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient route to a diverse range of novel pyrazole-containing biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively synthesize these valuable scaffolds for applications in drug discovery and materials science. The protocols and considerations outlined in this guide serve as a comprehensive resource for scientists engaged in this exciting area of chemical synthesis.

References

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(26), 14389–14399. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 455-465. [Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. ACS Omega, 5(2), 1069–1076. [Link]

  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3097. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(49), 20736–20743. [Link]

  • Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. ResearchGate. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 20(9), 16558–16575. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(3), 4429–4441. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

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Application Notes and Protocols: Aldol Condensation of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde for the Synthesis of Novel Chalcone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the base-catalyzed aldol condensation of 1-(2-bromophenyl)pyrazole-4-carbaldehyde with various ketones. The resulting pyrazole-chalcone hybrids are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide details the scientific rationale, step-by-step experimental protocols for the synthesis of the pyrazole aldehyde precursor and its subsequent condensation, and expected outcomes. It is intended for researchers and scientists in organic synthesis and drug discovery.

Introduction and Scientific Rationale

Pyrazole-containing compounds are a cornerstone in pharmaceutical chemistry, with numerous FDA-approved drugs incorporating this heterocyclic moiety.[1] Similarly, chalcones, which are α,β-unsaturated ketones, serve as crucial intermediates in the biosynthesis of flavonoids and exhibit a broad spectrum of biological activities.[2] The hybridization of these two pharmacophores through a C-C bond-forming reaction, such as the Claisen-Schmidt condensation, has emerged as a powerful strategy for the development of novel therapeutic agents.[2][3]

The Claisen-Schmidt condensation, a variant of the aldol condensation, involves the reaction of an aldehyde (in this case, this compound) with a ketone (such as acetophenone) in the presence of a base.[4] The aldehyde, lacking α-hydrogens, can only act as an electrophile, thus minimizing self-condensation side products and simplifying the reaction profile.[5] The reaction proceeds through the formation of a ketone enolate, which then nucleophilically attacks the carbonyl carbon of the pyrazole aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone adduct is driven by the formation of a stable, conjugated system, yielding the chalcone.[6]

The presence of a 2-bromophenyl substituent on the pyrazole ring introduces both steric and electronic effects that can influence the reaction. The ortho-bromo group may exert a steric hindrance effect, potentially slowing the reaction rate.[7][8] Electronically, the inductive effect of the bromine atom can modulate the electrophilicity of the aldehyde carbonyl group. Understanding these factors is crucial for optimizing reaction conditions and troubleshooting.

Reaction Schematics and Mechanism

Overall Reaction Scheme

The synthesis is a two-step process starting from the corresponding acetophenone hydrazone to first synthesize the key pyrazole aldehyde intermediate via the Vilsmeier-Haack reaction. This is followed by the Claisen-Schmidt condensation to yield the target chalcone.

Step 1: Synthesis of this compound

Vilsmeier-Haack Reaction start 2-Bromoacetophenone Phenylhydrazone product 1-(2-Bromophenyl)pyrazole -4-carbaldehyde start->product Cyclization & Formylation reagent Vilsmeier Reagent (POCl3, DMF) Claisen-Schmidt Condensation cluster_reactants Reactants aldehyde 1-(2-Bromophenyl)pyrazole -4-carbaldehyde product Pyrazole-Chalcone Hybrid aldehyde->product ketone Substituted Acetophenone ketone->product catalyst NaOH or KOH Ethanol, rt

Caption: General scheme for pyrazole-chalcone synthesis.

Mechanistic Pathway of the Claisen-Schmidt Condensation

The reaction proceeds via a well-established base-catalyzed mechanism:

Aldol Condensation Mechanism A 1. Enolate Formation: Ketone deprotonated by base (OH-) B 2. Nucleophilic Attack: Enolate attacks aldehyde carbonyl A->B Fast C 3. Protonation: Alkoxide intermediate is protonated by solvent B->C Rate-determining step D 4. Dehydration: Hydroxide is eliminated to form a C=C double bond (driven by conjugation) C->D Heat may be required

Caption: Stepwise mechanism of the Claisen-Schmidt condensation.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
2-BromoacetophenoneReagentSigma-Aldrich
PhenylhydrazineReagentSigma-Aldrich
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Substituted AcetophenonesReagentSigma-Aldrich
Sodium Hydroxide (NaOH)PelletsFisher Scientific
Ethanol (95%)ACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope Labs
Round-bottom flasksVWR
Magnetic stirrer and stir barsVWR
Reflux condenserVWR
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigma
Buchner funnel and filter paperVWR
Rotary evaporatorHeidolph
Melting point apparatusStuart
NMR Spectrometer (400 MHz)Bruker
FT-IR SpectrometerPerkinElmer

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Sodium hydroxide is caustic. Avoid contact with skin and eyes.

Protocol 1: Synthesis of this compound

This procedure is adapted from the Vilsmeier-Haack formylation of phenylhydrazones. [9][10]

  • Preparation of the Hydrazone:

    • In a 100 mL round-bottom flask, dissolve 2-bromoacetophenone (10 mmol) in 30 mL of ethanol.

    • Add phenylhydrazine (10 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 2-3 hours.

    • Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid hydrazone by vacuum filtration, wash with cold ethanol, and dry.

  • Vilsmeier-Haack Reaction:

    • In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (20 mL) and cool to 0 °C in an ice-salt bath.

    • Add phosphorus oxychloride (POCl₃, 30 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Dissolve the 2-bromoacetophenone phenylhydrazone (10 mmol) in a minimal amount of DMF (approx. 10 mL).

    • Add the hydrazone solution dropwise to the cold Vilsmeier reagent.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and stir for 4-6 hours. [5] * Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~8-9.

    • A solid precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Aldol Condensation to Synthesize Pyrazole-Chalcone

This is a general procedure for the Claisen-Schmidt condensation. [11]

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and the desired substituted acetophenone (1 mmol) in 15 mL of 95% ethanol.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition and Reaction:

    • Prepare a 20% aqueous solution of sodium hydroxide (NaOH).

    • Add the NaOH solution (approx. 1 mL) dropwise to the ethanolic solution of the reactants with constant stirring.

    • A color change and/or formation of a precipitate is often observed.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours. * Monitor the progress of the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the disappearance of the aldehyde spot.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water with constant stirring.

    • The chalcone product will precipitate as a solid.

    • Acidify the mixture to pH ~5-6 with dilute HCl to neutralize any remaining NaOH.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Allow the product to air dry completely.

  • Purification:

    • The crude chalcone can be purified by recrystallization. Ethanol or an ethanol/water mixture is typically a suitable solvent system. [1][11][12] * Dissolve the crude solid in a minimum amount of hot ethanol. If insoluble impurities remain, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Expected Results and Characterization

The successful synthesis will yield a solid, crystalline chalcone. The yield and physical properties will depend on the specific acetophenone used.

Expected Data (Example: Reaction with Acetophenone)
ParameterExpected Value
Product Name (E)-3-(1-(2-bromophenyl)-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one
Appearance Pale yellow to white solid
Yield 75-90% (typical)
Melting Point Dependent on purity and specific structure
TLC (7:3 Hex:EtOAc) Rf of product > Rf of aldehyde
Spectroscopic Characterization

The structure of the synthesized chalcone should be confirmed by spectroscopic methods.

  • FT-IR (KBr, cm⁻¹):

    • ~1660-1680 (C=O stretch, conjugated ketone) [3] * ~1590-1610 (C=C stretch, alkene) [3] * ~970-990 (trans C-H bend, alkene)

    • Aromatic C-H and C=C stretches

  • ¹H NMR (400 MHz, CDCl₃, δ ppm):

    • 8.0-8.5 (s, 1H): Pyrazole ring proton (H5). * 7.2-8.0 (m): Aromatic protons and the two vinylic protons (-CH=CH-). The vinylic protons will appear as two distinct doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration. [3] * The protons of the 2-bromophenyl group and the acetophenone-derived phenyl group will resonate in this region.

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm):

    • ~190: Carbonyl carbon (C=O). [3] * ~115-150: Aromatic and vinylic carbons.

    • The pyrazole ring carbons will also appear in this region.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Reaction Insufficiently active catalyst; Steric hindrance from the 2-bromo substituent.Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C). Ensure the base is not old or degraded. Consider using a stronger base like KOH.
Formation of Multiple Products Self-condensation of the ketone (if it has two different α-protons); Michael addition of the enolate to the chalcone product.Pre-stirring the ketone with the base for a short period before adding the aldehyde can sometimes improve selectivity. [13]Ensure a 1:1 stoichiometry. Avoid excessively long reaction times after the aldehyde is consumed.
Product "Oiling Out" During Recrystallization Solution is too concentrated; Melting point of the product is below the solvent's boiling point; Impurities present.Re-heat the mixture to dissolve the oil and add more hot solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. If the issue persists, purify by column chromatography before recrystallization. [1]
Dehydration of Aldol Adduct is Slow The intermediate β-hydroxy ketone is stable.If the aldol addition product is isolated instead of the chalcone, it can be dehydrated by heating in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) or by extending the heating time in the basic reaction mixture.

Conclusion

The Claisen-Schmidt condensation provides an efficient and versatile route to synthesize biologically relevant pyrazole-chalcone hybrids. The protocols detailed herein offer a robust starting point for the synthesis of derivatives based on this compound. Careful control of reaction conditions and appropriate purification techniques are key to obtaining high yields of pure products, enabling further investigation into their potential as novel therapeutic agents.

References

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Supporting Information for "An Efficient and Green Synthesis of Chalcones using Barium Hydroxide as a Catalyst in Aqueous Micellar Media". (n.d.). The Royal Society of Chemistry. [Link]

  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (2019). AIP Publishing. [Link]

  • The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts. [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. [Link]

  • Aldol Condensation Reaction Rate Demonstrates Steric and Electronic Substituent Effects in the Organic Chemistry Lab. (2018). Dialnet. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2016). Semantic Scholar. [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (2021). Degres Journal. [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2007). ResearchGate. [Link]

  • Claisen-Schmidt Condensation: Videos & Practice Problems. (n.d.). Pearson. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Origins of the substituent effects in the aldol condensation of axially chiral thiohydantoins: a computational study. (2019). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2014). ResearchGate. [Link]

  • Thank you all for your suggestions regarding my failing Claisen condensation. (2020). Reddit. [Link]

  • Claisen–Schmidt condensation. (n.d.). SynArchive. [Link]

  • 1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one. (2012). National Institutes of Health. [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. [Link]

  • "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. (2012). Thieme. [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (2019). National Institutes of Health. [Link]

  • (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one. (2011). National Institutes of Health. [Link]

  • Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]

  • Claisen Schmidt condensation of suitable acetophenone with suitable aromatic aldehydes. (n.d.). ResearchGate. [Link]

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Application Note & Protocol: Reductive Amination of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The reductive amination of aldehydes and ketones stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. This reaction offers one of the most efficient and reliable methods for constructing carbon-nitrogen (C-N) bonds, a linkage central to the structure of countless biologically active molecules.[1] The pyrazole nucleus is a well-established "privileged scaffold," a molecular framework that consistently yields high-affinity ligands for a multitude of biological targets.[2][3] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[4][5][6]

This application note provides an in-depth guide to the reductive amination of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, a versatile building block for drug discovery. The presence of the 2-bromophenyl substituent offers a valuable synthetic handle for subsequent cross-coupling reactions, enabling the generation of diverse chemical libraries. We will explore the underlying reaction mechanism, provide a rationale for reagent and condition selection, and present a detailed, field-proven protocol for researchers in drug development and chemical synthesis.

Mechanistic Rationale: A Tale of Two Steps

The success of a one-pot reductive amination hinges on the careful orchestration of two sequential chemical events: the formation of an iminium ion and its subsequent reduction. The choice of a reducing agent that is selective for the iminium ion over the starting carbonyl is paramount for achieving high yields and purity.[7][8]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the pyrazole-4-carbaldehyde. This is typically catalyzed by a mild acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[9] Subsequent dehydration leads to the formation of a neutral imine, which exists in equilibrium with its protonated form, the electrophilic iminium ion.

  • Hydride Reduction: A mild hydride-donating reagent then selectively reduces the iminium ion. The key is that this reagent must be weak enough to not significantly reduce the starting aldehyde, ensuring that the primary reaction pathway is through the imine intermediate.[8][10]

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Reduction Reactants Aldehyde (Ar-CHO) + Amine (R₂NH) Iminium Iminium Ion [Ar-CH=NR₂]⁺ Reactants->Iminium + H⁺ (e.g., Acetic Acid) - H₂O Iminium_ref Iminium Ion Product Final Amine (Ar-CH₂-NR₂) Iminium_ref->Product Hydride Transfere.g., NaBH(OAc)₃

Figure 1: General mechanism of reductive amination.

Reagent Selection: A Comparative Analysis

The choice of reducing agent is the most critical parameter in a reductive amination protocol. While several hydrides can effect this transformation, they differ significantly in reactivity, selectivity, and safety. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for most applications.[7][11][12]

ReagentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High Selectivity: Mildly reactive; reduces iminium ions much faster than aldehydes or ketones, ideal for one-pot reactions.[13] Broad Scope: Effective for a wide range of aldehydes, ketones, and amines.[12][14] Safety: Non-toxic byproducts.[7]Moisture sensitive.[15]
Sodium Cyanoborohydride NaBH₃CNHigh Selectivity: Excellent selectivity for iminium ions allows for one-pot procedures.[16]High Toxicity: Generates highly toxic HCN gas upon acidification or contact with strong acids.[7][16] Requires careful pH control.
Sodium Borohydride NaBH₄Cost-Effective & Potent: Readily available and inexpensive.Low Selectivity: Rapidly reduces aldehydes and ketones.[8] Requires a two-step process (pre-formation of the imine) to prevent reduction of the starting carbonyl.[7][15]

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a representative amine using sodium triacetoxyborohydride.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic amount for ketones or slow reactions)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Figure 2: Experimental workflow for reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde. Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.4 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Stir the resulting mixture at room temperature. The reaction time can vary from 1 to 12 hours depending on the reactivity of the amine. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.[18]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a catalytic amount of glacial acetic acid (0.1-0.2 equiv) can be added after the STAB to facilitate iminium ion formation, though it is often unnecessary for aldehydes.[11] Ensure all reagents are pure and the solvent is anhydrous, as STAB is deactivated by water.[15]

  • Aldehyde Reduction Side Product: The formation of 1-(2-Bromophenyl)-4-(hydroxymethyl)pyrazole indicates that the reducing agent is too reactive or the imine formation is too slow. Using STAB at room temperature typically minimizes this side reaction.

  • Dialkylation with Primary Amines: While less common with STAB compared to more reactive hydrides, over-alkylation to form a tertiary amine can sometimes occur. Using a slight excess of the primary amine can sometimes suppress this. In problematic cases, a two-step procedure (isolation of the imine followed by reduction with NaBH₄) may be necessary.[11][12]

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, reliable, and safe method for the synthesis of novel secondary and tertiary amines. The one-pot procedure, coupled with the mild reaction conditions and high functional group tolerance, makes this protocol exceptionally valuable for constructing libraries of pyrazole-based compounds for drug discovery and development. The resulting products are primed for further diversification via cross-coupling chemistry at the bromophenyl moiety, opening avenues to complex molecular architectures.

References

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Application Notes: The Synthetic Utility of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, pyrazole derivatives stand out as a class of heterocyclic compounds with significant pharmacological importance.[1][2] Their presence in numerous FDA-approved drugs for a range of therapeutic areas, including inflammation and oncology, underscores their value.[3][4] 1-(2-Bromophenyl)pyrazole-4-carbaldehyde is a highly versatile bifunctional building block, offering two distinct and chemoselectively addressable reactive sites: the aryl bromide on the N1-phenyl ring and the carbaldehyde at the C4-position of the pyrazole core.

This guide provides an in-depth exploration of the synthetic applications of this key intermediate. We will delve into the causality behind experimental choices for its core reactions and provide detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions and aldehyde derivatization, empowering researchers in drug development and synthetic chemistry to leverage its full potential.

Molecular Overview and Strategic Importance

The strategic value of this compound lies in its orthogonal reactivity. The C-Br bond is primed for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. Simultaneously, the aldehyde group serves as a versatile handle for classical carbonyl chemistry, such as condensation, reductive amination, and oxidation.[5] This dual reactivity enables the construction of complex molecular architectures from a single, readily accessible precursor.

Caption: Key reactive sites of the title compound.

I. Synthesis of the Pyrazole-4-carbaldehyde Core

The most common and efficient method for synthesizing 1-aryl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the formylation of an active hydrogen atom using a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The starting material is the corresponding acetophenone hydrazone.

Protocol 1: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from established procedures for analogous structures.[9][10][11]

Causality: The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The hydrazone acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. A subsequent intramolecular cyclization and elimination sequence, driven by the aromatic stability of the resulting pyrazole ring, affords the final product.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~10 molar equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, ~3 molar equivalents) dropwise to the cold DMF under continuous stirring. Maintain the temperature between 0-5 °C. After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve the starting material, (E)-1-(1-(2-bromophenyl)ethylidene)-2-phenylhydrazine (1 molar equivalent), in a minimal amount of DMF and add it slowly to the Vilsmeier reagent.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60-80 °C. Stir vigorously for 4-6 hours.[9][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. This will hydrolyze the excess Vilsmeier reagent and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 12.[10][11] A solid precipitate should form.

  • Isolation and Purification: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold water. Dry the solid under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) or by column chromatography on silica gel.[9]

G start Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) add_substrate Add Hydrazone Starting Material start->add_substrate react Heat Reaction Mixture (60-80°C, 4-6h) add_substrate->react workup Quench with Ice Water react->workup neutralize Neutralize (pH ~12) with NaHCO3 / Na2CO3 workup->neutralize isolate Filter & Wash Solid neutralize->isolate purify Purify (Recrystallization / Chromatography) isolate->purify end Final Product purify->end

Caption: Workflow for Vilsmeier-Haack pyrazole synthesis.

II. Application in Palladium-Catalyzed Cross-Coupling

The 2-bromophenyl moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern drug discovery, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an aryl halide.[12][13]

Causality: The reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The choice of ligand is critical; bulky, electron-rich phosphine ligands (like SPhos or XPhos) stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[14] The base (e.g., K₃PO₄, Na₂CO₃) is essential for activating the boronic acid in the transmetalation step.[14][15]

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a suitable base such as K₃PO₄ or Na₂CO₃ (2.0-2.5 eq), and the palladium catalyst system.[13][15] A common system is Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like SPhos (4-10 mol%).

  • Solvent Addition: Add a degassed solvent mixture. A typical system is a 4:1 or 5:1 mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[13][15]

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring for 6-24 hours.[14][15] Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11070-95[14]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9065-88[15]
XPhos G2 PrecatalystK₃PO₄Dioxane/H₂O10080-99[13]
B. Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp)-C(sp²) bonds, a key transformation for creating rigid molecular scaffolds.[16][17]

Causality: This reaction typically employs a dual catalytic system: a palladium complex to activate the aryl bromide and a copper(I) salt (e.g., CuI) to act as a co-catalyst.[17] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. An organic base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. Copper-free conditions have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling).[16][17]

Protocol 3: Copper-Cocatalyzed Sonogashira Coupling

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Reagents: Add a degassed solvent, typically THF and/or triethylamine. Add the terminal alkyne (1.1-1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 60 °C) for 4-24 hours.[18] The reaction mixture often turns dark, and a precipitate of the amine hydrobromide salt may form.[18]

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the coupled product.

G cluster_pd Palladium Catalytic Cycle cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R' (L2) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' Boronic R'-B(OH)2 + Base Boronic->Transmetal [R'-B(OH)3]- Alkyne R'-C≡C-H + Base + Cu(I) Alkyne->Transmetal R'-C≡C-Cu

Sources

Scale-up synthesis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The described two-step synthetic pathway is designed for robustness, scalability, and high yield. The process begins with the synthesis of the 1-(2-Bromophenyl)-1H-pyrazole precursor, followed by a regioselective formylation at the C4 position via the Vilsmeier-Haack reaction. This document offers in-depth procedural details, mechanistic insights, critical safety protocols for handling hazardous reagents, and troubleshooting guidance to ensure successful and safe implementation in a research or process development setting.

Strategic Overview: A Two-Step Pathway to the Target Intermediate

The synthesis of this compound is most efficiently achieved through a two-stage process. This strategy was selected for its reliance on well-documented, high-yielding reactions and the commercial availability of the requisite starting materials.

  • Stage 1: Synthesis of 1-(2-Bromophenyl)-1H-pyrazole. The initial step involves the formation of the pyrazole core. This is accomplished through the cyclocondensation reaction of 2-bromophenylhydrazine with a 1,3-dicarbonyl synthetic equivalent, establishing the foundational heterocyclic structure.[2][3][4]

  • Stage 2: Vilsmeier-Haack Formylation. The second stage introduces the critical aldehyde functionality. The pyrazole intermediate from Stage 1 undergoes an electrophilic aromatic substitution with a Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5] This reaction is highly regioselective for the electron-rich C4 position of the pyrazole ring.[6]

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation A 2-Bromophenylhydrazine + 1,1,3,3-Tetramethoxypropane B Cyclocondensation (Acid Catalysis) A->B C 1-(2-Bromophenyl)-1H-pyrazole B->C F Formylation Reaction C->F D POCl₃ + DMF E Vilsmeier Reagent (Chloroiminium salt) D->E E->F G Hydrolysis F->G H This compound G->H

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Rationale: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heterocyclic systems.[5][7] Its efficacy stems from the generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which is reactive enough to engage with moderately activated rings like pyrazole.

The mechanism proceeds through three key phases:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride, a strong Lewis acid, activates the carbonyl oxygen of DMF. A subsequent intramolecular nucleophilic attack by the nitrogen atom, followed by the elimination of a phosphate byproduct, generates the highly electrophilic chloroiminium cation.[5][6]

  • Electrophilic Aromatic Substitution: The C4 position of the 1-(2-bromophenyl)pyrazole, being the most electron-rich and sterically accessible, attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). Aromatization is restored by the loss of a proton.

  • Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water. Aqueous work-up rapidly hydrolyzes the iminium salt to yield the final aldehyde product and dimethylammonium salts.[8]

G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Substitution cluster_2 3. Hydrolysis DMF DMF Activated Activated Complex DMF->Activated Attack by O POCl3 POCl₃ POCl3->Activated Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Activated->Vilsmeier Elimination Pyrazole 1-(2-Bromophenyl)pyrazole Sigma Sigma Complex (Cationic Intermediate) Vilsmeier->Sigma Pyrazole->Sigma Attack at C4 Iminium Iminium Salt Intermediate Sigma->Iminium Deprotonation H2O H₂O (Work-up) FinalProduct Final Aldehyde Product Iminium->FinalProduct Hydrolysis H2O->FinalProduct

Caption: Mechanism of the Vilsmeier-Haack formylation on a pyrazole substrate.

Critical Safety and Handling Protocols

The Vilsmeier-Haack reaction involves hazardous materials that demand strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

ReagentHazardsHandling Precautions
Phosphorus Oxychloride (POCl₃) Fatal if inhaled , causes severe skin burns and eye damage, reacts violently with water, releasing toxic gas.[9][10]Wear a full-face respirator or work in a system with dedicated exhaust ventilation.[11] Use chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[10] Handle under an inert atmosphere (N₂ or Ar). Store away from moisture and combustible materials.[9][12]
N,N-Dimethylformamide (DMF) Harmful if inhaled or absorbed through the skin. Potential reproductive toxin.Avoid inhalation and skin contact. Use in a well-ventilated area.
Vilsmeier Reagent Highly reactive and moisture-sensitive.[6] The reaction to form it is exothermic.[6]Prepare in situ at low temperatures (0-5 °C) with slow, controlled addition of POCl₃ to DMF.
Reaction Quench The quenching of unreacted POCl₃ and the Vilsmeier reagent is highly exothermic and releases HCl gas.Always perform the quench by slowly and carefully adding the reaction mixture to a large excess of crushed ice with vigorous stirring. Never add water to the reaction mixture.[6][8]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[9][10]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11]

Detailed Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a nominal 100 g scale of the final product. All glassware must be oven-dried and assembled under an inert atmosphere of nitrogen or argon.

Part A: Synthesis of 1-(2-Bromophenyl)-1H-pyrazole
ReagentMW ( g/mol )AmountMoles (mol)Equiv.
2-Bromophenylhydrazine HCl224.49120.0 g0.5351.00
1,1,3,3-Tetramethoxypropane164.2092.0 g (92.8 mL)0.5601.05
Glacial Acetic Acid60.05500 mL--
Sodium Bicarbonate84.01As needed--
Ethyl Acetate88.111.5 L--
Brine (Saturated NaCl)-500 mL--
Anhydrous Magnesium Sulfate120.3750 g--

Procedure:

  • Reaction Setup: To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromophenylhydrazine hydrochloride (120.0 g, 0.535 mol) and glacial acetic acid (500 mL).

  • Reagent Addition: Add 1,1,3,3-tetramethoxypropane (92.0 g, 0.560 mol) to the suspension in one portion.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting hydrazine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a 4 L beaker containing 1.5 L of ice-cold water.

  • Neutralization: Carefully neutralize the solution by the slow portion-wise addition of solid sodium bicarbonate until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. The product, 1-(2-Bromophenyl)-1H-pyrazole, can be purified by vacuum distillation to yield a light yellow liquid.[1]

    • Expected Yield: 95-110 g (80-92%).

Part B: Vilsmeier-Haack Formylation to this compound
ReagentMW ( g/mol )AmountMoles (mol)Equiv.
Phosphorus Oxychloride (POCl₃)153.33103.5 g (62.7 mL)0.6751.5
N,N-Dimethylformamide (DMF)73.09250 mL-Solvent
1-(2-Bromophenyl)-1H-pyrazole223.07100.3 g0.4501.0
Crushed Ice-2 kg--
5 M Sodium Hydroxide (aq)40.00~700 mL--

Procedure:

  • Vilsmeier Reagent Preparation: To a 2 L three-neck flask equipped with a mechanical stirrer, pressure-equalizing dropping funnel, and nitrogen inlet, add anhydrous DMF (250 mL). Cool the flask to 0 °C in an ice-salt bath.

  • POCl₃ Addition: Add phosphorus oxychloride (103.5 g, 0.675 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.[6] A viscous, white precipitate of the Vilsmeier reagent may form.[13]

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Substrate Addition: In a separate flask, dissolve 1-(2-Bromophenyl)-1H-pyrazole (100.3 g, 0.450 mol) in 100 mL of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.[14] Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to room temperature. In a 5 L beaker equipped with a heavy-duty mechanical stirrer, place 2 kg of crushed ice.

  • CRITICAL STEP: Very slowly and carefully, pour the reaction mixture in a thin stream into the vigorously stirred crushed ice. This process is highly exothermic and will release HCl gas. Maintain efficient stirring and ensure the quench is performed in a well-ventilated fume hood.

  • Hydrolysis & Neutralization: Once the addition is complete, continue stirring for 30 minutes. A precipitate of the product should form. Slowly add 5 M NaOH solution to the mixture, keeping the temperature below 20 °C with an ice bath, until the pH reaches 6-7.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 500 mL).

  • Drying & Purification: Dry the solid in a vacuum oven at 50 °C. The product, this compound, is typically obtained as a white to off-white solid.[15] If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture or by flash column chromatography.[14]

    • Expected Yield: 90-105 g (80-92%).

    • Expected M.p.: 147-149 °C (literature for similar compounds suggests a sharp melting point).[14]

Data Summary and Characterization

ParameterValue
Product Name This compound
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
Appearance White to off-white solid
Typical Overall Yield 64-85% (over two steps)
Purity (by HPLC/NMR) >98%

Expected Spectroscopic Data:

  • ¹H-NMR (CDCl₃): δ 10.1 (s, 1H, CHO), 8.2 (s, 1H, pyrazole H-5), 7.8-7.5 (m, 5H, pyrazole H-3 and Ar-H). (Values are estimates based on analogous structures).[14]

  • ¹³C-NMR (CDCl₃): δ 185 (CHO), 154, 138, 134, 132, 130, 128, 126, 122. (Values are estimates).

  • IR (KBr): ν ~1690-1700 cm⁻¹ (C=O stretch of aldehyde).[14]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive Vilsmeier reagent due to moisture contamination.- Insufficient reaction temperature or time.- Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.- Increase reaction temperature to 90-100 °C or extend the reaction time, monitoring by TLC.
Low Yield - Incomplete hydrolysis of the iminium intermediate.- Product loss during work-up or extraction.- Ensure pH is properly adjusted during neutralization.- During work-up of Part A, saturate the aqueous layer with NaCl (brine) to reduce the product's aqueous solubility.[6]
Formation of Tar/Byproducts - Reaction temperature too high during POCl₃ addition.- Uncontrolled exotherm during quench.- Strictly maintain temperature below 10 °C during Vilsmeier reagent formation.- Ensure very slow addition of the reaction mixture to a large, well-stirred volume of ice.
Difficulty in Product Isolation - Emulsion formation during extraction (Part A).- Product is too soluble in the work-up solvent.- Add brine to help break emulsions.- Ensure complete precipitation by adjusting pH and keeping the mixture cold before filtration (Part B).

References

  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Technical Support Center.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • National Center for Biotechnology Information. (n.d.). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl).
  • BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • Spectrum Chemical. (2015). SAFETY DATA SHEET: PHOSPHORUS OXYCHLORIDE, REAGENT.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • MDPI. (2023).
  • National Oceanic and Atmospheric Administration. (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Scientific Research Publishing. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • ResearchGate. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • IJNRD. (2024).
  • Chem-Impex. (n.d.). 1-(2-Bromophenyl)-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

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Application Note & Protocols: 1-(2-Bromophenyl)pyrazole-4-carbaldehyde as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[2][3] This document provides a detailed guide on the strategic use of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde , a highly versatile starting material for the synthesis of novel kinase inhibitors. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind these strategies in the context of structure-activity relationship (SAR) development.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole moiety is a bioisosteric replacement for other aromatic systems and is prized for its ability to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding site.[3] The subject of this guide, this compound, is an exceptionally valuable building block due to its dual reactive sites, which allow for a systematic and divergent approach to library synthesis.

  • The Aldehyde (C4-position): This formyl group is a versatile chemical handle for introducing a wide array of molecular fragments, primarily through reactions like reductive amination and condensation. This allows for the modulation of physicochemical properties such as solubility and cell permeability, and for probing interactions with the solvent-exposed region of the kinase.[4]

  • The 2-Bromophenyl Group (N1-position): The bromine atom serves as an ideal anchor for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the introduction of diverse aryl and heteroaryl substituents that can be tailored to interact with specific sub-pockets of the ATP-binding site, thereby driving potency and selectivity for the target kinase.[5][6]

This dual functionality allows researchers to independently explore two key vectors of chemical space, accelerating the journey from a starting hit to a lead compound.

Core Synthetic Strategies & Protocols

We will detail two primary, orthogonal synthetic pathways beginning with this compound. These protocols are designed to be robust and adaptable for the creation of diverse compound libraries.

Strategy A: Elaboration via the Aldehyde Functional Group (Reductive Amination)

Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope. It allows for the direct coupling of the aldehyde to a primary or secondary amine, installing a flexible or constrained linker and a new functional group. This is often the first step in exploring the SAR of the solvent-front region.[7]

Start 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde + R1R2NH Imine Imine Intermediate Formation (Schiff Base) Start->Imine DCM or MeOH, Room Temp, 1-2h Reduction Reduction of Imine Imine->Reduction NaBH(OAc)3 or NaBH4 Product Final Amine Product Reduction->Product Stir Overnight Purify Aqueous Workup & Column Chromatography Product->Purify

Caption: General workflow for the synthesis of pyrazole-amine derivatives.

Detailed Protocol: General Reductive Amination

  • Imine Formation:

    • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

    • Add the desired primary or secondary amine (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by TLC or LC-MS to observe the consumption of the aldehyde and the appearance of the imine intermediate. Rationale: This initial step allows for the formation of the C=N double bond (imine or Schiff base), which is the substrate for the subsequent reduction.

  • Reduction:

    • To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of any remaining aldehyde. It is less sensitive to moisture than other hydrides like NaBH₃CN.

    • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine (1x), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure pyrazole-amine derivative.[7]

Strategy B: Elaboration via the 2-Bromophenyl Group (Suzuki-Miyaura Cross-Coupling)

The Suzuki coupling is a powerful and reliable method for forming C-C bonds between the sp²-hybridized carbon of the bromophenyl ring and a boronic acid or ester. This strategy is employed to install substituents that can access deeper pockets within the kinase active site, often leading to significant gains in potency and selectivity.

Start 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde + R-B(OH)2 Reaction Suzuki Coupling Reaction Start->Reaction Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reagents->Reaction Product Coupled Biaryl Product Reaction->Product Heat (e.g., 90 °C) Post_Mod Further Derivatization (e.g., Reductive Amination) Product->Post_Mod

Caption: Workflow for Suzuki coupling followed by further modification.

Detailed Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Rationale: This is critical to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).

    • Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio, approx. 0.1 M).

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure biaryl pyrazole product.

Application in Kinase Inhibitor Design: Targeting Oncogenic Pathways

Pyrazole-based inhibitors have shown remarkable efficacy against a range of therapeutically relevant kinases, including those in the PI3K/Akt/mTOR, MAPK, and cell cycle (CDK) pathways.[2][6][7] The strategies described above can be used to optimize compounds for specific targets.

RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole-Based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole agent.

Structure-Activity Relationship (SAR) Insights:

By combining the synthetic strategies, a researcher can systematically probe the SAR of a pyrazole series.

Compound IDR¹ (from Amine)R² (from Boronic Acid)Target Kinase IC₅₀ (nM)
Lead-01 -H-Br (Starting Material)>10,000
PZA-04 4-Morpholinylethyl-Br1,250
PZB-12 4-Morpholinylethyl4-Fluorophenyl85
PZB-15 4-Morpholinylethyl3-Aminopyridine15
PZC-07 Cyclopropyl3-Aminopyridine450

Table 1: Hypothetical SAR data for a library derived from this compound targeting a representative kinase (e.g., Aurora A). The data illustrates how iterative modifications at the R¹ (from reductive amination) and R² (from Suzuki coupling) positions can dramatically improve inhibitory potency.

  • Observation 1: Introducing a basic amine (PZA-04) via reductive amination improves potency, likely by enhancing solubility and forming ionic interactions.[7]

  • Observation 2: The Suzuki coupling to install a 4-fluorophenyl group (PZB-12) provides a significant boost in activity, suggesting a favorable hydrophobic interaction in a sub-pocket of the kinase.

  • Observation 3: Replacing the fluorophenyl group with a 3-aminopyridine moiety (PZB-15) further enhances potency. This suggests the pyridine nitrogen may be acting as a hydrogen bond acceptor with a key residue in the active site, a common strategy for improving kinase affinity.[5][8]

  • Observation 4: Changing the R¹ group from the flexible morpholinylethyl to a smaller cyclopropyl group (PZC-07) reduces activity, indicating the importance of the R¹ moiety for optimal binding.

Conclusion

This compound is a powerful and economically viable starting material for the construction of sophisticated kinase inhibitor libraries. Its orthogonal reactive sites—the aldehyde and the aryl bromide—provide medicinal chemists with a logical and efficient framework for exploring structure-activity relationships. The protocols outlined in this guide for reductive amination and Suzuki-Miyaura coupling represent robust and high-yield methods to rapidly generate molecular diversity, accelerating the discovery of novel and potent therapeutic agents.

References

  • Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. BenchChem.
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. BenchChem.
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
  • Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central (PMC).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, in the synthesis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde. This valuable intermediate is a key building block in medicinal chemistry, and mastering its synthesis is crucial for advancing many research projects.

This document moves beyond a simple protocol, offering in-depth troubleshooting, mechanistic insights, and optimized procedures to help you navigate the complexities of this synthesis.

Synthetic Overview: A Two-Stage Challenge

The synthesis of this compound is typically approached in two primary stages. Success hinges on the efficiency of both steps. Low yield in the final product is often a cumulative issue originating from either or both stages.

  • Stage 1: Formation of the N-Aryl Pyrazole Core. This involves the synthesis of the precursor, 1-(2-Bromophenyl)pyrazole.

  • Stage 2: C4-Formylation of the Pyrazole Ring. This step introduces the aldehyde functional group, almost exclusively via the Vilsmeier-Haack reaction .[1][2][3]

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic and aromatic compounds.[2][4] The reactive electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[4][5][6] The pyrazole ring, being electron-rich, is susceptible to electrophilic substitution, with the C4 position being the most nucleophilic and sterically accessible site for attack.[7]

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation A 2-Bromophenylhydrazine + 1,1,3,3-Tetramethoxypropane B 1-(2-Bromophenyl)pyrazole A->B Acidic Cyclization E This compound B->E 1. Vilsmeier Reagent 2. Heat (70-90 °C) 3. Aqueous Work-up C DMF + POCl₃ D Vilsmeier Reagent [Me₂N=CHCl]⁺PO₂Cl₂⁻ C->D 0 °C

Caption: General workflow for the two-stage synthesis.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured in a question-and-answer format to directly address the most common failure points in the synthesis.

Part A: Issues with the Precursor, 1-(2-Bromophenyl)pyrazole

Question: I am struggling to synthesize the 1-(2-Bromophenyl)pyrazole precursor. What are the key factors for success?

Answer: The quality of your precursor is paramount. Impurities or residual starting materials from Stage 1 will invariably complicate the subsequent formylation and purification, leading to lower overall yields.

  • Purity of Starting Materials: 2-Bromophenylhydrazine can be unstable and prone to oxidation. It is advisable to use it fresh or purify it by recrystallization if it appears discolored. Ensure your cyclization partner (e.g., malonaldehyde bis(dimethyl acetal) or 1,1,3,3-tetramethoxypropane) is of high purity.

  • Reaction Conditions: The cyclization reaction is typically acid-catalyzed. Ensure the correct amount of acid (e.g., HCl or H₂SO₄) is used. Insufficient acid can lead to incomplete reaction, while excessive acid can cause degradation.

  • Purification is Critical: Do not proceed to the formylation step with crude material. Purify the 1-(2-Bromophenyl)pyrazole, which may be an oil or low-melting solid, using column chromatography on silica gel. Confirm its identity and purity (>95%) by ¹H NMR and/or GC-MS before use.

Part B: The Vilsmeier-Haack Formylation Step

This is the most frequent source of yield issues. The reaction is highly sensitive to several parameters.

Question: My Vilsmeier-Haack reaction has low conversion, with a lot of unreacted starting material. Why is this happening?

Answer: Low conversion is almost always linked to the activity of the Vilsmeier reagent or the reaction conditions.

  • Causality—Reagent Activity: The Vilsmeier reagent is extremely sensitive to moisture. The reaction between DMF and POCl₃ must be performed under strictly anhydrous conditions. Use freshly opened bottles of high-purity, anhydrous DMF and POCl₃. The use of older or improperly stored reagents is a primary cause of failure.

  • Causality—Stoichiometry: Formylation requires an excess of the Vilsmeier reagent. A substrate:POCl₃:DMF molar ratio of 1:3:3 is a common starting point.[8] Using insufficient reagent will result in incomplete conversion.

  • Causality—Temperature Protocol: The reaction has a critical temperature profile.

    • Reagent Formation: The initial reaction between DMF and POCl₃ is exothermic and should be performed at low temperatures (0 °C to -10 °C) to ensure controlled formation of the Vilsmeier reagent.[2]

    • Electrophilic Attack: After adding the pyrazole substrate, the reaction mixture must be heated. Typical temperatures range from 70 °C to 90 °C for several hours (4-8 h).[8] Insufficient heating (temperature or duration) will result in low conversion, as the pyrazole ring, moderately deactivated by the bromophenyl group, requires thermal energy to react.

Question: The reaction is messy, and I'm getting multiple unidentified byproducts. What is the cause?

Answer: Byproduct formation often points to issues with temperature control or work-up.

  • Uncontrolled Reagent Formation: Adding POCl₃ to DMF too quickly or at room temperature can cause an uncontrolled exotherm, leading to the decomposition of the reagent and the formation of various side products.

  • Excessive Heating: While heat is necessary, prolonged heating at temperatures above 100 °C can lead to substrate or product decomposition, resulting in a dark, tarry reaction mixture. Monitor the reaction by TLC to determine the optimal heating time.

  • Substrate Reactivity: While unlikely for this substrate, pyrazoles with strongly electron-withdrawing groups can exhibit low reactivity, requiring harsher conditions that may lead to side reactions.[9]

Question: I believe my product loss is occurring during the aqueous work-up. How can I optimize the isolation procedure?

Answer: This is a very common and often overlooked source of low yield. The work-up must be performed carefully to both hydrolyze the intermediate and isolate the product efficiently.

  • Hydrolysis: The reaction is quenched by pouring the mixture onto a large amount of crushed ice.[6][8] This hydrolyzes the intermediate iminium salt to the final aldehyde. This step is highly exothermic and must be done slowly and with stirring in a large beaker.

  • pH Adjustment: After hydrolysis, the solution will be strongly acidic. The aldehyde product must be liberated by neutralizing the solution. Slowly add a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is neutral to slightly basic (pH 7-8).[6][8] The product often precipitates as a solid at this stage.

  • Product Isolation:

    • Filtration: If a clean solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

    • Extraction: If the product oils out or does not precipitate, it must be extracted with an organic solvent like ethyl acetate or dichloromethane. To improve extraction efficiency, especially if the product has some water solubility, saturate the aqueous layer with NaCl (brine) before extracting.[10]

Troubleshooting Logic Diagram

G start Low Final Yield check_precursor Is the 1-(2-bromophenyl)pyrazole precursor pure (>95%)? start->check_precursor purify_precursor Purify precursor by column chromatography. Verify purity via NMR/GC-MS. check_precursor->purify_precursor No check_reagents Are POCl₃ and DMF anhydrous and high purity? check_precursor->check_reagents Yes purify_precursor->check_reagents use_new_reagents Use freshly opened or distilled anhydrous reagents. check_reagents->use_new_reagents No check_conditions Was the reaction run under correct stoichiometry (≥3 eq.) and temperature profile (0°C then 70-90°C)? check_reagents->check_conditions Yes use_new_reagents->check_conditions optimize_conditions Adjust stoichiometry and re-run with careful temperature control. check_conditions->optimize_conditions No check_workup Was the work-up performed correctly? (Ice quench, neutralization to pH 7-8) check_conditions->check_workup Yes success Yield Improved optimize_conditions->success optimize_workup Optimize work-up: Ensure complete neutralization. Use brine and multiple extractions. check_workup->optimize_workup No check_workup->success Yes optimize_workup->success

Caption: A decision tree for troubleshooting low yield.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of the Vilsmeier-Haack formylation stage.

Materials and Reagents:

  • 1-(2-Bromophenyl)pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (4.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as an optional solvent

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.0 eq). If using a co-solvent, add it here. Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (3.0 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Substrate Addition: Dissolve 1-(2-Bromophenyl)pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or the reaction solvent and add it dropwise to the cold Vilsmeier reagent slurry.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature, then heat it in an oil bath to 80 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice (~10-20 times the reaction volume).

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Once the quench is complete, slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous slurry is ~7-8.

    • If a solid precipitates, stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water and dry under vacuum.

    • If no solid forms, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product (either the filtered solid or the residue from extraction) should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a white to pale yellow solid.

Data Interpretation Summary
ParameterRecommended SettingRationale for High Yield
Reagent Ratio (Substrate:POCl₃) 1 : 3Drives the electrophilic substitution to completion.
Temperature Control 0 °C for formation, 80 °C for reactionPrevents reagent decomposition and ensures sufficient activation energy for formylation.
Reagent Quality AnhydrousThe Vilsmeier reagent is highly moisture-sensitive; water will quench it.
Work-up pH Neutral to slightly basic (pH 7-8)Ensures the aldehyde product is in its neutral form for precipitation or extraction.
Purification Mandatory Column ChromatographyRemoves unreacted starting material and any minor byproducts, ensuring high purity.

Frequently Asked Questions (FAQs)

Q1: Can I use a different formylating agent? A: While other methods exist (e.g., lithiation followed by quenching with DMF), the Vilsmeier-Haack reaction is generally the most direct, scalable, and cost-effective method for formylating electron-rich heterocycles like pyrazoles.[11] It avoids the need for cryogenic temperatures and organometallic reagents.

Q2: The reaction mixture turned dark brown/black upon heating. Is it salvageable? A: A dark color often indicates some level of decomposition, likely from excessive heat or impurities. While the reaction may still have produced some desired product, the yield will be compromised, and purification will be more challenging. It is recommended to proceed with the work-up and assess the crude yield before attempting purification. For future attempts, reduce the reaction temperature or time.

Q3: Is a co-solvent like DCM or DCE necessary? A: Not always. Many procedures run the reaction using DMF as both the reagent and the solvent.[8] However, using a non-coordinating, inert solvent like DCE can sometimes improve slurry stirring and moderate the reaction, potentially leading to a cleaner profile. This is a parameter that can be optimized for your specific setup.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Knowledge & Pre-Chromatography FAQs

This section addresses the critical preparatory steps and fundamental questions that underpin a successful separation. Proper planning at this stage can prevent most common chromatography issues.

Q1: What are the key structural features of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde that influence its purification?

A1: The molecule's behavior on silica gel is dictated by a balance of its functional groups:

  • Pyrazole Ring: A polar heterocyclic system containing two nitrogen atoms capable of hydrogen bonding.

  • Carbaldehyde Group (-CHO): A moderately polar group that is a key site for interaction with the silica stationary phase.

  • Bromophenyl Group: A bulky, non-polar, and electron-withdrawing group that contributes to the molecule's overall size and reduces its polarity compared to unsubstituted phenyl pyrazoles.

The compound is moderately polar. The primary sites of interaction with the silica gel (the stationary phase) will be the pyrazole nitrogens and the carbaldehyde oxygen. The non-polar bromophenyl group will have a stronger affinity for the non-polar mobile phase.

Q2: How do I choose the right stationary phase? Is silica gel always the best option?

A2: For this compound, silica gel (SiO₂) of mesh size 200-400 or 230-400 is the standard and most effective choice for normal-phase chromatography. Its acidic surface hydroxyl groups (silanols) interact well with the polar functionalities of the target molecule.

  • Why not other phases?

    • Alumina (Al₂O₃): Can be used, but it is generally more basic. Aldehydes can sometimes undergo unwanted reactions like aldol condensations on basic alumina. It is best to first check the stability of your compound on an alumina TLC plate if you consider this route[1].

    • Florisil®: A magnesium silicate alternative that is less acidic than silica. It can be a good option if your aldehyde proves to be sensitive to the acidity of standard silica gel, leading to decomposition on the column[1].

    • Reversed-Phase Silica (e.g., C18): This would involve a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol).[2][3] While possible, normal-phase chromatography is typically more straightforward and cost-effective for this type of small molecule purification in a research setting.

Q3: What is the most critical step before running the column?

A3: Developing an appropriate mobile phase (eluent) system using Thin-Layer Chromatography (TLC) . This is non-negotiable. The goal is to find a solvent mixture that provides good separation between your desired product and any impurities.

  • Target Rf Value: Aim for an Rf (retention factor) of 0.25 - 0.35 for the this compound spot. This Rf value in TLC typically translates to an effective elution profile on a flash column, allowing for the collection of numerous fractions containing the pure compound.

  • Starting Solvent System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is the standard choice.[4]

  • Optimization:

    • If the Rf is too low (<0.2), increase the proportion of the polar solvent (e.g., ethyl acetate).

    • If the Rf is too high (>0.5), increase the proportion of the non-polar solvent (e.g., hexanes).

Solvent System ComponentPolarityRole in Elution
Hexanes / Petroleum EtherVery LowThe primary non-polar "pushing" solvent.
Dichloromethane (DCM)LowCan be used to increase polarity; good for dissolving many organics.
Ethyl Acetate (EtOAc)MediumA versatile polar solvent for adjusting Rf.
AcetoneMedium-HighMore polar than EtOAc; used for eluting more polar compounds.
Chloroform (CHCl₃)Low-MediumHas been used for similar compounds but is more hazardous.[5]

Q4: What are the likely impurities I need to separate?

A4: Impurities depend on the synthetic route. If using a Vilsmeier-Haack reaction, common impurities include:

  • Unreacted Hydrazone Precursor: Often less polar than the aldehyde product.

  • N,N-Dimethylformamide (DMF): The reaction solvent, which is very polar and will remain at the baseline of the TLC plate in standard solvent systems.[6][7]

  • Phosphoryl Chloride Byproducts: These are typically quenched and removed during the aqueous workup.

  • Side-Reaction Products: May have a wide range of polarities.

A well-developed TLC method will allow you to visualize the separation of your product from these impurities.

Section 2: Experimental Workflow & Protocols

This section provides a detailed, step-by-step guide for the entire purification process, from column packing to product isolation.

Workflow Overview

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent System Development (e.g., 7:3 Hex:EtOAc) Slurry 2. Prepare Silica Slurry (in non-polar solvent) TLC->Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load the Sample (Wet or Dry Loading) Pack->Load Elute 5. Elute and Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: General workflow for column chromatography purification.

Protocol 1: Column Packing (Wet Slurry Method)
  • Select Column Size: For every 1 gram of crude material, use approximately 50-100 grams of silica gel. The column diameter should allow for a silica bed height of about 15-20 cm.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., 9:1 Hexanes:EtOAc) until you form a free-flowing, milk-like slurry. Stir gently to release trapped air bubbles.

  • Pack: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Pressurize: Use gentle air pressure (flash chromatography) to push the solvent through, compacting the silica bed. The bed must be uniform and free of cracks or air bubbles.

  • Equilibrate: Run 2-3 column volumes of the initial eluent through the packed bed to ensure it is fully equilibrated. The solvent level should never drop below the top of the silica bed[8].

Protocol 2: Sample Loading

Choose one of the following methods:

  • Wet Loading (Recommended for good solubility):

    • Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent like DCM[8].

    • Carefully pipette the concentrated solution directly onto the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica, creating a thin, concentrated band.

    • Gently add a layer of fresh eluent on top and proceed to elution.

  • Dry Loading (Recommended for poor solubility or large scale):

    • Dissolve the crude product in a volatile solvent (e.g., DCM, acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

    • Gently add a protective layer of sand before starting the elution[8].

Protocol 3: Elution and Fraction Collection
  • Start Elution: Begin eluting with the determined solvent system (e.g., 7:3 Hexanes:EtOAc). Maintain a constant flow rate using gentle air pressure.

  • Gradient Elution (Optional but Recommended): If your TLC shows impurities that are very close to your product, you can use a gradient. Start with a less polar mixture (e.g., 9:1 Hexanes:EtOAc) to elute non-polar impurities first, then gradually increase the polarity (to 8:2, 7:3, etc.) to elute your target compound.

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be about 1/4 to 1/2 of the column volume.

  • Monitor Progress: Spot fractions onto a TLC plate as you collect them to track the elution of your compound.

Section 3: Troubleshooting Guide (Q&A Format)

This section provides solutions to common problems encountered during the purification process.

G problemNode problemNode causeNode causeNode solutionNode solutionNode P1 Product Not Eluting? C1a Solvent too non-polar P1->C1a C1b Compound decomposed on silica P1->C1b P2 Poor Separation? C2a Wrong solvent system P2->C2a C2b Column overloaded P2->C2b C2c Poor column packing (channeling) P2->C2c P3 Compound Streaking? C3a Sample overloaded on TLC or column P3->C3a C3b Compound is too acidic/basic for standard silica P3->C3b C3c Insoluble impurities present P3->C3c S1a Gradually increase eluent polarity (more EtOAc) C1a->S1a S1b Test stability on TLC. Consider Florisil® or deactivated silica. C1b->S1b S2a Re-develop solvent system using TLC for better spot separation (ΔRf) C2a->S2a S2b Use more silica gel (>50:1 ratio) or purify less material C2b->S2b S2c Repack column carefully, ensuring a homogenous bed C2c->S2c S3a Dilute sample for TLC. Use dry loading for column. C3a->S3a S3b Add 0.5-1% triethylamine (for basic) or acetic acid (for acidic) to eluent C3b->S3b S3c Filter crude sample through a small plug of silica/celite before loading C3c->S3c

Caption: A decision tree for troubleshooting common chromatography issues.

Q5: My product isn't coming off the column. What should I do?

A5: This indicates that the mobile phase is not polar enough to displace the compound from the silica gel.

  • Cause: The eluent has insufficient polarity. Your compound is strongly adsorbed to the stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase. For a Hexanes:EtOAc system, slowly increase the percentage of ethyl acetate. For example, if you are using 8:2, move to 7:3, then 6:4. Monitor the fractions by TLC to see when the product begins to elute[1].

Q6: I'm getting poor separation between my product and an impurity. The spots are too close on the TLC.

A6: This is a selectivity issue. The chosen solvent system is not differentiating well enough between the compounds.

  • Cause 1: The eluent polarity is not optimal.

    • Solution: Try a shallower polarity gradient or an isocratic (constant composition) elution with a finely tuned solvent ratio that maximizes the separation (ΔRf) on the TLC plate[9].

  • Cause 2: The solvent system itself is not ideal.

    • Solution: Change one of the solvent components to alter the selectivity. For example, instead of Hexanes:EtOAc, try a system of Hexanes:Dichloromethane or Toluene:Ethyl Acetate. Different solvents interact with your compounds in unique ways, which can dramatically improve separation[2][10].

  • Cause 3: The column is overloaded.

    • Solution: The ratio of crude material to silica gel is too high. A general rule is a 1:50 to 1:100 mass ratio. If separation is difficult, use a higher ratio (more silica)[11].

Q7: My compound is streaking or "tailing" on the TLC plate and the column fractions are broad.

A7: Streaking suggests an undesirable secondary interaction or a concentration effect.

  • Cause 1: The sample is too concentrated.

    • Solution: For TLC, dilute the sample before spotting. For the column, this can happen if the initial sample band loaded was too diffuse. Ensure you load a highly concentrated solution in a minimal volume (wet loading) or use the dry loading method[8].

  • Cause 2: The compound is slightly acidic or basic. While the pyrazole-carbaldehyde is not strongly acidic, interactions can occur.

    • Solution: Add a modifier to the eluent. A small amount of triethylamine (~0.5%) can be added to neutralize acidic sites on the silica if your compound is basic. If your compound is acidic, a small amount of acetic acid (~0.5%) can help. First, test this on a TLC plate to see if it resolves the streaking.

  • Cause 3: The compound is decomposing on the silica.

    • Solution: Check for stability by spotting your compound on a silica TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, consider using a less acidic stationary phase like Florisil® or deactivated silica[1].

Q8: My pure fractions are contaminated with a greasy substance.

A8: This is often due to grease from glass joints.

  • Cause: Use of hydrocarbon-based grease on ground glass joints of the column or collection flasks. The eluent can dissolve this grease.

  • Solution: Avoid greasing joints. If joints must be sealed, use Teflon sleeves or tape. If contamination has already occurred, it can sometimes be removed by dissolving the residue in a minimal amount of pentane (in which the grease is highly soluble) and cooling to precipitate your more polar product.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci.
  • University of Rochester, Department of Chemistry.
  • Wróbel, R., et al. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 26(16), 4989. [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek.
  • Wróbel, R., et al. (2019). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • YMC. (n.d.). HPLC Troubleshooting Guide. YMC.
  • ChemistryViews. (2012).
  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 67(Pt 11), o2871. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

  • Fun, H.-K., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 68(Pt 2), o443. [Link]

  • J. Pharm. Sci. & Res. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. We will delve into the causality behind experimental outcomes, providing field-proven insights and validated protocols to ensure the integrity of your results.

Introduction: The Synthetic Challenge

The synthesis of this compound is a crucial process for creating advanced intermediates in pharmaceutical and agrochemical research.[1] The molecular scaffold is typically constructed via a two-stage process: initial formation of the 1-(2-bromophenyl)pyrazole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C4 position.[2][3][4][5] While seemingly straightforward, each stage presents unique challenges where side reactions can lead to complex product mixtures, impacting yield, purity, and downstream applications. This guide provides a structured approach to identifying, mitigating, and eliminating these unwanted byproducts.

Overall Synthetic Workflow

The following diagram outlines the standard synthetic pathway.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Bromophenylhydrazine C 1-(2-Bromophenyl)pyrazole A->C Condensation/ Cyclization B 1,3-Dicarbonyl Compound (e.g., Malondialdehyde equivalent) B->C C_ref 1-(2-Bromophenyl)pyrazole D Vilsmeier Reagent (POCl3/DMF) E This compound D->E Electrophilic Substitution C_ref->E

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My initial pyrazole synthesis results in a complex product mixture with isomers that are difficult to separate.

Question: After reacting 2-bromophenylhydrazine with an unsymmetrical 1,3-dicarbonyl compound, my TLC shows multiple spots and the NMR spectrum has duplicate sets of peaks. What is happening?

Answer: You are likely observing the formation of regioisomers . This is the most common byproduct issue in pyrazole synthesis when using an unsymmetrical dicarbonyl starting material.[6] The nucleophilic attack from the two different nitrogen atoms of the hydrazine onto the two different carbonyl carbons of the dicarbonyl can occur in two distinct orientations, leading to two different pyrazole products.

Causality: The reaction's regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. Subtle differences in electronic and steric factors can lead to a mixture of products.

G Regioisomer Formation Mechanism cluster_pathA Pathway A cluster_pathB Pathway B hydrazine { H₂N—NH—Ar | 2-Bromophenylhydrazine} A1 Attack at C1 hydrazine->A1 B1 Attack at C3 hydrazine->B1 dicarbonyl {R¹—C(=O)—CH₂—C(=O)—R² | Unsymmetrical 1,3-Dicarbonyl} dicarbonyl->A1 dicarbonyl->B1 A2 Cyclization A1->A2 A3 Regioisomer 1 (e.g., 3-R¹-5-R²-pyrazole) A2->A3 B2 Cyclization B1->B2 B3 Regioisomer 2 (e.g., 3-R²-5-R¹-pyrazole) B2->B3

Caption: Competing pathways leading to regioisomeric pyrazoles.

Solutions:

  • Use a Symmetrical Dicarbonyl: If possible, modify your synthetic route to use a symmetrical 1,3-dicarbonyl equivalent (e.g., malondialdehyde or its acetal), which eliminates the possibility of regioisomerism.

  • Chromatographic Separation: If you must use an unsymmetrical precursor, meticulous column chromatography is required. Use a shallow gradient of ethyl acetate in hexanes to improve separation.

  • Structural Confirmation: Use advanced NMR techniques like 2D NOESY or HMBC to definitively identify the structure of the desired isomer based on through-space or long-range C-H correlations.

Issue 2: The Vilsmeier-Haack formylation reaction has a very low yield or fails completely.

Question: I am adding my 1-(2-bromophenyl)pyrazole to the Vilsmeier reagent, but after workup, I only recover the starting material. What could be the cause?

Answer: A low or zero yield in a Vilsmeier-Haack reaction typically points to one of three issues: an inactive reagent, suboptimal reaction conditions, or a deactivated substrate.

Causality and Troubleshooting Workflow:

G Start Low/No Yield in Vilsmeier-Haack Reaction Q1 Were anhydrous conditions strictly maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the Vilsmeier reagent prepared at 0-5 °C and used promptly? A1_Yes->Q2 Sol1 Vilsmeier reagent decomposed. Use flame-dried glassware, anhydrous solvents, and fresh POCl₃. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction monitored by TLC for consumption of starting material? A2_Yes->Q3 Sol2 Reagent may be thermally unstable. Prepare fresh at low temperature immediately before use. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol4 Reaction complete, issue is in workup. (See Issue 3) A3_Yes->Sol4 Sol3 Reaction may be too slow. Increase temperature (e.g., to 60-80 °C) or reaction time and continue monitoring. A3_No->Sol3

Caption: Decision tree for troubleshooting low Vilsmeier-Haack yields.

Solutions:

  • Ensure Reagent Activity: The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture.[7] Always use flame-dried glassware, anhydrous DMF, and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the reagent in situ at 0-5 °C and use it immediately.

  • Optimize Reaction Conditions: While the reagent is prepared cold, the formylation reaction itself often requires heating.[5] Monitor the reaction by TLC. If you see no conversion at room temperature after an hour, gradually increase the temperature to 60-80 °C. Some electron-poor pyrazoles may require even higher temperatures or longer reaction times.[8]

  • Check Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.5 to 2.0 equivalents relative to the pyrazole). A large excess can sometimes lead to side products.[7]

Issue 3: I am observing an unexpected chlorinated side product in my mass spectrum.

Question: My LC-MS data shows a significant peak with a mass of (M+34) or (M+36), suggesting a chlorine atom has been added to my product. How did this happen?

Answer: This is a known, albeit less common, side reaction of the Vilsmeier-Haack process. In some cases, the chloroiminium reagent or intermediates can act as a chlorinating agent, particularly at higher temperatures or with highly activated substrates.[9] The phosphorus oxychloride itself is a source of reactive chlorine.

Solutions:

  • Reduce Reaction Temperature: This is the most effective solution. Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Minimize Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed (as monitored by TLC).

  • Alternative Reagents: If chlorination remains a persistent issue, consider alternative formylation methods that do not use a chlorine-based reagent, such as the Duff reaction, although this is generally less efficient for pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should look for during the Vilsmeier-Haack step?

Besides the chlorinated byproduct, the most common impurities are unreacted 1-(2-bromophenyl)pyrazole and potential di-formylated species, although the latter is rare for pyrazoles as the first formyl group is deactivating.[7] You may also have residual DMF or hydrolysis products from POCl₃ if the workup is not thorough.

Q2: How can I effectively purify the final this compound?

The crude product obtained after aqueous workup is typically purified by one of two methods:

  • Column Chromatography: This is the most reliable method. A mixture of ethyl acetate and hexanes (e.g., starting from 10:90 and gradually increasing the polarity) on silica gel usually provides excellent separation.[5]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system like ethanol/water or chloroform/hexane can yield highly pure material.[5]

Q3: I am struggling with a difficult emulsion during the aqueous workup. How can I resolve this?

Emulsions are common when neutralizing the acidic reaction mixture. To break them:

  • Add Brine: Saturate the aqueous layer with a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase and helps force the organic product into the extraction solvent.[7]

  • Use a Different Solvent: If you are using diethyl ether, switch to a denser solvent like dichloromethane (DCM) or chloroform, which can sometimes prevent stable emulsion formation.

  • Patience and Filtration: Allow the mixture to stand for an extended period. Sometimes, filtering the entire mixture through a pad of Celite® can help break the emulsion.

Data Summary of Potential Side Products

Side ProductStage of OriginIdentification Signature (MS & NMR)Mitigation Strategy
Regioisomeric Pyrazole Step 1: Ring FormationSame M+ peak as desired intermediate; distinct but similar ¹H and ¹³C NMR chemical shifts.Use a symmetrical 1,3-dicarbonyl precursor; careful chromatography.
Unreacted Starting Material Step 1 or 2M+ peak corresponding to 1-(2-bromophenyl)pyrazole.Increase reaction time/temperature; ensure active Vilsmeier reagent.
Chlorinated Product Step 2: FormylationM+ peak with characteristic M, M+2 isotope pattern for chlorine.Lower reaction temperature; minimize reaction time.
Pyrazoline Intermediate Step 1: Ring FormationM+ peak is 2 mass units higher than the pyrazole; aliphatic signals in ¹H NMR.Ensure complete aromatization, possibly by heating or adding a mild oxidant.[6]

Validated Experimental Protocols

Protocol 1: Preparation of Vilsmeier Reagent and Formylation

This protocol is a general guideline and should be adapted based on the specific reactivity of your substrate.[5][7]

  • Setup: Under a nitrogen or argon atmosphere, place a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Reagent Preparation: Add anhydrous N,N-dimethylformamide (DMF) (5 equivalents) to the flask and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of a solid white salt is often observed.

  • Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1-(2-bromophenyl)pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80 °C and monitor its progress by TLC until the starting material is consumed (typically 4-8 hours).

Protocol 2: Aqueous Workup and Extraction
  • Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully into a beaker containing a large amount of crushed ice and water with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a 3M NaOH solution until the pH reaches ~7-8. Perform this step in an ice bath to control the exotherm.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution to remove residual DMF and inorganic salts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Shetty, P. et al. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • KTU ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • ResearchGate. (n.d.).
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • ResearchGate. (2011).
  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research.
  • Chem-Impex. (n.d.). 1-(2-Bromophenyl)-1H-pyrazole.
  • Fassihi, A., et al. (2017).
  • Taha, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this synthesis. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 1-(2-bromophenyl)-1H-pyrazole, a crucial transformation for generating versatile intermediates in medicinal and agricultural chemistry.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the Vilsmeier-Haack reaction.[2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as a pyrazole.[4][5] The reaction utilizes a "Vilsmeier reagent," typically prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][6] For 1-(2-Bromophenyl)pyrazole, the formylation occurs regioselectively at the C4 position, which is the most electron-rich and least sterically hindered position on the pyrazole ring.[4][7]

Q2: How is the Vilsmeier reagent prepared, and what are the critical safety precautions?

A2: The Vilsmeier reagent (a chloroiminium salt) is prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold, anhydrous DMF.[4] This reaction is highly exothermic and must be performed under strict temperature control (0-5 °C) to prevent reagent decomposition and ensure safety.[7]

Critical Safety Precautions:

  • Corrosivity: Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water.[4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[4]

  • Anhydrous Conditions: The reaction is moisture-sensitive. Use anhydrous DMF and oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Moisture will decompose both POCl₃ and the Vilsmeier reagent, leading to reaction failure.[4]

  • Exothermic Quenching: The work-up step, which involves quenching the reaction with ice water or a basic solution, is also highly exothermic. The reaction mixture should be added slowly to a vigorously stirred vessel of crushed ice to control the heat generated.[7]

Q3: How can I monitor the reaction's progress effectively?

A3: The reaction progress is best monitored by Thin-Layer Chromatography (TLC).[7][8] To do this, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a saturated sodium bicarbonate solution and an extraction solvent like ethyl acetate. After vigorous shaking, spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture). The consumption of the starting material (1-(2-bromophenyl)-1H-pyrazole) and the appearance of a new, more polar spot corresponding to the aldehyde product will indicate the reaction's progress.

Q4: Why does formylation occur at the C4 position of the pyrazole ring?

A4: In pyrazole systems, electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, preferentially occurs at the C4 position.[9] This is due to the electronic nature of the pyrazole ring, where the C4 position has the highest electron density, making it the most nucleophilic and reactive site towards the electrophilic Vilsmeier reagent.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: The reaction shows low or no yield of the desired product.

Potential CauseSuggested Solution & Scientific Rationale
Degraded or Wet Reagents Solution: Use freshly opened or properly stored anhydrous DMF and high-purity POCl₃. Rationale: The Vilsmeier reagent is highly sensitive to moisture.[4] Water will rapidly decompose POCl₃ and the active iminium salt, preventing the formylation reaction from occurring.
Insufficient Vilsmeier Reagent Solution: Increase the equivalents of the Vilsmeier reagent (POCl₃ relative to DMF and the substrate). A common starting point is 1.5 equivalents, but for less reactive substrates, 2-3 equivalents may be necessary.[7] Rationale: To drive the reaction to completion, a sufficient concentration of the electrophile (the Vilsmeier reagent) is required. If the starting material is not fully consumed, increasing the reagent stoichiometry is a primary optimization step.
Sub-optimal Temperature or Time Solution: Gradually increase the reaction temperature after the initial addition. While the reagent is formed at 0 °C, the formylation step often requires heating, typically between 60-90 °C, for several hours.[2][10][11] Monitor by TLC to determine the optimal time. Rationale: Many Vilsmeier-Haack reactions require thermal energy to overcome the activation barrier for the electrophilic attack on the pyrazole ring.[7]
Improper Work-up pH Solution: After quenching on ice, carefully neutralize the mixture with a base (e.g., NaHCO₃, Na₂CO₃, or NaOH solution) to a pH of 7-8.[12] Rationale: The hydrolysis of the intermediate iminium salt to the final aldehyde product is pH-dependent.[6][13] Incomplete hydrolysis or an overly acidic/basic environment during work-up can lead to low isolated yields.

Problem 2: The reaction stalls, with a significant amount of starting material remaining.

Potential CauseSuggested Solution & Scientific Rationale
Low Substrate Reactivity Solution: Increase the reaction temperature in increments (e.g., from 70 °C to 90 °C) and extend the reaction time.[14] Rationale: The 2-bromophenyl group can have a mild deactivating effect. More forcing conditions (higher temperature, longer time) are often needed to achieve full conversion compared to pyrazoles with electron-donating substituents.
Precipitation of Reagent/Substrate Solution: Ensure sufficient anhydrous solvent (DMF or a co-solvent like dichloromethane) is used to maintain a homogenous solution.[7] If a precipitate forms during reagent preparation, it may indicate the concentration is too high. Rationale: Poor solubility of either the substrate or the Vilsmeier salt can lead to a heterogeneous mixture, drastically slowing down the reaction rate.

Problem 3: The final product is impure, showing multiple spots on TLC.

Potential CauseSuggested Solution & Scientific Rationale
Reaction Temperature is Too High Solution: Reduce the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Rationale: High temperatures can lead to decomposition of the starting material or the product, and can also promote side reactions, leading to a complex mixture of byproducts.[12]
Side Reactions Solution: Use the minimum effective amount of Vilsmeier reagent. A large excess can sometimes lead to undesired side reactions.[4] Rationale: While an excess is often needed, a gross excess of the highly reactive Vilsmeier reagent and POCl₃ can lead to minor side products, complicating purification.
Difficult Purification Solution: If standard column chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexanes). Rationale: The polarity of the aldehyde product might be very close to that of certain impurities, making chromatographic separation challenging. Recrystallization exploits differences in solubility to achieve high purity.

Problem 4: Issues are encountered during work-up and extraction.

Potential CauseSuggested Solution & Scientific Rationale
Emulsion Formation Solution: During aqueous extraction, if an emulsion forms, add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, helping to break the emulsion.[4] Rationale: Emulsions are common when residual DMF is present. Brine makes the aqueous layer more polar, forcing organic components into the organic layer and improving phase separation.
Product is Water-Soluble Solution: If the product has some water solubility, perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers for drying and evaporation.[4] Rationale: Repeated extractions ensure that even moderately water-soluble products are efficiently transferred from the aqueous phase to the organic phase, maximizing the isolated yield.
Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

1. Vilsmeier Reagent Preparation: a. In a three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.). b. Cool the flask to 0 °C in an ice-water bath. c. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.[7] d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow salt suspension.

2. Formylation Reaction: a. Dissolve 1-(2-bromophenyl)-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF. b. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. c. After addition, remove the ice bath and allow the reaction to warm to room temperature. d. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by TLC.[10][11]

3. Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 10x the reaction volume).[15] c. Carefully neutralize the acidic solution to pH ~7-8 by the slow addition of 2M NaOH solution or solid sodium bicarbonate. d. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification: a. The crude product is typically a solid or a thick oil. b. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. c. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.

Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Parameters
EntryEquivalents of POCl₃Temperature (°C)Time (h)Outcome
11.2604Incomplete conversion, significant starting material remains.
21.5806Good conversion, moderate yield (~60-70%).[16]
32.0806High conversion, good yield (~75-85%).[10]
41.51004Fast conversion, but increased impurity formation observed.[14]
53.0904Complete conversion, but work-up is more vigorous. Yield may not improve significantly over Entry 3.[10]
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Pyrazole 1-(2-Bromophenyl)pyrazole Iminium_Intermediate Iminium Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Product 1-(2-Bromophenyl)pyrazole- 4-carbaldehyde Iminium_Intermediate->Product + H₂O H2O H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction proceeds in three main stages.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Start Low or No Yield Check_Reagents Are reagents anhydrous and high purity? Start->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents No_Reagents No Check_Reagents->No_Reagents Check_Conditions Are reaction conditions (temp, time, stoichiometry) optimized? Yes_Reagents->Check_Conditions Use_Anhydrous Use fresh, anhydrous reagents & solvents. No_Reagents->Use_Anhydrous Yes_Conditions Yes Check_Conditions->Yes_Conditions No_Conditions No Check_Conditions->No_Conditions Check_Workup Was work-up performed correctly? (Quenching, pH adjustment) Yes_Conditions->Check_Workup Optimize_Conditions Increase temp/time. Increase equivalents of Vilsmeier reagent (1.5-2.0 eq). No_Conditions->Optimize_Conditions Yes_Workup Yes Check_Workup->Yes_Workup No_Workup No Check_Workup->No_Workup Final_Check Consult further literature for substrate-specific issues. Yes_Workup->Final_Check Optimize_Workup Ensure slow quenching on ice. Adjust pH to 7-8 before extraction. No_Workup->Optimize_Workup

Caption: A decision tree for troubleshooting low yield outcomes.

References
  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • NIH National Library of Medicine. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
  • Chem-Station Int. Ed. (2014, April 13). Vilsmeier-Haack Reaction.
  • NIH National Library of Medicine. (n.d.). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • Benchchem. (n.d.). Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation.
  • NIH National Library of Medicine. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Syntheses. (n.d.). Procedure for: 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • Chem-Impex. (n.d.). 1-(2-Bromophenyl)-1H-pyrazole.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (2025, August 10). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • NIH National Library of Medicine. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • PubMed Central. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • NIH National Library of Medicine. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

Sources

Technical Support Center: 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Bromophenyl)pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this versatile building block in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The container should be tightly closed to prevent moisture ingress and oxidation.[1][2] For optimal preservation of its chemical integrity, storage at 2°C - 8°C is recommended.[3] The compound is also light-sensitive, so it should be stored in a light-resistant container.[4]

Q2: How stable is this compound at room temperature?

A2: The compound is generally stable under normal conditions.[4] However, prolonged exposure to ambient temperature, light, and air can lead to gradual degradation. For routine lab use, it is advisable to keep the main stock in recommended cold storage and only take out the required amount for your experiment.

Q3: What are the visible signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color (e.g., yellowing) or the presence of clumping, which may indicate moisture absorption. The most reliable method to assess purity is through analytical techniques such as NMR, HPLC, or melting point determination. A broadened melting point range or the appearance of new signals in the NMR spectrum, particularly in the carboxylic acid region (around 10-13 ppm), could indicate oxidation.

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathway for aromatic aldehydes like this compound is oxidation of the aldehyde group to a carboxylic acid, especially in the presence of air (oxygen). This process can be accelerated by light and elevated temperatures. Hydrolytic reactions are less common for the pyrazole core under neutral conditions but can be a factor if the compound is exposed to acidic or basic conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Lower than expected reaction yield.

  • Potential Cause 1: Degradation of the Aldehyde. The aldehyde may have oxidized to the corresponding carboxylic acid, reducing the amount of active starting material.

    • Solution: Before starting your reaction, check the purity of the this compound using an appropriate analytical method (e.g., ¹H NMR). If impurities are detected, consider purifying the aldehyde by recrystallization or column chromatography. Always use freshly opened or properly stored material for best results.

  • Potential Cause 2: Incomplete Reaction. The reaction conditions (e.g., temperature, reaction time, catalyst) may not be optimal.

    • Solution: Review the literature for similar reactions to ensure your conditions are appropriate. A reaction monitoring by TLC or LC-MS can help determine the optimal reaction time.

Issue 2: Observation of unexpected byproducts in my reaction mixture.

  • Potential Cause 1: Side reactions involving the aldehyde. Aldehydes are reactive functional groups and can participate in various side reactions, such as self-condensation (aldol-type reactions) under certain conditions.

    • Solution: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to air and moisture. The order of addition of reagents can also be critical; in some cases, adding the aldehyde slowly to the reaction mixture can minimize side reactions.

  • Potential Cause 2: Reaction with impurities. If the starting aldehyde is impure, the impurities may react to form byproducts.

    • Solution: As mentioned above, verify the purity of your starting material.

Issue 3: Inconsistent results between batches.

  • Potential Cause: Variation in the quality of the starting material. The purity of this compound can vary between suppliers or even between different lots from the same supplier.

    • Solution: It is good practice to qualify each new batch of starting material by analytical techniques to ensure it meets the required specifications for your reaction.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

To minimize repeated handling of the solid material and reduce the risk of degradation, preparing a stock solution is recommended.

  • Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), weigh the desired amount of this compound into a clean, dry volumetric flask.

  • Dissolution: Add the desired anhydrous solvent (e.g., DMF, DMSO, CH₂Cl₂) to the flask to dissolve the compound completely.

  • Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light. Before use, allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution.

Data Summary Table
PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
Appearance Solid
Storage Temperature 2°C - 8°C[3]
Incompatibilities Strong oxidizing agents, Strong acids[4]
Hazardous Decomposition Carbon oxides, Nitrogen oxides[1][4]

Visual Guides

Potential Degradation Pathway

G A This compound B 1-(2-Bromophenyl)pyrazole-4-carboxylic acid A->B Oxidation (Air, Light, Heat)

Caption: Oxidation of the aldehyde to a carboxylic acid.

Troubleshooting Workflow for Low Yield

G Start Low Reaction Yield CheckPurity Check Aldehyde Purity (NMR, LC-MS) Start->CheckPurity Impure Purity < 95%? CheckPurity->Impure Purify Purify Aldehyde (Recrystallization/ Column Chromatography) Impure->Purify Yes Pure Purity > 95% Impure->Pure No Purify->CheckPurity Optimize Optimize Reaction Conditions (Temp, Time, Reagents) Pure->Optimize End Proceed with Reaction Optimize->End

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. [Link]

Sources

Technical Support Center: Suzuki Coupling with 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 1-(2-Bromophenyl)pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the Suzuki coupling of this compound.

Q1: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?

A1: Low yields with this substrate can stem from several factors. The presence of the pyrazole ring, an N-heterocycle, can lead to catalyst poisoning by coordinating to the palladium center.[1] Additionally, the aldehyde group can participate in side reactions.[2] Common issues include suboptimal choice of catalyst, ligand, base, solvent, and reaction temperature, as well as the degradation of the boronic acid coupling partner.[3]

Q2: I am observing a significant amount of dehalogenated starting material, 1-phenylpyrazole-4-carbaldehyde, in my reaction mixture. What is the cause?

A2: This side product arises from a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen.[4] This is often promoted by the formation of a palladium-hydride (Pd-H) species, which can be generated from the base, solvent (especially alcohols), or trace water.[5] N-heterocyclic halides, like your substrate, are particularly susceptible to this issue.[5]

Q3: My reaction produces a significant amount of homocoupled boronic acid byproduct. How can I prevent this?

A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[6][7] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere (e.g., argon or nitrogen) are crucial to minimize this.[3][8] Using a Pd(0) source directly can also be beneficial.[3]

Q4: Can the aldehyde group on my substrate interfere with the Suzuki coupling?

A4: Yes, the aldehyde group is reactive and can lead to side reactions under typical Suzuki conditions.[2] These can include reduction to the corresponding alcohol, which is a known issue in palladium-catalyzed couplings.[2][9] In some cases, protecting the aldehyde as an acetal before the coupling reaction can be a robust strategy to improve yields and simplify purification.[2]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during the Suzuki coupling of this compound, categorized by the observed issue.

Issue 1: Low or No Product Yield

A lack of desired product is the most common frustration. The following workflow can help diagnose and resolve the underlying cause.

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}

Figure 1. Troubleshooting workflow for low product yield.
Potential Cause A: Inefficient Catalyst System

The pyrazole nitrogen in your substrate can coordinate to the palladium center, inhibiting its catalytic activity.[1] Standard catalysts like Pd(PPh₃)₄ may not be robust enough.

Solutions:

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dtbpf. These ligands can promote the desired catalytic cycle and protect the palladium center from deactivation.[10]

  • Pre-catalysts: Employ modern pre-catalysts like XPhos Pd G2 or SPhos Pd G2. These are often more active and stable, providing more consistent results.[11]

Potential Cause B: Inappropriate Base

The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak will result in a sluggish reaction.

Solutions:

  • Base Optimization: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often good starting points.[5][10] They are generally effective and less likely to cause degradation of the starting materials or products. Avoid strong alkoxide bases if possible.[5]

Potential Cause C: Boronic Acid Decomposition

Boronic acids can be unstable and undergo protodeboronation (replacement of the boron group with hydrogen) or homocoupling.[6][12] This is a frequent cause of low yields.

Solutions:

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding acids and can be used as a direct replacement to prevent decomposition.[13]

  • Anhydrous Conditions: If protodeboronation is suspected, using anhydrous solvents and a base like K₃PO₄ can be beneficial.[10]

  • Fresh Reagent: Always use fresh, high-purity boronic acid.

Issue 2: Formation of Key Side Products

The presence of significant impurities complicates purification and reduces the yield of the desired product.

Side Product A: Dehalogenation (Ar-H)

The formation of 1-phenylpyrazole-4-carbaldehyde is a result of dehalogenation. N-heterocyclic halides are particularly prone to this side reaction.[5][11]

Causality & Mitigation Strategies:

CauseMechanistic InsightRecommended Action
Pd-H Formation The palladium catalyst can react with bases, solvents (e.g., alcohols), or water to form a palladium-hydride species, which then leads to reductive dehalogenation.[5]Switch to a non-protic solvent like dioxane or toluene. Use a weaker, non-nucleophilic base such as K₂CO₃ or K₃PO₄.[5]
Ligand Effects The choice of ligand can influence the relative rates of cross-coupling versus dehalogenation.Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) which can favor the desired reductive elimination step over dehalogenation.[5]
Side Product B: Boronic Acid Homocoupling (Ar'-Ar')

This side reaction is often driven by the presence of oxygen.[6]

Causality & Mitigation Strategies:

CauseMechanistic InsightRecommended Action
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of two boronic acid molecules.[6][7]Rigorously degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period).[3] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Catalyst Choice Starting with a Pd(II) source requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be accompanied by homocoupling.[6]Use a Pd(0) source like Pd₂(dba)₃.[3]
digraph "Suzuki_Catalytic_Cycle" { graph [bgcolor="transparent"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

}

Figure 2. The catalytic cycle of the Suzuki-Miyaura coupling.

Section 3: Recommended Experimental Protocol

This section provides a robust starting protocol for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

Materials and Reagents:
  • This compound

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-3 mol%)

  • SPhos (2-6 mol%)

  • K₃PO₄ (2-3 equivalents), finely ground

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a minimal amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the bulk of the anhydrous dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Jedinák, L., Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Cooper, A. K., Leonard, D. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Available at: [Link]

  • Jedinák, L., Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available at: [Link]

  • Cooper, A. K., Leonard, D. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]

  • Cooper, A., Leonard, D., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]

  • Nykaza, T. V., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • Carrow, B. P., & Nozaki, K. (2012). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]

  • Wang, D., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. Available at: [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.2 equiv sodium phenyltrihydorxyborate, catalyzed by Pd/PP-3 support. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. Available at: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Available at: [Link]

  • Science.gov. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available at: [Link]

  • ResearchGate. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Available at: [Link]

  • Magano, J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

  • Sakakibara, R., Itoh, K., & Fujii, H. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. PubMed. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. Available at: [Link]

  • ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at: [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • Harris, C. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Available at: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? Available at: [Link]

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Technical Support Center: Recrystallization of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals on the purification of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde via recrystallization. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, achieving high purity is critical for downstream applications.[1] This document moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions to common challenges encountered in the laboratory.

Part 1: Foundational Knowledge & Solvent Selection (FAQs)

This section addresses the fundamental questions and strategic decisions that precede a successful recrystallization.

Q1: Why is recrystallization a suitable purification method for this compound?

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[2] For a substance like this compound, which is typically a solid at room temperature, it is often preferred over chromatography for bulk purification due to lower solvent consumption and simpler equipment requirements. The goal is to dissolve the impure solid in a hot solvent and allow it to cool slowly, promoting the growth of a pure crystal lattice that excludes impurities.[3]

Q2: What key molecular properties of this compound influence solvent choice?

To select an appropriate solvent, we must consider the polarity and functional groups of the molecule. The structure contains:

  • A Pyrazole Ring: A heterocyclic aromatic ring with two nitrogen atoms, contributing to moderate polarity and potential for hydrogen bonding.

  • A Bromophenyl Group: A large, nonpolar aromatic ring, which decreases overall polarity.

  • An Aldehyde Group (-CHO): A polar group capable of dipole-dipole interactions.

The molecule is moderately polar overall. The principle of "like dissolves like" suggests that solvents of intermediate polarity will be most effective.[4] Solvents that are too nonpolar (like hexane) will likely fail to dissolve the compound even when hot, while highly polar solvents (like water) may not dissolve it sufficiently or may be too effective, preventing crystallization upon cooling.[5][6]

Q3: How do I select the best starting solvent for my experiment?

The ideal recrystallization solvent should dissolve the target compound completely when hot (near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[3][4] A preliminary solvent screen with a small amount of crude material is highly recommended.

The table below summarizes potential solvents, ordered by decreasing polarity, that are suitable candidates for this compound.[7][8]

SolventBoiling Point (°C)Rationale & Considerations
Ethanol78Good starting point. Its polarity is well-matched for many moderately polar organic compounds.[6] Often used in a mixture with water.
Methanol65More polar than ethanol. May be too effective a solvent, leading to lower recovery, but can be useful if impurities are nonpolar.[4]
Ethyl Acetate77An excellent solvent of intermediate polarity.[4] Less polar than alcohols and a good choice if ethanol proves too effective.
Acetone56A very effective solvent, but its low boiling point can make establishing a large solubility differential between hot and cold challenging.[4][6]
Toluene111A nonpolar aromatic solvent. May be effective due to the presence of two aromatic rings in the target molecule. Its high boiling point requires caution to prevent "oiling out".[6]
Hexane / Heptane~69 / ~98Poor single solvent. Very nonpolar. Unlikely to dissolve the compound alone but is an excellent "anti-solvent" for a two-solvent system.[9]
Water100Poor single solvent. Highly polar. Unlikely to dissolve the compound but can be an excellent "anti-solvent" when paired with a miscible organic solvent like ethanol or acetone.[9][10]

Part 2: Experimental Protocols & Workflows

These protocols provide detailed, step-by-step methodologies for performing the recrystallization.

Experimental Workflow Overview

The general process for recrystallization follows a logical sequence of steps designed to maximize purity and yield.

G cluster_0 Preparation cluster_1 Purification cluster_2 Isolation A 1. Add Crude Solid to Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent A->B Dissolution C 3. Hot Filtration (Optional, to remove insoluble impurities) B->C If solution is cloudy D 4. Slow Cooling (Allows crystal growth) B->D If solution is clear C->D E 5. Ice Bath (Maximizes precipitation) D->E After reaching RT F 6. Vacuum Filtration (Collect Crystals) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Crystals G->H

Figure 1. General experimental workflow for recrystallization.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. On a stirring hotplate, add a small portion of ethanol and bring the mixture to a gentle boil.

  • Achieve Saturation: Continue adding hot ethanol dropwise until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution, as excess solvent will reduce the final yield.[10]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[3]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Rapid cooling traps impurities.[12]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal from a previous batch.[12]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)

This method is ideal when no single solvent has the perfect solubility profile. One solvent (the "soluble solvent," e.g., ethanol) dissolves the compound readily, while the other (the "anti-solvent," e.g., water) does not.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent" (ethanol), as described in Protocol 1.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-clarification: Add a few drops of the hot "soluble solvent" (ethanol) back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Cooling and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. The wash in the final step should be done with a cold mixture of the two solvents in the approximate ratio used for the crystallization.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide provides solutions to the most common issues.

G start Problem Encountered prob1 No Crystals Form Upon Cooling start->prob1 prob2 Compound 'Oils Out' start->prob2 prob3 Very Low Yield start->prob3 prob4 Poor Crystal Quality (Fine Powder / Discolored) start->prob4 sol1a sol1a prob1->sol1a Is solution clear? sol1b sol1b prob1->sol1b Is solution clear? sol2a sol2a prob2->sol2a sol2b sol2b prob2->sol2b sol3a sol3a prob3->sol3a sol3b sol3b prob3->sol3b sol4a sol4a prob4->sol4a sol4b sol4b prob4->sol4b

Figure 2. Decision tree for troubleshooting common recrystallization issues.

Q: My compound has "oiled out" into a liquid instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid because the solution temperature is above the compound's melting point in that solvent system.[11]

  • Immediate Fix: Reheat the solution until the oil fully redissolves. Add a small amount (1-5% of total volume) of additional hot solvent to make the solution slightly less concentrated. Allow it to cool much more slowly, perhaps by placing the flask in an insulated container (like a beaker with paper towels).[12]

  • Systematic Fix: The boiling point of your chosen solvent may be too high. Switch to a solvent with a lower boiling point or use a mixed-solvent system that allows crystallization to occur at a lower temperature.[6]

Q: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A: This usually means the solution is not sufficiently supersaturated.

  • Too Much Solvent: You likely added too much solvent initially. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Then, allow it to cool again.[12]

  • Nucleation Failure: The solution may need a surface to begin crystal growth. Try vigorously scratching the inner wall of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide nucleation sites. Alternatively, if available, add a tiny "seed crystal" of the pure compound.[12]

  • Extreme Case: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the solid, and the recrystallization can be re-attempted with a different solvent system.[12]

Q: My final yield is very low. How can I improve it?

A: Low yield can result from several factors:

  • Excess Solvent: Using too much solvent is the most common cause, as a significant amount of the product will remain dissolved in the cold mother liquor. Always use the minimum amount of hot solvent.

  • Premature Crystallization: If the product crystallized during a hot filtration step, some of it was lost. Ensure the funnel and receiving flask are adequately pre-heated.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent even when cold. A different solvent or a mixed-solvent system may be necessary.

  • Second Crop: It is often possible to recover more product by taking the filtrate (mother liquor) from the first filtration and concentrating it by boiling off a significant portion of the solvent, then cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Q: The recrystallized product is colored, but the pure compound should be white or off-white. What happened?

A: This indicates the presence of colored, highly conjugated impurities that co-crystallized with your product.

  • Solution: Redissolve the crude product in the hot solvent. Add a very small amount (1-2% of the solute's mass) of activated charcoal (decolorizing carbon) to the hot solution. The charcoal will adsorb the colored impurities. Swirl the hot mixture for a few minutes, then perform a hot filtration to remove the charcoal. Allow the now colorless filtrate to cool as usual. Be cautious not to add too much charcoal, as it can also adsorb the desired product and reduce yield.

Part 4: Purity Assessment

After recrystallization, it is essential to confirm the purity of the final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.[3] A sharper and higher melting point compared to the crude material indicates successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system. The purified sample should ideally show a single, well-defined spot with no visible impurities that were present in the crude sample.[2]

References

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Various Authors. (2017). What is the best solvent for recrystallization? Quora.
  • Elkady, A. R., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • BenchChem. (n.d.). Troubleshooting low yield in Aldol condensation.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Tahir, M. N., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3010. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde. Product Page.
  • Sutar, A. K., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Critical Reviews, 7(12), 1045-1051.
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chem গবেষক. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf.
  • BenchChem. (n.d.). Overcoming challenges in the crystallization of Orotaldehyde.
  • Kaddour, Y., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657–6669. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

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Technical Support Center: Synthesis of Substituted Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazole carbaldehydes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these critical heterocyclic building blocks. Pyrazole carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds. However, their preparation is not without challenges. This document provides in-depth, field-proven insights into common pitfalls and offers robust troubleshooting strategies to streamline your synthetic workflows.

I. Overview of Synthetic Challenges

The formylation of pyrazoles, most commonly at the C4 position, is a key transformation. The Vilsmeier-Haack reaction is the most prevalent method for this conversion, though other routes exist.[1][2][3] The primary challenges researchers face often revolve around:

  • Regioselectivity: Ensuring the formyl group is introduced at the desired position.

  • Reaction Conditions: The sensitivity of reagents and substrates to moisture and temperature.

  • Side Reactions: The formation of unwanted byproducts that complicate purification.

  • Purification: Isolating the target aldehyde from starting materials, reagents, and byproducts.

This guide will address these core issues in a practical, question-and-answer format.

II. Troubleshooting and FAQs

A. Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction, which employs a chloroiminium salt (the Vilsmeier reagent) generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), is a cornerstone of pyrazole carbaldehyde synthesis.[3][4][5]

Q1: My Vilsmeier-Haack reaction is not working or giving very low yields. What are the likely causes?

A1: This is a common issue that can often be traced back to the integrity of the Vilsmeier reagent itself. Here's a systematic troubleshooting approach:

  • Moisture is the Enemy: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose.[4] Ensure all glassware is rigorously dried (flame- or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous DMF is crucial for the successful formation of the reagent.[6]

  • Reagent Quality and Stoichiometry: Use high-purity, freshly opened POCl₃. The stoichiometry of the Vilsmeier reagent is also critical. An excess of the reagent may be necessary for less reactive pyrazole substrates.[5]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent decomposition.[4] Once the reagent is formed, the subsequent formylation of the pyrazole may require heating, but this should be carefully optimized.[6]

  • Substrate Reactivity: Pyrazoles with electron-withdrawing substituents will be less reactive towards electrophilic formylation. In such cases, you may need to use more forcing conditions, such as higher temperatures or longer reaction times, but be mindful of potential side reactions.[7]

Q2: I am observing the formation of a chlorinated byproduct instead of my desired pyrazole carbaldehyde. Why is this happening and how can I prevent it?

A2: This is a known side reaction, particularly when the pyrazole substrate contains a hydroxyl group. The Vilsmeier-Haack conditions can lead to the replacement of the hydroxyl group with a chlorine atom.[8]

  • Mechanism of Chlorination: The phosphorus oxychloride in the reaction mixture can act as a chlorinating agent, especially at elevated temperatures.

  • Preventative Measures:

    • Protecting Groups: Protect the hydroxyl group before subjecting the pyrazole to Vilsmeier-Haack conditions. Common protecting groups for phenols, like a benzyl ether, can be employed. The deprotection step would then follow the formylation.[8]

    • Milder Formylating Agents: If direct formylation is desired without protection, consider alternative, milder formylating agents, although this may require significant methods development.

Q3: How do I effectively monitor the progress of my Vilsmeier-Haack reaction?

A3: Thin-layer chromatography (TLC) is the most straightforward method for monitoring the reaction's progress.[4]

  • Sampling and Quenching: Carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acidic reaction components.

  • Extraction for TLC: Extract the quenched aliquot with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Analysis: Spot the organic extract on a TLC plate and elute with a suitable solvent system to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progression.

B. Purification Challenges

Q4: I am having difficulty purifying my pyrazole carbaldehyde. What are the best practices?

A4: Purification can indeed be challenging due to the nature of the product and potential impurities. Here are some proven strategies:

  • Work-up Procedure: The work-up is a critical first step in purification. The reaction mixture is typically poured onto crushed ice to quench the reaction, followed by neutralization with a base like sodium hydroxide or sodium bicarbonate.[4][6] Be cautious, as this quenching is exothermic.

  • Column Chromatography: The most common and effective method for purifying pyrazole carbaldehydes is column chromatography on silica gel.[9] A gradient elution with a solvent system like ethyl acetate in hexane is often employed.[9]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain material of high purity.[9]

  • Acid-Base Extraction: If your pyrazole carbaldehyde has a basic nitrogen atom that is not sterically hindered, you may be able to use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid. The protonated pyrazole will move to the aqueous layer. Then, basify the aqueous layer and extract the purified pyrazole back into an organic solvent.

Q5: My product seems to be water-soluble, leading to low yields during aqueous work-up. How can I improve my extraction efficiency?

A5: The introduction of a polar formyl group can increase the water solubility of the pyrazole derivative.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine).[4] This increases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.

  • Multiple Extractions: Perform multiple extractions with your organic solvent of choice (e.g., 3-5 times) to ensure complete removal of the product from the aqueous phase.[9]

C. Regioselectivity

Q6: How can I control the regioselectivity of formylation on an unsymmetrically substituted pyrazole?

A6: Regioselectivity in the formylation of pyrazoles is influenced by both electronic and steric factors. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, so the formyl group will preferentially add to the most electron-rich and sterically accessible position, which is typically the C4 position.[10]

  • Directing Groups: The substituents already present on the pyrazole ring will direct the incoming formyl group. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.

  • N-Substitution: The nature of the substituent on the nitrogen atom can also influence regioselectivity.

  • Alternative Methods for Regiocontrol: In cases where the Vilsmeier-Haack reaction does not provide the desired regioselectivity, other methods might be explored:

    • Ortho-lithiation: If a directing group is present, ortho-lithiation followed by quenching with a formylating agent like DMF can provide access to other regioisomers.

    • Synthesis from Acyclic Precursors: Building the pyrazole ring with the formyl group already in place or as a precursor (e.g., a protected hydroxymethyl group) is another strategy to ensure specific regiochemistry.

III. Experimental Protocols and Data

A. General Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to an hour to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to the optimized temperature (e.g., 60-80 °C) for a specified time (typically 2-12 hours). Monitor the reaction progress by TLC.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Comparative Data for Pyrazole Formylation Methods
SubstrateMethodReaction ConditionsYield (%)Reference
1-Phenyl-3-methylpyrazoleVilsmeier-HaackPOCl₃, DMF, 70 °C, 12 h60[8]
1,3-DiphenylpyrazoleVilsmeier-HaackPOCl₃, DMF, 80 °C, 4 hGood[6]
Phenylhydrazone of AcetophenoneVilsmeier-HaackPOCl₃, DMFGood[1]
1-Phenyl-1H-pyrazoleDuff ReactionHMTA, TFAGood[11]

IV. Visual Guides

A. Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 (0-5 °C) POCl3 POCl3 Pyrazole Substituted Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: Key stages of the Vilsmeier-Haack reaction.

B. Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield in Pyrazole Formylation Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert atmosphere, Temp. control) Check_Reagents->Check_Conditions [ Reagents OK ] Optimize Optimize Reaction (Increase temp/time, excess reagent) Check_Reagents->Optimize [ Reagents Poor ] Replace Check_Substrate Assess Substrate Reactivity (Electron-withdrawing groups?) Check_Conditions->Check_Substrate [ Conditions OK ] Check_Conditions->Optimize [ Conditions Incorrect ] Adjust Check_Substrate->Optimize [ Substrate Unreactive ] Purification_Issue Investigate Purification Loss (Solubility, work-up) Check_Substrate->Purification_Issue [ Substrate Reactive ] Solution Improved Yield Optimize->Solution Purification_Issue->Optimize [ Loss Identified ] Modify Work-up Purification_Issue->Solution [ Optimized ]

Caption: Decision tree for troubleshooting low reaction yields.

V. References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. [Link]

  • Al-Zahrani, F. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4994. [Link]

  • Corberan, R., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 8(5), 911-914. [Link]

  • Li, Y., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(11), 13658-13666. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Jubb, H., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(7), 231-247. [Link]

  • Krasavin, M., & Parchinsky, V. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1831-1837. [Link]

  • Fun, H. K., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 12(1), 531-543. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

  • Patil, S. D., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4881-4884. [Link]

  • Krasavin, M., & Parchinsky, V. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]

  • Al-Mousawi, S. M., et al. (2009). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 65(1), 115-119. [Link]

  • Kumar, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • de Oliveira, C. S. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications, 43(19), 2631-2638. [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(18), 4218. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: Synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. [Link]

  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26659-26685. [Link]

  • Chemistry Stack Exchange. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. [Link]

  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 87(1), 846-854. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2019(5), 1-14. [Link]

  • Shingare, M. S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum, A Structural Narrative

In the landscape of drug discovery and materials science, pyrazole derivatives are foundational scaffolds, celebrated for their diverse biological activities.[1] The precise arrangement of substituents on the pyrazole and its appended rings dictates molecular conformation, reactivity, and ultimately, function. Consequently, unambiguous structural verification is not merely a procedural step but the bedrock of credible research. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers an unparalleled window into molecular architecture.[2][3]

This guide moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide an in-depth, comparative analysis of the ¹H NMR spectrum of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde . We will dissect the spectrum, explaining the causal relationships between structure and signal, and compare it with key analogues to highlight the subtle yet profound influence of substituent placement. This document is designed for the discerning researcher who seeks not just data, but a deeper understanding of how to interpret it.

The ¹H NMR Profile of this compound: A Predictive Analysis

  • Aldehyde Proton (H-C=O): This proton is the most deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It will appear as a sharp singlet at the far downfield region of the spectrum, typically δ 9.9-10.1 ppm .

  • Pyrazole Ring Protons (H3 and H5): The pyrazole ring features two protons, H3 and H5. In an unsubstituted 1-phenylpyrazole system, H3 and H5 appear as distinct singlets. For our target molecule, we predict:

    • H3: This proton is relatively distant from the phenyl ring and will appear as a singlet around δ 8.0-8.2 ppm .

    • H5: This proton is the most diagnostically significant. Due to its spatial proximity to the ortho-bromo substituent on the phenyl ring, it experiences significant deshielding. This is a result of two primary effects: the steric hindrance from the bulky bromine atom forcing the phenyl ring to twist out of planarity with the pyrazole ring, and the magnetic anisotropic effect of the bromine atom itself. This "through-space" interaction will push the H5 signal significantly downfield, predicted to be a singlet around δ 8.4-8.6 ppm .

  • 2-Bromophenyl Ring Protons (Aromatic Region): The four protons on the bromophenyl ring constitute a complex ABCD spin system. They will appear as a series of multiplets in the aromatic region, generally between δ 7.4-7.9 ppm . The complexity arises from the differing electronic environments and the multi-bond coupling between them.

Comparative Analysis: The Critical Role of Substituent Position

The unique spectral signature of this compound is best understood through comparison with its structural isomers and parent compound. This analysis underscores why assuming spectral equivalence between isomers is a critical error in structural assignment.

CompoundAldehyde-H (δ, ppm)Pyrazole H5 (δ, ppm)Pyrazole H3 (δ, ppm)Aromatic-H (δ, ppm)
1-Phenylpyrazole-4-carbaldehyde (Parent) ~9.95 (s)~8.35 (s)~8.05 (s)~7.5-7.8 (m)
1-(4-Bromophenyl)pyrazole-4-carbaldehyde (Isomer) 9.98 (s)8.45 (s)8.16 (s)7.71 (d), 7.65 (d)
This compound (Target) ~10.0 (s, predicted) ~8.5 (s, predicted) ~8.1 (s, predicted) ~7.4-7.9 (m, predicted)

Data for the 4-bromo isomer is derived from publicly available spectral data.[4] Data for the parent compound is based on typical values for N-phenylpyrazoles.

The key takeaway is the chemical shift of the pyrazole H5 proton . In the 4-bromo isomer, the bromine atom is distant and exerts only a weak electronic effect, resulting in a modest downfield shift compared to the parent compound. However, in our target 2-bromo isomer, the bromine is positioned directly adjacent to the pyrazole ring, causing a pronounced downfield shift of the H5 proton. This significant difference is a definitive marker for the ortho substitution pattern.

Visualization of Steric and Anisotropic Effects

The following diagram illustrates the key structural differences and the resulting through-space interaction that is critical for distinguishing the 2-bromo isomer.

G cluster_0 1-Phenylpyrazole-4-carbaldehyde (Baseline) cluster_1 1-(4-Bromophenyl)pyrazole-4-carbaldehyde (Para-Substituted Isomer) cluster_2 This compound (Ortho-Substituted Target) Pz_H5_parent Pyrazole H5 δ ~8.35 ppm Pz_H5_para Pyrazole H5 δ ~8.45 ppm Pz_H5_parent->Pz_H5_para Substituent Effect Pz_H5_ortho Pyrazole H5 δ ~8.5 ppm (Predicted) Pz_H5_para->Pz_H5_ortho Positional Isomerism Effect_para Minor Electronic Deshielding Effect_ortho Strong Through-Space Deshielding

Caption: Comparative impact of substituent position on the Pyrazole H5 proton chemical shift.

Protocol for High-Fidelity ¹H NMR Data Acquisition

Trustworthy data is the product of a meticulous and validated protocol. The following procedure is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural elucidation of compounds like this compound.

1. Sample Preparation:

  • Analyte Mass: Accurately weigh 5-10 mg of the dried analyte.
  • Solvent Selection: Use 0.6-0.7 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its low viscosity and good solubilizing power for many organics. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
  • Internal Standard: The solvent signal can serve as a secondary reference, but for precise work, add a small amount of Tetramethylsilane (TMS) to the solvent for a 0 ppm reference.
  • Dissolution: Combine the analyte and solvent in a clean, dry NMR tube. Cap the tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid particles remain.

2. NMR Spectrometer Setup & Calibration (for a typical 400 MHz instrument):

  • Tuning and Matching: Insert the sample into the probe. The instrument should be tuned and matched to the sample to ensure maximum signal-to-noise and correct pulse widths.
  • Locking: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any magnetic field drift during the experiment.
  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is critical for achieving sharp, well-resolved peaks.

3. Data Acquisition:

  • Experiment: Select a standard 1D proton experiment (e.g., 'zg30' on Bruker systems).
  • Spectral Width: Set a spectral width of at least 12-15 ppm to ensure all signals, from TMS (0 ppm) to the aldehyde proton (>10 ppm), are captured.
  • Number of Scans (NS): A preliminary experiment with 8 or 16 scans is usually sufficient. For dilute samples, increase the number of scans (e.g., 64, 128) to improve the signal-to-noise ratio.
  • Relaxation Delay (D1): Use a relaxation delay of at least 2-5 seconds to allow for near-complete relaxation of protons, ensuring accurate integration.
  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard for high resolution.

4. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
  • Integration: Integrate all signals to determine the relative ratios of the protons. Set the integral of a well-resolved signal from a known number of protons (e.g., the aldehyde singlet) to 1.0 to normalize the other integrals.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The key to its unambiguous interpretation lies not in viewing the signals in isolation, but in understanding their relationships and comparing them to relevant analogues. The downfield shift of the pyrazole H5 proton serves as a definitive spectral marker for the ortho-bromo substitution, a direct consequence of through-space deshielding and steric effects. By employing a robust experimental protocol and a comparative analytical mindset, researchers can harness the full power of ¹H NMR to confidently elucidate complex molecular architectures, ensuring the integrity and progress of their scientific endeavors.

References

  • Vertex AI Search result, referencing synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives.
  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

  • Li, Y., et al. (2025). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. [Source not fully specified, likely a journal like Molecules or similar, link points to PMC]. [Link]

  • Patel, R. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 26-31. [Link]

  • ResearchGate. (Various Dates). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. [Link]

  • Amer, A. M., et al. (2014). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Universal Journal of Chemistry, 2(4), 53-58.
  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-17. [Link]

  • Gouda, M. A., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1549. [Link]

  • SpectraBase. (2016). 1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. Wiley-VCH. [Link]

  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. [Link]

  • Corral, F. R., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-640. [Link]

  • Corral, F. R., et al. (2016). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. PubMed. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Kumar, D., & Singh, J. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Alkorta, I., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 60(1), 97-113. [Link]

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Mass spectrometry of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mass Spectrometry of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise structural characterization of these molecules is paramount for drug development and quality control. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth technical comparison of mass spectrometry approaches for the analysis of this compound. We will explore the fundamental principles governing its ionization and fragmentation, compare the data obtained from hard and soft ionization techniques, and provide field-proven protocols for its characterization. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select the appropriate MS strategy and interpret the resulting data with confidence.

Molecular Profile: this compound

A thorough understanding of the analyte's structure is the foundation for interpreting its mass spectrum.

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 250.08 g/mol (monoisotopic: 249.9796 Da)
Structure A pyrazole ring substituted with a 4-carbaldehyde group and a 1-(2-bromophenyl) group.N/A
Key Features - Two aromatic rings (phenyl and pyrazole) contributing to ion stability. - An aldehyde functional group, providing specific fragmentation pathways. - A bromine atom, creating a characteristic isotopic pattern.N/A

Comparative Analysis of Ionization Techniques: EI-MS vs. ESI-MS

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of a molecule. It dictates whether we observe the intact molecule or its structural fragments. Here, we compare Electron Ionization (EI), a "hard" technique, with Electrospray Ionization (ESI), a "soft" technique.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Principle High-energy electrons (typically 70 eV) bombard the molecule in the gas phase, causing ionization and extensive fragmentation.A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to gas-phase ions.
Ion Type Primarily odd-electron radical cations (M⁺•).Primarily even-electron protonated molecules ([M+H]⁺) or other adducts.
Molecular Ion The molecular ion peak is expected to be prominent due to the stable aromatic structure.[2][3]The protonated molecule ([M+H]⁺) is typically the base peak.
Fragmentation Extensive and reproducible fragmentation provides a detailed "fingerprint" for structural elucidation.Minimal in-source fragmentation. Fragmentation is typically induced in a subsequent step (MS/MS or CID).[4]
Primary Use Case Definitive structural identification and library matching for relatively volatile and thermally stable compounds.Analysis of polar, less volatile, and thermally labile molecules; ideal for LC-MS coupling.
Expected m/z M⁺• at m/z 250/252 and numerous fragment ions.[M+H]⁺ at m/z 251/253.
Causality of Choice:
  • For Unambiguous Identification: EI-MS is superior. The complex, reproducible fragmentation pattern is highly specific to the molecule's structure.

  • For High-Throughput Screening or LC-MS: ESI-MS is the method of choice. Its compatibility with liquid chromatography allows for the analysis of complex mixtures and quantification.

Deep Dive: Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the stable aromatic nature of this compound ensures that the molecular ion is readily observed. The most telling characteristic will be the M⁺•/M+2⁺• doublet at m/z 250/252 , with near-equal intensity, which is the definitive signature of a single bromine atom.[5][6]

The subsequent fragmentation is governed by the molecule's functional groups and areas of relative bond weakness.

Predicted Major Fragmentation Pathways

The diagram below illustrates the logical fragmentation cascade originating from the molecular ion.

G M C₁₀H₇BrN₂O⁺• m/z 250/252 (Molecular Ion) M_minus_H [M-H]⁺ m/z 249/251 M->M_minus_H - H• (α-cleavage) M_minus_CHO [M-CHO]⁺ m/z 221/223 M->M_minus_CHO - CHO• (Formyl loss) M_minus_Br [M-Br]⁺ m/z 171 M->M_minus_Br - Br• M_minus_H_minus_CO [M-H-CO]⁺ m/z 221/223 M_minus_H->M_minus_H_minus_CO - CO Bromophenyl C₆H₄Br⁺ m/z 155/157 M_minus_CHO->Bromophenyl - C₃H₂N₂ C6H4 C₆H₄⁺• m/z 76 Bromophenyl->C6H4 - Br•

Caption: Predicted EI fragmentation pathway for this compound.

Analysis of Key Fragments
m/z (Isotopes)Proposed FragmentMechanistic Origin and Significance
250 / 252 [C₁₀H₇BrN₂O]⁺• Molecular Ion (M⁺•) . The presence of the M+2 peak with nearly equal abundance is the primary indicator of a bromine atom.[5][6] Its high relative intensity is expected due to the stable aromatic systems.[2]
249 / 251 [M-H]⁺ α-Cleavage . Loss of the aldehydic hydrogen radical is a hallmark fragmentation pathway for aromatic aldehydes, resulting in a stable acylium ion.[7][8] This is often the base peak or a very intense peak.
221 / 223 [M-CHO]⁺ or [M-H-CO]⁺ Loss of Formyl Radical or Carbon Monoxide . Loss of the entire -CHO group (29 Da) is another characteristic cleavage for aldehydes.[2] Alternatively, the [M-H]⁺ acylium ion can lose a neutral CO molecule (28 Da) to yield the same m/z.
171 [M-Br]⁺ Loss of Bromine Radical . Cleavage of the C-Br bond results in a fragment ion without the characteristic bromine isotopic signature.
155 / 157 [C₆H₄Br]⁺ Bromophenyl Cation . This fragment arises from the cleavage of the bond between the phenyl ring and the pyrazole nitrogen. Its presence confirms the location of the bromine on the phenyl ring.
76 [C₆H₄]⁺• Benzyne Radical Cation . Subsequent loss of the bromine radical from the bromophenyl cation (m/z 155/157) leads to this common aromatic fragment.[9]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating systems for the analysis of this compound.

Protocol 1: GC-EI-MS for Structural Elucidation

This method is optimized for generating a detailed fragmentation pattern for library creation and unambiguous identification.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A 1. Dissolve 1 mg of sample in 1 mL of Dichloromethane B 2. Vortex to ensure complete dissolution A->B C 3. Transfer to autosampler vial B->C D 4. Inject 1 µL into GC-MS C->D E 5. Separation on DB-5ms column (or equivalent) D->E F 6. Elute into EI Source (70 eV) E->F G 7. Mass analysis (Quadrupole, m/z 40-400) F->G H 8. Identify molecular ion peak (m/z 250/252) G->H I 9. Analyze fragmentation pattern H->I J 10. Compare to theoretical fragmentation I->J

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer the solution to a 2 mL glass autosampler vial with a PTFE-lined cap.

  • GC-MS Instrumentation & Parameters:

    • System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

    • Oven Program: Initial temperature 150 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.

    • Transfer Line Temperature: 290 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Verify the presence of the m/z 250/252 doublet.

    • Identify key fragment ions (e.g., m/z 249/251, 221/223, 155/157) and compare their m/z values and relative abundances to the predicted fragmentation pathway.

Protocol 2: LC-ESI-MS for Quantification and High-Throughput Analysis

This method is ideal for analyzing the compound in complex matrices or when coupled with liquid chromatography separation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in methanol.

    • Perform serial dilutions to create working standards (e.g., 100, 10, 1 µg/mL) using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water).

  • LC-MS Instrumentation & Parameters:

    • System: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF, Triple Quadrupole).

    • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: +3.5 kV.

    • Drying Gas (N₂): 10 L/min at 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Mass Range: Scan from m/z 100 to 400.

    • Fragmentor Voltage: 120 V (can be optimized to induce some in-source fragmentation if desired).

  • Data Analysis:

    • Extract the ion chromatogram for m/z 251/253.

    • Confirm the presence of the protonated molecule [M+H]⁺.

    • For MS/MS analysis, select m/z 251 as the precursor ion and apply collision energy (e.g., 10-40 eV) to generate product ion spectra for further structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is a robust process that yields significant structural information when the appropriate methodology is chosen.

  • Electron Ionization (EI) provides a rich, reproducible fragmentation pattern that serves as a definitive fingerprint. The key diagnostic features are the bromine isotopic doublet for the molecular ion at m/z 250/252 and characteristic losses of H• (to m/z 249/251) and CHO• (to m/z 221/223).

  • Electrospray Ionization (ESI) is the preferred method for LC-MS applications, primarily yielding the protonated molecule [M+H]⁺ at m/z 251/253 . It is superior for quantitative analysis and for analyzing the compound within complex mixtures.

By understanding the distinct fragmentation behaviors under different ionization conditions, researchers can leverage mass spectrometry to its full potential for the unambiguous identification, structural confirmation, and quantification of this important pyrazole derivative.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • Eglė, K., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]

  • Janečková, L., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747. [Link]

  • Deng, H., et al. (2018). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 410(23), 5857-5864. [Link]

  • Yin, P., et al. (2021). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm, 23(1), 107-113. [Link]

  • Abdel-Magid, A. F., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-20. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5130673, 1H-pyrazole-4-carbaldehyde. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3033502, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • StFX Chemistry Department. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

  • Fustero, S., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Borys, K., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303. [Link]

  • de Oliveira, R. B., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Wang, J., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(19), 6296. [Link]

  • Costantino, L., et al. (1999). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Journal of Agricultural and Food Chemistry, 47(9), 3908-13. [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Aggarwal, N., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-14. [Link]

Sources

A Comparative Guide to 1-(2-Bromophenyl)pyrazole-4-carbaldehyde and Its Isomeric Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the synthesis of a vast array of therapeutic agents. Its inherent biological activity and synthetic versatility have led to its incorporation in numerous FDA-approved drugs.[1] This guide provides an in-depth comparison of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde with its isomeric and other substituted pyrazole derivatives, focusing on their synthetic accessibility, structural characteristics, and biological performance, particularly in the context of anticancer research.

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The functionalization of the pyrazole core, particularly with a carbaldehyde group at the 4-position, provides a versatile chemical handle for the construction of more complex molecular architectures through reactions like condensation and cyclization.[4][5] The nature and position of substituents on the phenyl ring attached to the pyrazole nitrogen significantly influence the molecule's overall biological activity, a key aspect of structure-activity relationship (SAR) studies.[6][7] This guide will delve into the nuances of these substitutions, with a primary focus on this compound and its comparators.

Synthetic Strategies: The Vilsmeier-Haack Reaction as a Cornerstone

The synthesis of 1-aryl-pyrazole-4-carbaldehydes is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[8][9] This method involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10][11] The reaction proceeds through the cyclization of the hydrazone and subsequent formylation at the electron-rich 4-position of the newly formed pyrazole ring.

General Synthetic Workflow

The overall process can be visualized as a two-step sequence: formation of the hydrazone followed by the Vilsmeier-Haack cyclization and formylation.

Caption: General workflow for the synthesis of this compound.

Comparative Analysis of Substituted Phenylpyrazole-4-carbaldehydes

To understand the significance of the 2-bromo substitution, it is essential to compare it with other derivatives where the substituent on the N1-phenyl ring is varied. The electronic and steric properties of these substituents play a crucial role in the molecule's interaction with biological targets.

Structural and Spectroscopic Comparison
CompoundKey ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
This compound (Predicted) ~10.0 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H), 7.4-7.8 (m, Ar-H)~1690 (C=O), ~1590 (C=N), ~750 (C-Br)
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde [12]10.09 (s, 1H, CHO), 8.22 (s, 1H, pyrazole H), 7.35-7.83 (m, Ar-H)1695 (C=O), 1602 (C=N), 719 (C-Br)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [13]--

Note: Predicted data for this compound is based on general chemical shift and vibrational frequency knowledge for similar structures.

Biological Activity: A Focus on Anticancer Potential

Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives.[14] The mechanism of action often involves the inhibition of critical cellular pathways, such as kinase signaling, which are frequently dysregulated in cancer.

The following table summarizes the anticancer activity of various pyrazole derivatives, providing a basis for understanding the potential efficacy of this compound.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazole derivative with 4-bromophenyl group at the pyrazole ringMCF-7 (Breast)5.8[12]
Pyrazole derivative with 4-bromophenyl group at the pyrazole ringA549 (Lung)8.0[12]
Pyrazole derivative with 4-bromophenyl group at the pyrazole ringHeLa (Cervical)9.8[12]
6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileHEPG2 (Liver)0.31 - 0.71[8]
Thiazolyl-pyrazoline with 4-chlorophenyl groupMCF-7 (Breast)0.07[12]

The data suggests that the presence and position of a halogen atom, such as bromine or chlorine, on the phenyl ring can significantly contribute to the anticancer potency of pyrazole derivatives. The 2-bromo substitution in the target compound is expected to introduce unique steric and electronic properties that could modulate its binding to target proteins and, consequently, its biological activity.

Structure-Activity Relationship (SAR) Insights

The position of the bromine atom on the N1-phenyl ring is critical. In the ortho (2-position) as in this compound, the bromine atom is in proximity to the pyrazole ring. This can induce a torsional angle between the phenyl and pyrazole rings, influencing the overall conformation of the molecule. This conformational restriction can be either beneficial or detrimental to binding with a biological target, depending on the specific requirements of the binding pocket. In contrast, a bromine atom at the meta (3-position) or para (4-position) would have a more pronounced electronic effect on the phenyl ring's electron density, with less steric hindrance.

Sources

Navigating the Synthesis and Characterization of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazole carbaldehydes serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Their utility in constructing complex molecular architectures makes a thorough understanding of their characterization paramount. This guide focuses on 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, a specific isomer whose detailed characterization data is not extensively reported in peer-reviewed literature.

This document provides a comparative analysis, leveraging data from closely related, well-characterized isomers to establish a reliable benchmark for researchers. We will explore the common synthetic routes and present a comprehensive overview of the expected analytical signatures for this class of compounds.

The Challenge: Scarcity of Direct Data

A comprehensive search of scientific databases and commercial supplier catalogs reveals a notable lack of published, detailed characterization data specifically for this compound. While various bromophenyl pyrazole carbaldehyde isomers are described, the ortho-bromo substituted variant remains less documented. This guide aims to bridge this gap by providing a predictive and comparative framework based on available data for its isomers.

Comparative Physicochemical and Spectroscopic Data

For researchers synthesizing this compound, the following table summarizes key characterization data from well-documented, structurally similar isomers. This comparative data serves as a valuable reference for confirming the identity and purity of the target compound. The primary synthetic route to these compounds is the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocycles.[1][2]

PropertyThis compound (Expected)3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₀H₇BrN₂OC₁₆H₁₁BrN₂OC₁₀H₇BrN₂OC₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol 327.18 g/mol 251.08 g/mol 251.08 g/mol
Appearance Expected to be a solid (e.g., white to pale yellow)Colorless prismsWhite solidData not available
Melting Point (°C) Data not available140-142 °C (413-415 K)[3]130.2-132.8 °CData not available
¹H NMR (CDCl₃, δ ppm) Aldehyde proton (CHO) ~9.9-10.0 ppm; Pyrazole protons (H3, H5) ~8.0-8.5 ppm; Bromophenyl protons ~7.2-7.8 ppm.Aldehyde proton (CHO) ~9.9 ppm; Pyrazole proton (H5) ~8.4 ppm; Phenyl protons ~7.3-7.8 ppm.Aldehyde proton (CHO) ~9.9 ppm; Pyrazole proton (H5) ~8.2 ppm; Bromophenyl protons ~7.5-7.8 ppm.Aldehyde proton (CHO) ~9.9 ppm; Pyrazole protons (H3, H5) ~8.0, 8.2 ppm; Bromophenyl protons ~7.6-7.7 ppm.
¹³C NMR (CDCl₃, δ ppm) Aldehyde carbon (CHO) ~185 ppm; Pyrazole carbons ~120-145 ppm; Bromophenyl carbons ~115-135 ppm (C-Br ~120 ppm).Data not available in searched sources.Aldehyde carbon (CHO) ~185.1 ppm; Pyrazole carbons ~118.3, 131.1, 140.2, 152.3 ppm; Bromophenyl carbons ~122.9, 129.9, 130.5, 132.2 ppm.Aldehyde carbon (CHO) ~185.2 ppm; Pyrazole carbons ~111.4, 133.2, 140.7, 142.9 ppm; Bromophenyl carbons ~121.7, 122.8, 132.9, 138.5 ppm.
IR (cm⁻¹) Expected: ~1670-1690 (C=O, aldehyde), ~3100 (C-H, aromatic), ~1500-1600 (C=C, aromatic).Data not available in searched sources.3186 (N-H), 3050 (C-H, aromatic), 2854 (C-H, aldehyde), 1635 (C=O, aldehyde).Data not available in searched sources.
Mass Spec (m/z) Expected: [M]+ at ~250/252 (characteristic bromine isotope pattern).HRMS data not available in searched sources.HRMS data not available in searched sources.Data not available in searched sources.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the cornerstone for the synthesis of pyrazole-4-carbaldehydes. This reaction involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds through an electrophilic substitution mechanism on the electron-rich pyrazole ring formed in situ.

The causality behind this choice of reaction lies in its high efficiency and regioselectivity for the 4-position of the pyrazole ring, which is activated for electrophilic attack. The self-validating nature of this protocol is evident from its widespread use and consistent outcomes across a range of substituted pyrazole syntheses.[1][3]

Caption: General workflow for the synthesis of phenylpyrazole carbaldehydes.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is a representative procedure based on the synthesis of similar isomers and should be adapted and optimized for the specific target molecule.[3]

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF, ~4-5 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise while stirring. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

  • Hydrazone Addition: Dissolve the appropriate hydrazone precursor (e.g., 1-(1-(2-bromophenyl)ethylidene)-2-phenylhydrazine, 1 equivalent) in a minimum amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, chloroform) or by column chromatography on silica gel.[3]

Structural Isomers and Their Significance

The position of the bromo-substituent on the phenyl ring significantly influences the electronic properties and the steric hindrance of the molecule, which in turn can affect its reactivity and biological activity. Understanding the characterization of different isomers is crucial for structure-activity relationship (SAR) studies in drug discovery.

Caption: Comparison of the target molecule with its structural isomers.

Conclusion and Future Outlook

While direct characterization data for this compound is sparse, a robust analytical and synthetic framework can be constructed by leveraging data from its well-documented isomers. The Vilsmeier-Haack reaction remains the most reliable synthetic route. The comparative data provided in this guide offers a solid foundation for researchers working with this and related compounds, enabling more efficient identification and characterization. Further research is warranted to fully elucidate the properties of the ortho-bromo isomer and expand its applications in medicinal and materials chemistry.

References

  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]

  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

  • Patil, S. A., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5671-5675. (A specific URL to the full text is not readily available, but the journal and article details are provided for reference).
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure of Phenylpyrazole Carbaldehydes: An In-depth Look at 1-(Bromophenyl)pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the X-ray crystal structure of brominated phenylpyrazole-4-carbaldehyde derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. While the specific crystal structure for 1-(2-Bromophenyl)pyrazole-4-carbaldehyde is not publicly available, this guide will utilize the extensively documented crystal structure of its close isomer, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , as a primary reference point. This allows for a detailed exploration of the synthetic methodologies, structural features, and comparative analysis relevant to this class of molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The aldehyde functionality at the 4-position serves as a versatile synthetic handle for further molecular elaboration, making these compounds valuable intermediates in drug discovery.[3][4]

I. Synthesis and Crystallization: The Vilsmeier-Haack Approach

The synthesis of 1-phenyl-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is most commonly achieved through the Vilsmeier-Haack reaction.[5][4][6][7] This reliable method involves the formylation and cyclization of a suitable phenylhydrazone precursor. The reaction's efficiency and applicability to a wide range of substrates make it a cornerstone in the synthesis of 4-formylpyrazoles.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

A detailed, step-by-step protocol for the synthesis is provided below, based on established literature procedures.[6][8]

Step 1: Preparation of the Vilsmeier Reagent

  • Phosphoryl chloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with continuous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt.

Step 2: Reaction with Phenylhydrazone

  • The precursor, (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine, dissolved in DMF, is slowly added to the Vilsmeier reagent.

  • The reaction mixture is then heated (typically to around 70-90°C) and stirred for several hours to ensure complete cyclization and formylation.[6][7][8]

Step 3: Work-up and Purification

  • Upon cooling, the reaction mixture is carefully quenched by pouring it into crushed ice.

  • The pH is adjusted to basic (around pH 12) using a saturated sodium carbonate solution to precipitate the crude product.

  • The resulting solid is collected by filtration, dried, and purified by column chromatography.

Step 4: Crystallization

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent, such as chloroform or methanol.[6][9]

II. X-ray Diffraction Analysis: Unveiling the Molecular Architecture

The single-crystal X-ray diffraction analysis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveals a detailed three-dimensional structure. Multiple crystallographic studies have been conducted on this compound, providing a robust understanding of its solid-state conformation.[6][8][9][10][11]

Crystal and Molecular Structure Insights

The asymmetric unit of the crystal structure contains two independent molecules with slightly different geometries, indicating the presence of conformational polymorphism.[8][9][10] The core of the molecule consists of a planar pyrazole ring. The phenyl and 4-bromophenyl rings are twisted out of the plane of this central pyrazole ring.

The dihedral angles between the pyrazole ring and the attached aromatic rings are a key structural feature. In one reported structure, the 4-bromobenzene ring forms dihedral angles of 26.0° and 39.9° with the pyrazole ring in the two independent molecules, while the phenyl ring is oriented at 19.7° and 7.3°.[8][9][10] In another study, these angles were reported as 13.70° and 36.48°, respectively.[6][11] This twisting is a common feature in such multi-ring systems and is influenced by steric hindrance and crystal packing forces.

The carbaldehyde group is also slightly twisted out of the plane of the pyrazole ring.[6][11] The crystal packing is stabilized by intermolecular interactions, such as C-H···O hydrogen bonds, which can lead to the formation of supramolecular structures like helical chains.[6][11]

Comparative Crystallographic Data

The following table summarizes key crystallographic data for two different reported structures of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting the variations that can arise from different crystallization conditions.

ParameterCrystal Structure 1[8][9][10]Crystal Structure 2[6][11]
Chemical Formula C₁₆H₁₁BrN₂OC₁₆H₁₁BrN₂O
Molecular Weight 327.18327.18
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 9.671617.7233
b (Å) 11.46173.8630
c (Å) 13.825720.4224
α (°) ** 113.49790
β (°) 92.753110.137
γ (°) 93.75390
Volume (ų) **1397.911312.75
Z 44
Temperature (K) 298100
Radiation Mo KαCu Kα
R-factor 0.0520.025

III. Comparative Analysis with Alternative Structures

The structural features of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives to understand the influence of substituent changes on the molecular conformation and potential biological activity.

  • Effect of the Bromine Position: While the crystal structure of the 2-bromo isomer is not available, it is plausible that the placement of the bulky bromine atom at the ortho position would induce a greater steric hindrance. This would likely result in a larger dihedral angle between the bromophenyl ring and the pyrazole core, potentially influencing the molecule's overall shape and its ability to interact with biological targets.

  • Comparison with other Halogenated Pyrazoles: The presence and position of halogen atoms can significantly impact the electronic properties and intermolecular interactions of the molecule. For instance, fluorinated pyrazole derivatives are also widely studied for their biological activities.[12][13] The substitution of bromine with other halogens would alter bond lengths, bond angles, and the potential for halogen bonding, thereby affecting the crystal packing.

  • Alternative N-Substituents: The N-phenyl group in the reference compound can be replaced with other substituents, such as alkyl or different aryl groups. This would undoubtedly alter the molecular geometry and could be a key strategy in modulating the pharmacological profile of the compound. For example, the synthesis of 1-ethyl-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde has been reported for the development of anti-cancer agents.[14]

IV. Experimental Workflow and Structural Logic

The process from synthesis to structural elucidation follows a logical and well-established workflow in chemical and crystallographic research.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis A Starting Materials (Phenylhydrazone) B Vilsmeier-Haack Reaction A->B Formylation & Cyclization C Crude Product B->C D Column Chromatography C->D E Pure Compound D->E F Slow Evaporation (Crystallization) E->F G Single Crystal F->G H X-ray Diffraction G->H I Data Processing & Structure Solution H->I J Structural Refinement I->J K Final Crystal Structure J->K

Caption: A schematic overview of the experimental workflow from synthesis to the final crystal structure determination.

V. Conclusion and Future Perspectives

The X-ray crystal structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde provides valuable insights into the molecular geometry and intermolecular interactions of this important class of heterocyclic compounds. The Vilsmeier-Haack reaction remains a robust method for their synthesis, and the aldehyde functionality offers a gateway for the creation of diverse chemical libraries for drug discovery and materials science applications. Future work in this area could focus on the synthesis and crystallographic analysis of other isomers, such as the 1-(2-Bromophenyl) derivative, to provide a more complete picture of the structure-activity relationships within this family of compounds. The continued exploration of pyrazole-based scaffolds is a promising avenue for the development of novel therapeutic agents and functional materials.

References

  • Selvam, P., et al. (Year not provided). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • (Source details not fully available). Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Pandhurnekar, C. P., et al. (2021). A review on synthesis and versatile applications of pyrazole and its analogues. Journal of Advanced Scientific Research. [Link]

  • (Source details not fully available). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (No URL provided in search results)
  • Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - PubMed Central. [Link]

  • (Source details not fully available). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • (Source details not fully available). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • (Source details not fully available). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. [Link]

  • (Source details not fully available). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. [Link]

  • (Source details not fully available). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (No URL provided in search results)
  • (Source details not fully available). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. [Link]

  • (Source details not fully available). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. [Link]

  • (Source details not fully available). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

  • (Source details not fully available). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • (Source details not fully available). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • (Source details not fully available). 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

  • (Source details not fully available). 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxaldehyde. PubChem. [Link]

  • (Source details not fully available). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [Link]

  • (Source details not fully available). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - NIH. [Link]

  • (Source details not fully available). Cambridge Structural Database (CSD). Physical Sciences Data science Service. [Link]

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  • (Source details not fully available). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]

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A Comparative Guide to the Biological Activity of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] Pyrazole derivatives are central components in numerous FDA-approved drugs, demonstrating potent anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] The aldehyde functional group at the 4-position of the pyrazole ring serves as a versatile synthetic handle, enabling the creation of extensive derivative libraries, such as Schiff bases, hydrazones, and chalcones, for biological screening.[5][6]

This guide focuses on the specific class of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde derivatives. We will provide an objective comparison of their potential biological activities, supported by established experimental protocols and illustrative data from related pyrazole series. The aim is to equip researchers, scientists, and drug development professionals with a technical framework for evaluating this promising class of compounds.

Synthetic Strategy: The Vilsmeier-Haack Cyclization

The cornerstone for synthesizing the 1-aryl-pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction.[7] This powerful formylation reaction utilizes a reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve a one-pot cyclization and formylation of ketone hydrazones.[8] The causality behind this choice is its efficiency and reliability in constructing the desired heterocyclic system.

The general workflow involves two primary steps: first, the condensation of an appropriate acetophenone with 2-bromophenylhydrazine to form the hydrazone intermediate. Second, this intermediate is subjected to the Vilsmeier-Haack reagent, which drives the cyclization to form the pyrazole ring while simultaneously installing the carbaldehyde group at the 4-position.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A 2-Bromoacetophenone C Hydrazone Intermediate A->C B Phenylhydrazine B->C E 1-(2-Bromophenyl)pyrazole -4-carbaldehyde C->E Cyclization & Formylation D Vilsmeier Reagent (POCl3 + DMF) D->E

Caption: General synthetic workflow for this compound.

Comparative Biological Evaluation

The true potential of these derivatives lies in their biological activity. The primary areas of investigation for pyrazole scaffolds are anticancer and antimicrobial activities.[4][9] Modifications to the core structure, particularly derivatization of the aldehyde group, can significantly modulate this activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Many pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2] Their mechanisms often involve the inhibition of key enzymes in cell cycle progression and signaling, such as Cyclin-Dependent Kinases (CDKs) or PI3 Kinase.[4]

Illustrative Data: Cytotoxicity of Pyrazole Derivatives

Compound ClassDerivative/ModificationCancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Citation
Pyrazole Carbaldehyde Potent PI3 Kinase InhibitorMCF-7 (Breast)0.25Doxorubicin (0.95)[4]
Pyrazole-Indole Hybrid Derivative 34HCT116 (Colon)< 23.7Doxorubicin (24.7-64.8)[4]
Pyrazole-Benzothiazole Electron-withdrawing groupsA549 (Lung)3.17 - 6.77Axitinib[4]
Pyrazole Schiff Base Derivative 5eCaco-2 (Colon)40.99Doxorubicin (54.94)[5]
Ferrocene-Pyrazole Hybrid Derivative 47c (R=NH₂)HCT-116 (Colon)3.12N/A[3]

Disclaimer: The data above is compiled from different studies on various pyrazole scaffolds and is presented for illustrative purposes to demonstrate a comparative framework. It does not represent a direct head-to-head comparison of this compound derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazole nucleus is also a key pharmacophore in the development of new antimicrobial agents.[9] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Illustrative Data: Antimicrobial Potency of Pyrazole Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The table below provides representative MIC values for different pyrazole derivatives against common pathogens.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference Drug (MIC, µg/mL)Citation
Pyrazole Hydrazone Derivative 21aS. aureus (Gram +)62.5 - 125Chloramphenicol[9]
Pyrazole Hydrazone Derivative 21aA. niger (Fungus)2.9 - 7.8Clotrimazole[9]
Pyrazole Analogue Derivative 3E. coli (Gram -)0.25Ciprofloxacin (0.5)[10]
Imidazo-Thiadiazole-Pyrazole Derivative 21cMulti-drug Resistant Strain0.25Gatifloxacin (1.0)

Disclaimer: This data is for illustrative purposes, compiled from studies on different pyrazole scaffolds.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents. Based on broader studies of pyrazoles, several SAR principles can be proposed for the this compound class:

  • N1-Aryl Substitution: The 2-bromo substituent on the N1-phenyl ring introduces both steric bulk and electronic effects. The bromine atom is an electron-withdrawing group, which can influence the overall electron density of the pyrazole ring and its ability to participate in hydrogen bonding or π-stacking interactions with a biological target.

  • C3-Aryl/Alkyl Substitution: While our core topic specifies a 1-(2-Bromophenyl) structure, modifications at the C3 position are a common strategy. The nature of the group at C3 significantly impacts activity.

  • C4-Carbaldehyde Derivatization: The aldehyde is a key point for modification. Converting it into Schiff bases (-CH=N-R) or other derivatives allows for the exploration of a large chemical space. The properties of the 'R' group (e.g., aromatic, aliphatic, heterocyclic) can dramatically alter potency and selectivity by forming new interactions with the target protein's binding pocket. For instance, electron-withdrawing groups on linked aromatic rings have been shown to enhance anticancer activity in some pyrazole series.[4]

SAR cluster_Core This compound Core cluster_Mods Potential Modifications cluster_Activity Resulting Biological Activity Core N1 N1-Phenyl Ring: - 2-Bromo group influences  sterics and electronics. C4 C4-Aldehyde: - Key for derivatization  (e.g., Schiff Bases). - 'R' group on derivative  modulates activity. Activity Anticancer & Antimicrobial Potency: - Altered by modifications. - Governed by interactions  with target site. N1->Activity Dictates C4->Activity Dictates

Caption: Structure-Activity Relationship (SAR) logic for pyrazole derivatives.

Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must follow robust, self-validating protocols.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Workflow:

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat cells with varying concentrations of pyrazole derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (forms formazan in viable cells) C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance (Spectrophotometer) E->F G 7. Calculate IC50 Value F->G

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyrazoles are fundamental scaffolds, prized for their vast biological activities and unique photophysical properties. 1-(2-Bromophenyl)pyrazole-4-carbaldehyde is a key intermediate, serving as a versatile building block for synthesizing complex molecular architectures with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2]

The precise structural confirmation and purity assessment of such intermediates are non-negotiable for reproducible research and development. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity. This technical guide offers a comprehensive, comparative analysis of the key spectroscopic features of this compound. By contrasting its spectral data with those of structurally related alternatives, we aim to provide researchers with a robust framework for structural elucidation, explaining the causality behind the observed spectral characteristics.

Molecular Structure and Key Functional Groups

The structure of this compound combines three key components: a pyrazole ring, a C4-carbaldehyde group, and an N1-substituted 2-bromophenyl ring. The electronic interplay between these groups dictates the molecule's unique spectroscopic signature.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is indispensable for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Expected Absorptions: The spectrum of this compound is defined by the vibrations of its aldehyde, pyrazole, and bromophenyl moieties.

  • Aldehyde Group (CHO): The most prominent feature is the strong C=O stretching band. For aromatic aldehydes, this typically appears around 1700-1680 cm⁻¹. Conjugation with the pyrazole ring is expected to shift this frequency slightly. Additionally, a characteristic pair of C-H stretching bands for the aldehyde proton appears near 2850 cm⁻¹ and 2750 cm⁻¹.

  • Pyrazole Ring: Vibrations include C=N stretching (around 1550-1480 cm⁻¹) and C=C stretching.

  • Bromophenyl Group: Aromatic C=C stretching bands are visible in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Comparative Analysis:

Functional GroupThis compound (Predicted, cm⁻¹)4-Bromobenzaldehyde (Experimental, cm⁻¹)[3]Analysis of Causality
Aldehyde C-H Stretch ~2850, ~2750~2820, ~2730The presence of two distinct C-H stretching bands is a hallmark of an aldehyde group, distinguishing it from a ketone.
Aromatic C-H Stretch >3000>3000Stretching vibrations for sp² C-H bonds in both the pyrazole and phenyl rings appear above 3000 cm⁻¹.
Carbonyl (C=O) Stretch 1685 - 1695 ~1700 The pyrazole ring is an electron-rich heterocycle that enhances conjugation with the aldehyde, lowering the C=O bond order and shifting the absorption to a lower wavenumber compared to a simple bromobenzaldehyde.
Aromatic C=C/C=N Stretch 1600 - 14501587, 1485This region contains multiple overlapping bands from both the phenyl and pyrazole rings.
C-Br Stretch 600 - 500~540The position is characteristic of a C-Br bond on an aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in different chemical environments.

Expected Signals:

  • Aldehyde Proton (CHO): This proton is highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield as a sharp singlet.

  • Pyrazole Protons (H-3, H-5): These protons appear as distinct singlets in the aromatic region. The specific chemical shifts are influenced by the electronic effects of the aldehyde and the N-phenyl substituent.

  • Bromophenyl Protons: The four protons on the 2-bromophenyl ring will exhibit complex splitting patterns (multiplets) in the aromatic region due to spin-spin coupling and the influence of the bromine substituent.

Comparative Analysis of ¹H NMR Data (Predicted, in CDCl₃):

Proton AssignmentThis compound (δ, ppm)1-Phenylpyrazole-4-carbaldehyde (δ, ppm)[4]Analysis of Causality
Aldehyde (H-C=O) ~9.95 (s) ~9.90 (s)The highly deshielded environment results in a characteristic downfield shift. The ortho-bromo group has a minor electronic effect on this distant proton.
Pyrazole (H-3) ~8.15 (s) ~8.10 (s)The H-3 proton is adjacent to the electron-withdrawing imine nitrogen and is influenced by the phenyl ring.
Pyrazole (H-5) ~8.40 (s) ~8.35 (s)The H-5 proton is deshielded by the adjacent N-phenyl group and the aldehyde. The ortho-bromo group on the phenyl ring can induce a slight downfield shift due to steric and electronic effects.
Bromophenyl (Ar-H) 7.40 - 7.80 (m) 7.30 - 7.60 (m)The protons on the bromophenyl ring appear as a complex multiplet. The ortho-bromo substituent breaks the symmetry seen in an unsubstituted phenyl ring, leading to more complex splitting and a general downfield shift for adjacent protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.

Expected Signals:

  • Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear furthest downfield.

  • Pyrazole Carbons (C-3, C-4, C-5): These carbons will have distinct signals in the aromatic region. C-4, attached to the aldehyde, will be significantly affected.

  • Bromophenyl Carbons: Six signals are expected, though some may overlap. The carbon directly attached to the bromine (C-Br) will be shielded by the "heavy atom effect," shifting it upfield relative to what might be expected based on electronegativity alone.

Comparative Analysis of ¹³C NMR Data (Predicted, in CDCl₃):

Carbon AssignmentThis compound (δ, ppm)1-Phenylpyrazole-4-carbaldehyde (δ, ppm)Analysis of Causality
Carbonyl (C=O) ~185.0 ~184.5The carbonyl carbon is highly deshielded, appearing in a characteristic region for aldehydes.
Pyrazole (C-3) ~142.0 ~141.5The chemical shift is typical for an sp² carbon in a heteroaromatic ring.
Pyrazole (C-4) ~120.0 ~119.0This carbon is attached to the aldehyde group, influencing its chemical shift.
Pyrazole (C-5) ~135.0 ~134.0The shift is influenced by the adjacent N-phenyl group.
Bromo-Aromatic (C-Br) ~123.0 N/AThe carbon directly bonded to bromine. Its shift is a balance of inductive effects and the heavy atom shielding effect.
Aromatic (Ar-C) 128.0 - 138.0120.0 - 140.0The remaining aromatic carbons of the bromophenyl ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Set the spectral width to cover a range from approximately -1 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a high-quality spectrum covering a range of 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule's conjugated system.

Expected Absorptions: The extensive π-system, encompassing the pyrazole ring, the aldehyde, and the bromophenyl group, gives rise to characteristic π → π* transitions.

  • The primary absorption band (λmax) is expected in the UV region, corresponding to electronic transitions across the conjugated system. The presence of the aldehyde and the bromophenyl group, acting as auxochromes and chromophores, will influence the position and intensity of this band.

Comparative Analysis:

CompoundExpected λmax (nm)Analysis of Causality
This compound ~260 - 280 The extended conjugation across the entire molecule allows for lower energy π → π* transitions. The bromine atom can cause a slight bathochromic (red) shift compared to an unsubstituted analogue.
1-Phenylpyrazole-4-carbaldehyde ~255 - 275This compound has a similar conjugated system but lacks the heavy bromine atom, resulting in a slightly lower wavelength absorption maximum.[5]
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Data Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer, with a quartz cuvette containing the pure solvent as the reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Overall Workflow and Summary

The comprehensive characterization of a novel compound like this compound follows a logical and self-validating workflow.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. Each technique offers complementary information: FT-IR confirms the presence of key functional groups, ¹H and ¹³C NMR elucidate the precise connectivity of the carbon-hydrogen framework, and UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. By comparing its spectral data to simpler analogues, the specific electronic and steric contributions of the 2-bromophenyl substituent and the pyrazole-4-carbaldehyde core can be rationalized. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important chemical intermediate in their work.

References

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  • Kauno Technologijos Universitetas. Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. KTU ePubl. [Link]

  • RSC Publishing. One-Pot Synthesis of 4,5-Dihydropyrazole from Aldehydes, Hydrazines and Alkenes - Supporting Information. Royal Society of Chemistry. [Link]

  • SpectraBase. 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. Wiley-VCH GmbH. [Link]

  • SpectraBase. 3-phenyl-1H-pyrazole-4-carbaldehyde. Wiley-VCH GmbH. [Link]

  • Asiri, A. M., et al. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 2011. [Link]

  • Al-Masoudi, N. A., et al. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2021. [Link]

  • Ok, S., et al. 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate, 2020. [Link]

  • Elkady, M., et al. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 2012. [Link]

  • PubChem. 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Reddit. 1H NMR of pyrazole. r/chemhelp. [Link]

  • Prasath, R., et al. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate, 2011. [Link]

  • Elkady, M., et al. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate, 2012. [Link]

  • Smith, A. W., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI, 2023. [Link]

  • Nasrollahzadeh, M., et al. FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate, 2019. [Link]

  • SpectraBase. 4H-Pyrazole-4-carboxaldehyde, 3-amino-5-(4-methoxybenzyl)-, phenylhydrazone. Wiley-VCH GmbH. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde. As a brominated heterocyclic compound, this chemical requires specialized handling and disposal procedures to ensure personnel safety and environmental compliance. This document moves beyond simple checklists to explain the scientific rationale behind these protocols, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Profile and Risk Assessment: Understanding the Compound

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is not a benign substance; its structure, containing a halogenated aromatic ring and a reactive aldehyde group, dictates its toxicological and chemical profile.

Based on data from structurally similar compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes significant skin and serious eye irritation.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[1][2]

  • Combustion Hazards: During a fire, it can decompose to emit highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1]

These hazards necessitate the use of stringent personal protective equipment (PPE) and engineering controls at all stages of its lifecycle, from initial use to final disposal.

Table 1: Hazard Summary for Phenylpyrazole Derivatives

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) GHS07: Exclamation Mark Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Skin Corrosion/Irritation GHS07: Exclamation Mark Warning H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation GHS07: Exclamation Mark Warning H319: Causes serious eye irritation.[1][2]

| Specific target organ toxicity | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation.[1][2] |

The Regulatory Imperative: Classification as Halogenated Organic Waste

The presence of a carbon-bromine bond firmly places this compound in the category of Halogenated Organic Compounds (HOCs) . This is a critical regulatory distinction. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) specifically regulates HOCs, prohibiting their disposal in landfills without prior treatment.[3][4]

The rationale for this strict regulation is twofold:

  • Environmental Persistence: Many halogenated compounds are resistant to natural degradation processes, allowing them to persist in the environment and bioaccumulate.[5]

  • Toxicity of Byproducts: Improper disposal, such as burning at low temperatures, can lead to the formation of even more toxic byproducts like dioxins and furans.

Therefore, all waste containing this compound must be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer system. The EPA's ban on sewering hazardous waste pharmaceuticals is a strict liability regulation effective nationwide.[6]

Core Disposal Principles: A Strategy for Safety and Compliance

A successful disposal strategy is built on three core principles that ensure safety from the laboratory bench to the final treatment facility.

  • Principle 1: Rigorous Waste Segregation The cardinal rule of chemical waste management is segregation. Waste streams of this compound (both pure compound and solutions) must be kept separate from non-halogenated organic waste. The reason for this is that the ultimate disposal method for halogenated waste—high-temperature incineration with acid gas scrubbers—is different and more costly than for simple flammable solvents.[7] Mixing waste streams complicates and raises the cost of disposal for the entire container. Keep it isolated in a designated, clearly labeled container.

  • Principle 2: High-Temperature Incineration as the Gold Standard The preferred and most effective disposal method for HOCs is high-temperature incineration at a licensed hazardous waste facility.[8][9] This process achieves complete thermal destruction of the organic molecule. Critically, these facilities are equipped with specialized "scrubbers" that neutralize the corrosive hydrogen bromide (HBr) gas produced during combustion, converting it into harmless salts and preventing its release into the atmosphere.[7]

  • Principle 3: Adherence to the Waste Hierarchy While disposal is the focus, it is the last resort. For any process, researchers should consider the waste hierarchy:

    • Minimize: Use only the amount of the chemical necessary for the experiment.

    • Reuse/Recycle: Not applicable for this type of waste in a typical research setting.

    • Treatment: The responsibility of the licensed disposal facility.

    • Disposal: The final step, conducted according to the protocols below.

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, actionable workflow for researchers.

Step 1: Assemble Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.[8]

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[10]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat.

Step 2: Prepare the Hazardous Waste Container

  • Selection: Choose a container made of compatible material (e.g., glass or high-density polyethylene) with a secure, leak-proof screw cap. The original product container is often suitable if it is in good condition.

  • Labeling: The container must be clearly labeled. Use your institution's official hazardous waste tag. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

Step 3: Transferring the Waste

  • Location: Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Procedure:

    • For solid waste (e.g., residual powder, contaminated weigh paper), carefully place it in the waste container.

    • For solutions (e.g., in organic solvents), use a funnel to pour the liquid into the container, avoiding splashes.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.

  • Conditions: The container should be stored in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[1] It must be kept in secondary containment to control any potential leaks.

Step 5: Arrange for Disposal

  • Contact EHS: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department.

  • Pickup: EHS personnel will collect the waste, ensure it is properly documented, and consolidate it for shipment to a licensed and approved hazardous waste disposal facility.

Emergency Protocol: Small Spill Management

In the event of a small spill (<100 mL or 100 g) within a chemical fume hood:

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is kept as low as possible.

  • Don PPE: If not already wearing it, don the full PPE described in Step 1 of the protocol.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material and place it into a sealable container. Label this container as hazardous waste with the chemical name.[8][11]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Place the cleaning materials into the same hazardous waste container.

  • Dispose: Seal the container and manage it as hazardous waste according to the protocol above.

  • Report: Report the incident to your supervisor and EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from generation to final treatment.

G Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs Institutional & External gen 1. Generation of Waste (Pure compound or in solution) ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) gen->ppe container 3. Prepare & Label Waste Container ppe->container transfer 4. Transfer Waste (In Fume Hood) container->transfer store 5. Seal & Store in SAA (Secondary Containment) transfer->store pickup 6. Schedule EHS Pickup store->pickup transport 7. Transport to Licensed Hazardous Waste Facility pickup->transport incinerate 8. Final Disposal (High-Temp Incineration with Acid Gas Scrubbing) transport->incinerate

Sources

A Researcher's Guide to the Safe Handling of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, with its unique arrangement of a brominated phenyl group, a pyrazole ring, and a reactive aldehyde functional group, represent a rich scaffold for medicinal chemistry. Pyrazole derivatives have a broad spectrum of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties.[1][2] The aldehyde group, in particular, serves as a versatile synthetic handle for constructing more complex molecules.[3]

Understanding the Potential Hazards

The structure of this compound suggests several potential hazards that inform our PPE recommendations. Safety data for analogous compounds, such as 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxaldehyde and other pyrazole derivatives, indicate risks of acute toxicity if swallowed, skin irritation, serious eye irritation, and respiratory tract irritation.[4][5]

  • Aromatic Aldehyde Group: Aldehydes as a class can be reactive and may cause irritation to the skin, eyes, and respiratory system.[6][7] Inhalation of aldehyde vapors can lead to airway constriction.[6]

  • Brominated Phenyl Group: Halogenated aromatic compounds can have varying toxicological profiles and may be absorbed through the skin.

  • Pyrazole Core: The pyrazole moiety itself, while a common feature in many pharmaceuticals, can also present biological activity that warrants careful handling to avoid unintended exposure.[1]

Given these potential hazards, a multi-layered approach to personal protection is essential.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

OperationRecommended PPERationale
Weighing and preparing solutions - Safety goggles- Nitrile or butyl rubber gloves- Laboratory coat- Use of a chemical fume hood or ventilated balance enclosureProtects against eye contact with solid particles and potential splashes. Nitrile and butyl rubber offer good resistance to aldehydes.[6] A lab coat prevents contamination of personal clothing. A ventilated enclosure minimizes inhalation of fine powders.
Running reactions and work-up - Safety goggles or a face shield- Nitrile or butyl rubber gloves (consider double-gloving)- Laboratory coat- Work in a certified chemical fume hoodA face shield provides additional protection from splashes during transfers and extractions. Double-gloving is recommended for extended operations. A fume hood is critical to prevent inhalation of vapors, especially during heating.
Purification (e.g., chromatography) - Safety goggles- Nitrile or butyl rubber gloves- Laboratory coat- Work in a well-ventilated area or fume hoodProtects against splashes and skin contact with the compound and solvents. Ventilation is key to minimizing exposure to solvent vapors.
Handling spills - Safety goggles and face shield- Heavy-duty chemical resistant gloves (e.g., Silver Shield, Neoprene)- Chemical-resistant coveralls or apron- Air-purifying respirator with organic vapor cartridgesEnhanced protection is necessary for managing larger quantities of the material. A respirator protects against inhalation of high concentrations of vapors or dust.

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:
  • Work in a Ventilated Area: Always handle the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Don Appropriate PPE: Before handling the primary container, put on a laboratory coat, safety goggles, and chemical-resistant gloves (nitrile or butyl rubber are suitable choices).[6][8]

  • Controlled Dispensing: Use a spatula to carefully transfer the desired amount of the compound to a tared weighing vessel. Avoid creating dust.

  • Immediate Cleanup: Clean any spills on the balance or surrounding surfaces immediately with a damp paper towel (for small amounts) and dispose of it as chemical waste.

  • Secure Storage: Tightly close the primary container and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9]

Solution Preparation and Reaction:
  • Fume Hood is Mandatory: All subsequent steps involving the handling of solutions of this compound must be performed in a certified chemical fume hood.

  • Personal Protective Equipment: Wear a lab coat, safety goggles, and consider wearing a face shield for added protection against splashes.[6] Use appropriate chemical-resistant gloves.

  • Solvent Addition: Slowly add the solvent to the vessel containing the compound to avoid splashing.

  • Heating and Refluxing: If the reaction requires heating, use a well-controlled heating mantle and ensure that the condenser is properly functioning to prevent the release of vapors.

  • Monitoring the Reaction: Use appropriate analytical techniques (e.g., TLC, LC-MS) to monitor the progress of the reaction, minimizing the opening of the reaction vessel.

Emergency Procedures and Disposal

Preparedness for unexpected events is a critical component of laboratory safety.

In Case of Exposure:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6][10] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Management:
  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[9][12]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10][13]

Waste Disposal:

All waste containing this compound, including reaction residues, contaminated solvents, and disposable PPE, must be collected in properly labeled, sealed containers for hazardous waste disposal.[13] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Visualizing the PPE Workflow

To further clarify the decision-making process for selecting and using PPE, the following workflow diagram is provided.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_contingency Contingency Start Identify Task: Handling this compound AssessHazards Assess Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Acute Toxicity Start->AssessHazards Analyze Compound Structure & Analogue SDS Data SelectPPE Select Appropriate PPE based on Hazard Assessment AssessHazards->SelectPPE Consult PPE Guidelines DonPPE Correctly Don All Selected PPE SelectPPE->DonPPE Proceed to Lab Work ConductWork Perform Laboratory Task (Weighing, Reaction, etc.) DonPPE->ConductWork DoffPPE Properly Doff and Dispose of Contaminated PPE ConductWork->DoffPPE Task Complete SpillOrExposure Spill or Exposure Occurs ConductWork->SpillOrExposure If Incident Occurs End End DoffPPE->End End of Procedure EmergencyProtocol Follow Emergency Procedures: - Evacuate/Decontaminate - Administer First Aid - Seek Medical Attention SpillOrExposure->EmergencyProtocol Activate EmergencyProtocol->DoffPPE After Resolution

Caption: Workflow for PPE Selection and Use.

By integrating this comprehensive understanding of the potential hazards with meticulous handling procedures and consistent use of the correct personal protective equipment, researchers can confidently and safely work with this compound, advancing the frontiers of drug discovery while prioritizing personal and environmental safety.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. (2021, October 12). Retrieved from [Link]

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  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • 1H-Pyrazole - SAFETY DATA SHEET. (2025, December 18). Retrieved from [Link]

  • Aldehydes - Chemical Safety Facts. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Retrieved from [Link]

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  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxaldehyde - Safety Data Sheet - AA Blocks. (2025, January 18). Retrieved from [Link]

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, November-December). Retrieved from [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.